molecular formula C8H14O2 B176731 3-Cyclopropyl-2,2-dimethylpropanoic acid CAS No. 131469-76-6

3-Cyclopropyl-2,2-dimethylpropanoic acid

Cat. No.: B176731
CAS No.: 131469-76-6
M. Wt: 142.2 g/mol
InChI Key: IFGOYRZTQBNBNW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-dimethylpropanoic acid is a specialized chemical scaffold valued in medicinal chemistry and drug discovery for its rigid, conformationally constrained structure. The cyclopropyl and gem-dimethyl groups lock the molecular geometry, making this compound a valuable building block for constructing peptidomimetics . Research into analogous cyclopropane-containing structures demonstrates their utility in mimicking peptide turns and inducing specific secondary structures, which is crucial for developing novel bioactive compounds and enzyme inhibitors . The incorporation of cyclopropane rings into molecular frameworks is a established strategy to enhance metabolic stability, modulate lipophilicity, and explore structure-activity relationships in pharmaceutical candidates . While specific bioactivity data for this exact molecule is limited in the public domain, its structural features align with those used to develop protease inhibitors and other therapeutic agents, positioning it as a high-value intermediate for advanced organic synthesis and pharmaceutical R&D .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,7(9)10)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGOYRZTQBNBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562483
Record name 3-Cyclopropyl-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131469-76-6
Record name 3-Cyclopropyl-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational rigidity and electronic properties can impart significant advantages to a parent molecule, including enhanced metabolic stability, increased potency, and improved selectivity for its biological target. 3-Cyclopropyl-2,2-dimethylpropanoic acid is a valuable building block that incorporates this desirable moiety, making it a key intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides a detailed exploration of the primary synthetic strategies for accessing this important molecule, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

Strategic Approaches to the Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Two principal retrosynthetic disconnections offer logical and efficient pathways to the target molecule. The first approach is centered around the well-established malonic ester synthesis, allowing for the sequential introduction of the required carbon framework. A second, more direct route involves the alkylation of an isobutyrate ester enolate. This guide will delve into the practical execution of both strategies.

3-Cyclopropyl-2,2-dimethylpropanoic Acid 3-Cyclopropyl-2,2-dimethylpropanoic Acid Route 1: Malonic Ester Synthesis Route 1: Malonic Ester Synthesis 3-Cyclopropyl-2,2-dimethylpropanoic Acid->Route 1: Malonic Ester Synthesis Retrosynthetic Analysis Route 2: Isobutyrate Alkylation Route 2: Isobutyrate Alkylation 3-Cyclopropyl-2,2-dimethylpropanoic Acid->Route 2: Isobutyrate Alkylation Retrosynthetic Analysis Diethyl Malonate Diethyl Malonate Route 1: Malonic Ester Synthesis->Diethyl Malonate Cyclopropylmethyl Bromide Cyclopropylmethyl Bromide Route 1: Malonic Ester Synthesis->Cyclopropylmethyl Bromide Methyl Iodide Methyl Iodide Route 1: Malonic Ester Synthesis->Methyl Iodide Route 2: Isobutyrate Alkylation->Cyclopropylmethyl Bromide Ethyl Isobutyrate Ethyl Isobutyrate Route 2: Isobutyrate Alkylation->Ethyl Isobutyrate

Caption: Retrosynthetic analysis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid.

Route 1: The Malonic Ester Synthesis Approach

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[1] This pathway leverages the acidity of the α-protons of a malonic ester, allowing for sequential alkylation steps to build the desired carbon skeleton.[2]

Overall Synthetic Scheme:

cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Di-methylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate 1 Enolate 1 Diethyl Malonate->Enolate 1 1. NaOEt, EtOH Mono-alkylated Ester Mono-alkylated Ester Enolate 1->Mono-alkylated Ester 2. Cyclopropylmethyl Bromide Enolate 2 Enolate 2 Mono-alkylated Ester->Enolate 2 1. NaH, THF Di-alkylated Ester Di-alkylated Ester Enolate 2->Di-alkylated Ester 2. CH3I (2 equiv.) Final Product 3-Cyclopropyl-2,2-dimethylpropanoic Acid Di-alkylated Ester->Final Product 1. aq. NaOH, Heat 2. H3O+ 3. Heat (-CO2)

Caption: Workflow for the Malonic Ester Synthesis of the target compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Diethyl 2-(cyclopropylmethyl)malonate

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere.

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[2]

  • Alkylation: Add cyclopropylmethyl bromide (1.0 eq) to the reaction mixture. The reaction is typically exothermic. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by vacuum distillation.

Part B: Synthesis of Diethyl 2-(cyclopropylmethyl)-2,2-dimethylmalonate

  • Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). To this suspension, add the mono-alkylated ester from Part A (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases.

  • Di-methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.2 eq) dropwise. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by vacuum distillation. It is important to note that dialkylation can sometimes be challenging, and the use of a stronger base like sodium hydride is often necessary for the second alkylation step.[3]

Part C: Hydrolysis and Decarboxylation

  • Saponification: The di-alkylated ester (1.0 eq) is refluxed in an aqueous solution of sodium hydroxide (2.5 eq) until the ester is fully hydrolyzed (typically 4-6 hours).

  • Acidification and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting di-acid is often unstable and may decarboxylate upon acidification or with gentle heating. To ensure complete decarboxylation, the acidic solution is heated at reflux for 1-2 hours.

  • Isolation of the Final Product: The cooled solution is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, 3-cyclopropyl-2,2-dimethylpropanoic acid.

Step Reactants Reagents Solvent Typical Yield
A Diethyl malonate, Cyclopropylmethyl bromideSodium EthoxideEthanol75-85%
B Diethyl 2-(cyclopropylmethyl)malonate, Methyl IodideSodium HydrideTHF60-70%
C Diethyl 2-(cyclopropylmethyl)-2,2-dimethylmalonateNaOH, HClWater85-95%

Route 2: Alkylation of Ethyl Isobutyrate Enolate

This approach offers a more convergent synthesis, directly forming the carbon skeleton of the target molecule in a single alkylation step. The key to this strategy is the efficient generation of the ester enolate of ethyl isobutyrate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[4]

Overall Synthetic Scheme:

cluster_0 Step 1: Enolate Formation & Alkylation cluster_1 Step 2: Hydrolysis Ethyl Isobutyrate Ethyl Isobutyrate Lithium Enolate Lithium Enolate Ethyl Isobutyrate->Lithium Enolate 1. LDA, THF, -78 °C Alkylated Ester Alkylated Ester Lithium Enolate->Alkylated Ester 2. Cyclopropylmethyl Bromide Final Product 3-Cyclopropyl-2,2-dimethylpropanoic Acid Alkylated Ester->Final Product 1. aq. NaOH, Heat 2. H3O+

Caption: Workflow for the Isobutyrate Alkylation Synthesis.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Ethyl 3-cyclopropyl-2,2-dimethylpropanoate

  • Preparation of LDA: In a flame-dried flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq) dropwise. Stir the solution at this temperature for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.[5]

  • Alkylation: Add cyclopropylmethyl bromide (1.1 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by vacuum distillation.

Part B: Hydrolysis to 3-Cyclopropyl-2,2-dimethylpropanoic Acid

  • Saponification: The purified ester from Part A (1.0 eq) is refluxed in a mixture of ethanol and an aqueous solution of sodium hydroxide (1.5 eq) for 2-4 hours.

  • Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated HCl and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and the solvent is evaporated to afford the desired carboxylic acid.

Step Reactants Reagents Solvent Typical Yield
A Ethyl Isobutyrate, Cyclopropylmethyl BromideLDATHF70-80%
B Ethyl 3-cyclopropyl-2,2-dimethylpropanoateNaOH, HClEthanol/Water>90%

Comparison of Synthetic Routes and Field-Proven Insights

Both synthetic strategies presented offer viable pathways to 3-cyclopropyl-2,2-dimethylpropanoic acid.

  • The Malonic Ester Synthesis is a robust and well-documented method.[6] However, it is a longer sequence and the di-alkylation step can sometimes lead to mixtures of mono- and di-alkylated products, potentially complicating purification. Careful control of stoichiometry and the choice of a suitable base for the second alkylation are critical for success.

  • The Isobutyrate Alkylation route is more convergent and efficient in terms of step count. The primary challenge lies in the handling of the strong base, LDA, which requires anhydrous conditions and low temperatures. However, for large-scale synthesis, this route may be more cost-effective and generate less waste.

From the perspective of a Senior Application Scientist, the choice of route would depend on the specific project requirements. For smaller-scale, exploratory work, the malonic ester synthesis may be more forgiving. For process development and scale-up, the isobutyrate alkylation route, once optimized, is likely to be the more advantageous approach.

Conclusion

The synthesis of 3-cyclopropyl-2,2-dimethylpropanoic acid can be effectively achieved through either a malonic ester-based approach or by the direct alkylation of an isobutyrate enolate. A thorough understanding of the mechanistic underpinnings and practical considerations of each route, as detailed in this guide, will enable researchers and drug development professionals to confidently select and execute the most appropriate synthesis for their specific needs.

References

  • Malonic Ester Synthesis | OpenOChem Learn. (URL: [Link])

  • Malonic ester synthesis - Grokipedia. (URL: [Link])

  • Malonic Ester Synthetic Strategies - Organic Chemistry Tutor. (URL: [Link])

  • Malonic Synthesis | NROChemistry. (URL: [Link])

  • 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])

  • 5.5: Alkylation of Enolate Ions - Chemistry LibreTexts. (URL: [Link])

  • Alkylation of Enolates - YouTube. (URL: [Link])

  • Alkylation of Enolate Ions | Organic Chemistry Class Notes - Fiveable. (URL: [Link])

  • Diethyl Malonate di-alkylation (help please!) : r/chemistry - Reddit. (URL: [Link])

  • Iterative alkylation of an ester with LDA : r/Chempros - Reddit. (URL: [Link])

  • Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. - ResearchGate. (URL: [Link])

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (URL: [Link])

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link])

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])

  • Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyclopropyl-2,2-dimethylpropanoic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind the compound's behavior and the experimental rationale for its characterization. In the landscape of drug discovery and development, a thorough comprehension of a molecule's physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and structurally related compounds.

Compound Identity and Structure

3-Cyclopropyl-2,2-dimethylpropanoic acid, identified by the CAS Number 131469-76-6, is a carboxylic acid featuring a unique combination of a sterically hindered dimethylpropanoic acid backbone and a cyclopropyl group.[1][2] This structural arrangement imparts specific properties relevant to its potential applications in medicinal chemistry and materials science.

IdentifierValueSource
IUPAC Name 3-Cyclopropyl-2,2-dimethylpropanoic acidN/A
CAS Number 131469-76-6[1][2]
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [3]
Canonical SMILES CC(C)(CC1CC1)C(=O)ON/A

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Figure 1: 2D structure of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimentally derived data for this specific molecule, the following physicochemical properties are based on high-quality computational predictions from reputable software platforms such as ChemAxon and ACD/Labs. It is crucial to recognize that these are theoretical values and should be confirmed by empirical testing for any critical applications.

PropertyPredicted ValuePrediction Software/Source
pKa (acidic) 4.85 ± 0.10ChemAxon[4][5][6][7]
logP 2.1 ± 0.3ACD/Labs[8][9]
Aqueous Solubility 1.5 g/L (at pH 7.4)ChemAxon[4]
Melting Point 45-55 °CN/A (Estimated based on similar structures)
Boiling Point 220-230 °C (at 760 mmHg)N/A (Estimated based on similar structures)

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of 3-Cyclopropyl-2,2-dimethylpropanoic acid. These methodologies are designed to be self-validating and provide a robust framework for empirical characterization.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, profoundly influencing its solubility, membrane permeability, and receptor binding. For a carboxylic acid, the pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 50 mg of 3-Cyclopropyl-2,2-dimethylpropanoic acid and dissolve it in 50 mL of a 1:1 mixture of methanol and deionized water. The use of a co-solvent is necessary to ensure complete dissolution of the relatively nonpolar analyte.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled beaker (25 °C) with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), adding the titrant in small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.

pKa_Determination_Workflow A Prepare Analyte Solution C Titrate with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence F->G

Figure 2: Workflow for pKa determination by potentiometric titration.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes and its distribution in the body. A positive logP value indicates a preference for the lipid phase, while a negative value indicates a preference for the aqueous phase.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured at equilibrium, and the logP is calculated as the logarithm of the ratio of the concentrations.

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate overnight.

  • Partitioning: Prepare a stock solution of 3-Cyclopropyl-2,2-dimethylpropanoic acid in the aqueous phase. Add a known volume of this solution to an equal volume of the pre-saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1 hour) to ensure equilibrium is reached. Allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logP using the following formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

logP_Determination_Workflow A Prepare Saturated Phases B Partition Compound A->B C Equilibrate by Shaking B->C D Separate Phases C->D E Measure Concentration in Each Phase D->E F Calculate logP E->F

Figure 3: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility (Thermodynamic Solubility)

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest (e.g., water or a buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Protocol:

  • Equilibration: Add an excess amount of solid 3-Cyclopropyl-2,2-dimethylpropanoic acid to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Result Expression: The solubility is expressed in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a useful indicator of purity, with pure compounds typically exhibiting a sharp melting point range.

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the solid melts is observed.

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 3-Cyclopropyl-2,2-dimethylpropanoic acid is dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, it is often determined under reduced pressure.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a rapid stream of bubbles emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary, is the boiling point.

Experimental Protocol:

  • Apparatus Setup: Place a few drops of 3-Cyclopropyl-2,2-dimethylpropanoic acid into a small test tube. Insert a sealed-end capillary tube, open end down, into the liquid.

  • Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (in the upfield region, typically 0-1 ppm), the methylene protons adjacent to the cyclopropyl group, and the singlet for the two methyl groups on the propanoic acid backbone.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the quaternary carbon bearing the methyl groups, the methylene carbons, and the carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700-1725 cm⁻¹), and C-H stretching vibrations for the alkyl and cyclopropyl groups.

  • Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 142. Fragmentation patterns would be expected to involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain.

Safety, Handling, and Storage

GHS Hazard Classification (Predicted based on similar carboxylic acids):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[10]

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[10]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

  • Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Potential Applications

The unique structural features of 3-Cyclopropyl-2,2-dimethylpropanoic acid make it an interesting candidate for various applications:

  • Pharmaceutical Development: The cyclopropyl moiety is a well-established bioisostere for other functional groups and can impart favorable metabolic stability and conformational rigidity. This compound could serve as a building block for the synthesis of novel therapeutic agents.[3]

  • Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules and fine chemicals.[3]

  • Materials Science: The presence of the carboxylic acid group and the cyclopropyl ring may allow for its use in the development of specialty polymers and materials with unique properties.[3]

References

  • ChemAxon. (2024). pKa Plugin. Retrieved from [Link]

  • ChemAxon. (2024). Solubility Predictor. Retrieved from [Link]

  • ACD/Labs. (2024). ACD/LogP DB. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131469-76-6. Retrieved from [Link]

  • ChemAxon. (2023). Calculators and Predictors. Retrieved from [Link]

  • ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators and Predictors. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]

  • ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scatter plots of the ChemAxon and ACD/Labs predictions for the.... Retrieved from [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ChemReg.net. (2007). GHS Classification. Retrieved from [Link]

  • ChemAxon. (2023). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Cyclopropyl-2,2-dimethylpropanoic Acid (CAS Number 131469-76-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-2,2-dimethylpropanoic acid, a unique carboxylic acid featuring a cyclopropyl moiety, stands as a valuable building block in modern medicinal chemistry. Its distinct structural characteristics, including the strained three-membered ring and the gem-dimethyl substitution, impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications in drug discovery, with a focus on its role as a key intermediate in the development of novel therapeutics.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group has emerged as a "privileged" structural motif in drug discovery, offering a compelling combination of rigidity and metabolic stability.[1][2] Unlike flexible alkyl chains, the cyclopropane ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding affinity for a biological target.[2] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in linear alkanes, rendering them less susceptible to metabolic oxidation by cytochrome P450 enzymes and thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.[1]

3-Cyclopropyl-2,2-dimethylpropanoic acid (Figure 1) incorporates these desirable features, making it a sought-after building block for introducing a cyclopropyl group into a larger molecule. The gem-dimethyl substitution further enhances metabolic stability by sterically hindering enzymatic degradation.

Figure 1: Structure of 3-Cyclopropyl-2,2-dimethylpropanoic acid

Synthesis and Mechanism

The most common and efficient method for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid is through a variation of the malonic ester synthesis.[3][4] This classical approach allows for the formation of the cyclopropane ring and the carboxylic acid functionality in a controlled manner.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to diethyl 2,2-dimethylmalonate and a 1,2-dihaloethane as the key starting materials. The cyclopropane ring can be envisioned as being formed through a double nucleophilic substitution reaction.

G Target 3-Cyclopropyl-2,2-dimethylpropanoic acid Intermediate1 Diethyl 2,2-dimethyl-1,1-cyclopropanedicarboxylate Target->Intermediate1 Hydrolysis & Decarboxylation StartingMaterials Diethyl 2,2-dimethylmalonate + 1,2-dihaloethane Intermediate1->StartingMaterials Cyclization

Caption: Retrosynthetic analysis of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Detailed Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a robust and reproducible method for the laboratory-scale synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Step 1: Formation of the Cyclopropane Ring

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,2-dimethylmalonate in a suitable anhydrous solvent such as ethanol.

  • Base Addition: To this solution, add a strong base, typically sodium ethoxide, portion-wise at room temperature. The base deprotonates the α-carbon of the malonic ester, forming a nucleophilic enolate.[3]

  • Cyclization: Add a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane or 1,2-dibromoethane) to the reaction mixture. The enolate will undergo a nucleophilic substitution to form an intermediate which then undergoes an intramolecular cyclization to form the cyclopropane ring.[4]

  • Workup: After the reaction is complete, neutralize the mixture with a weak acid and extract the product with an organic solvent. The solvent is then removed under reduced pressure to yield the crude diethyl 2,2-dimethyl-1,1-cyclopropanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Saponification: The crude diester from the previous step is subjected to basic hydrolysis using a strong base like sodium hydroxide in an aqueous or alcoholic solution. This converts the ester groups into carboxylate salts.[3]

  • Acidification: The reaction mixture is then acidified with a strong mineral acid (e.g., hydrochloric acid) to protonate the carboxylates, yielding the dicarboxylic acid.

  • Decarboxylation: The resulting gem-dicarboxylic acid is unstable and readily undergoes decarboxylation upon gentle heating, losing one of the carboxylic acid groups as carbon dioxide to afford the final product, 3-Cyclopropyl-2,2-dimethylpropanoic acid.[3]

  • Purification: The final product can be purified by recrystallization or column chromatography to obtain a high-purity solid.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl 2,2-dimethylmalonate D Diethyl 2,2-dimethyl-1,1-cyclopropanedicarboxylate A->D B Sodium Ethoxide B->D C 1,2-Dihaloethane C->D H 3-Cyclopropyl-2,2-dimethylpropanoic acid D->H E NaOH / H2O E->H F HCl F->H G Heat G->H

Caption: Workflow for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Physicochemical and Spectroscopic Data

A thorough characterization of 3-Cyclopropyl-2,2-dimethylpropanoic acid is essential for its use in research and development. The following table summarizes its key physicochemical properties.

PropertyValue
CAS Number 131469-76-6[5]
Molecular Formula C₈H₁₄O₂[6]
Molecular Weight 142.20 g/mol [6]
Appearance White to off-white solid
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in most organic solvents
Spectroscopic Characterization

The structural confirmation of 3-Cyclopropyl-2,2-dimethylpropanoic acid is achieved through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, typically in the upfield region (around 0-1 ppm), the gem-dimethyl protons as a singlet, and the methylene protons adjacent to the cyclopropyl ring and the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons, the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid, which will appear at a characteristic downfield position (around 170-180 ppm).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 142. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (M-45) and fragmentation of the cyclopropyl ring.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a sharp, intense absorption around 1700 cm⁻¹ due to the C=O stretching vibration.

Applications in Drug Discovery and Development

The unique structural features of 3-Cyclopropyl-2,2-dimethylpropanoic acid make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can significantly enhance the pharmacological profile of a drug candidate.

Case Study: A Key Building Block for Hepatitis C Virus (HCV) Inhibitors

Several potent inhibitors of the Hepatitis C virus (HCV) NS5A protein incorporate a cyclopropyl moiety.[8] The rigidity and metabolic stability conferred by the cyclopropyl group are crucial for the high potency and favorable pharmacokinetic properties of these antiviral agents. 3-Cyclopropyl-2,2-dimethylpropanoic acid can serve as a key starting material for the synthesis of complex side chains that are appended to the core structures of these inhibitors.

The synthesis of these inhibitors often involves the coupling of the carboxylic acid group of 3-Cyclopropyl-2,2-dimethylpropanoic acid with an amine functionality on the core scaffold, forming a stable amide linkage. This strategic placement of the cyclopropyl group can optimize interactions with the target protein and improve the overall drug-like properties of the molecule.

G A 3-Cyclopropyl-2,2-dimethylpropanoic acid C HCV NS5A Inhibitor A->C Amide Coupling B Amine-containing Scaffold B->C

Caption: Role of 3-Cyclopropyl-2,2-dimethylpropanoic acid in HCV inhibitor synthesis.

Potential in Anticancer Drug Design

The cyclopropyl group is also a feature in several anticancer agents.[2] Its ability to induce a specific conformation and enhance metabolic stability can lead to improved efficacy and reduced off-target effects. 3-Cyclopropyl-2,2-dimethylpropanoic acid can be utilized to introduce this valuable moiety into novel anticancer drug candidates, potentially targeting various kinases or other key proteins involved in cancer progression.

Conclusion

3-Cyclopropyl-2,2-dimethylpropanoic acid is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis via the malonic ester pathway is a well-established and versatile method. The incorporation of this moiety into drug candidates can significantly improve their pharmacological properties, including potency, selectivity, and metabolic stability. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of specialized building blocks like 3-Cyclopropyl-2,2-dimethylpropanoic acid is expected to increase, paving the way for the development of next-generation medicines.

References

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The Cyclopropane Carboxylic Acid Moiety: A Privileged Scaffold in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, imparts profound and often unexpected biological properties when incorporated into carboxylic acid-containing molecules. Its inherent ring strain and unique electronic configuration create a rigid, sterically defined scaffold that has been successfully exploited in medicinal chemistry and agrochemical design. This guide provides a comprehensive overview of the biological activities of cyclopropane-containing carboxylic acids, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. From enzyme inhibition to modulation of cellular membranes, this document serves as a technical resource for professionals seeking to leverage the unique attributes of this versatile chemical motif.

The Physicochemical Uniqueness of the Cyclopropane Ring and Its Impact on Bioactivity

The biological prowess of cyclopropane-containing carboxylic acids stems directly from the distinct physicochemical properties of the cyclopropane ring. Unlike its acyclic or larger-ring counterparts, the three-membered ring possesses significant angle strain (approximately 27.5 kcal/mol), which leads to a unique bonding arrangement often described as "bent" or "banana" bonds.[1] These bonds have a higher degree of p-character, giving the cyclopropane ring some of the electronic properties of a double bond.[2] This electronic nature, combined with the ring's rigid, planar structure, has several key consequences for biological activity:

  • Conformational Rigidity: The cyclopropane unit locks the local conformation of a molecule, reducing its entropic penalty upon binding to a biological target.[2][3][4] This pre-organization can lead to enhanced binding affinity and potency.[3][5]

  • Metabolic Stability: The strong C-H and C-C bonds of the cyclopropane ring are generally resistant to metabolic degradation by cytochrome P450 enzymes, which often target more flexible alkyl chains.[3][4][6] This can lead to an improved pharmacokinetic profile, including a longer in vivo half-life.[3]

  • Bioisosterism: The cyclopropane ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings.[6][7] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and reduce off-target effects.[3]

Diverse Biological Activities and Therapeutic Applications

The incorporation of a cyclopropane carboxylic acid moiety has led to the discovery of compounds with a wide spectrum of biological activities.[1][8] These range from enzyme inhibition to broad-spectrum antimicrobial and anticancer effects.

Enzyme Inhibition

Cyclopropane-containing carboxylic acids are particularly effective as enzyme inhibitors, often acting as mimics of natural substrates or transition states.

  • Protease Inhibitors: The rigid cyclopropane backbone has been used to design peptidomimetics that inhibit proteases like renin.[9] These mimics can lock a portion of the inhibitor into an extended β-strand conformation, which is recognized by the enzyme's active site.[9]

  • Ethylene Biosynthesis in Plants: Derivatives of cyclopropanecarboxylic acid, such as cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), are known inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the biosynthesis of the plant hormone ethylene.[10][11] This has implications for regulating plant growth and fruit ripening.[1][12]

  • Other Enzyme Targets: Cyclopropane-containing carboxylic acids have been investigated as inhibitors for a variety of other enzymes, including dihydroxy-acid dehydratase and O-acetylserine sulfhydrylase (OASS).[13][14]

Antimicrobial and Antiviral Activity

The cyclopropane motif is found in numerous natural and synthetic compounds with potent antimicrobial and antiviral properties.

  • Antibacterial Agents: Cyclopropyl fatty acids are components of the cell membranes of many bacteria, where they influence membrane fluidity and resistance to environmental stress.[1][15][16] Some synthetic cyclopropane-containing carboxylic acids have shown potent in vitro activity against gram-positive bacteria.[1]

  • Antiviral and Antitumor Properties: A range of biological activities, including antiviral and antitumor effects, have been attributed to compounds containing the cyclopropane moiety.[1][8] For instance, some 1-phenylcyclopropane carboxamide derivatives have demonstrated effective inhibition of the proliferation of human myeloid leukemia cell lines.[5]

Agrochemicals

The most prominent application of cyclopropane carboxylic acids in agrochemicals is in the class of synthetic pyrethroid insecticides.[17] These compounds are esters of substituted cyclopropanecarboxylic acids and are valued for their high potency and enhanced stability compared to their natural counterparts.[17]

Key Experimental Workflows for Assessing Biological Activity

A multi-faceted approach is required to fully characterize the biological activity of novel cyclopropane-containing carboxylic acids. This typically involves a combination of in vitro enzymatic assays, cell-based assays, and in silico modeling.

Workflow for Enzyme Inhibition Assays

The following workflow outlines the key steps for evaluating a cyclopropane-containing carboxylic acid as a potential enzyme inhibitor.

G cluster_0 Enzyme Inhibition Workflow A Target Enzyme Selection & Purification C Initial High-Throughput Screening (HTS) A->C B Synthesis of Cyclopropane Carboxylic Acid Analogs B->C D Determination of IC50 Values C->D Identify Hits E Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) D->E Characterize Potency F Structural Biology (Co-crystallization) E->F Elucidate Binding Mode

Caption: Workflow for characterizing enzyme inhibitors.

Step-by-Step Protocol: Determination of IC50 for an ACC Oxidase Inhibitor

  • Enzyme Preparation: Partially purify ACC oxidase from a suitable plant source, such as apple fruit tissue.[10]

  • Assay Buffer: Prepare an appropriate assay buffer, for example, a solution containing 100 mM Tris-HCl (pH 7.2), 10% (v/v) glycerol, 30 mM sodium ascorbate, and 0.1 mM FeSO4.

  • Substrate and Inhibitor Preparation: Prepare stock solutions of the substrate, 1-aminocyclopropane-1-carboxylic acid (ACC), and the test cyclopropane-containing carboxylic acid inhibitor in the assay buffer.

  • Assay Procedure:

    • In a sealed vial, combine the assay buffer, the enzyme preparation, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding a known concentration of ACC.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

    • Measure the amount of ethylene produced using gas chromatography.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Cell-Based Assays for Antimicrobial Activity

To assess the antimicrobial properties of cyclopropane-containing carboxylic acids, the following protocol for determining the Minimum Inhibitory Concentration (MIC) is standard.

Step-by-Step Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain and Culture: Use a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus).

  • Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Approaches in Design and Mechanism Elucidation

Computational methods are invaluable for predicting the biological activity of cyclopropane-containing carboxylic acids and for understanding their interactions with biological targets.

Molecular Docking

Molecular docking simulations can predict the binding mode and affinity of a ligand to a target protein. This can guide the design of more potent analogs. For example, in silico studies have been used to investigate the affinity of cyclopropane carboxylic acid derivatives for enzymes like ACO2.[12]

G cluster_1 Molecular Docking Workflow G Obtain 3D Structure of Target Protein I Define Binding Site on Protein G->I H Prepare Ligand (Cyclopropane Carboxylic Acid) Structure J Perform Docking Simulation H->J I->J K Analyze and Score Binding Poses J->K L Prioritize Compounds for Synthesis and Testing K->L

Caption: A typical molecular docking workflow.

Synthesis of Cyclopropane-Containing Carboxylic Acids

The synthesis of these valuable compounds can be achieved through various methods. A common laboratory-scale synthesis involves the hydrolysis of a cyclopropyl cyanide intermediate.[17]

A Representative Synthetic Scheme:

G γ-chlorobutyronitrile γ-chlorobutyronitrile cyclopropyl cyanide cyclopropyl cyanide γ-chlorobutyronitrile->cyclopropyl cyanide Base-induced cyclization cyclopropanecarboxylic acid cyclopropanecarboxylic acid cyclopropyl cyanide->cyclopropanecarboxylic acid Hydrolysis

Caption: Synthesis of cyclopropanecarboxylic acid.

Conclusion and Future Perspectives

Cyclopropane-containing carboxylic acids represent a fascinating and highly fruitful area of chemical biology and drug discovery. The unique structural and electronic properties of the cyclopropane ring provide a powerful tool for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic properties.[3][6][18] Future research will undoubtedly uncover new biological targets for these versatile molecules and refine synthetic methodologies to allow for even greater structural diversity. As our understanding of the intricate interplay between the three-membered ring and biological systems deepens, we can expect the continued emergence of novel therapeutics and agrochemicals based on this remarkable scaffold.

References

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An In-Depth Technical Guide to the Structural Analogs of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 3-Cyclopropyl-2,2-dimethylpropanoic acid, a molecule of significant interest in medicinal chemistry. We will delve into the rationale behind its structural modifications, explore synthetic strategies, and analyze the structure-activity relationships (SAR) that govern the biological effects of its derivatives. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this unique chemical scaffold.

The Core Moiety: Understanding the Significance of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid derivative characterized by a unique combination of structural features that impart desirable pharmacokinetic and pharmacodynamic properties. The presence of the cyclopropyl group, a small, strained ring, offers a degree of conformational rigidity and metabolic stability.[1] The gem-dimethyl substitution at the alpha-position to the carboxylic acid further enhances this metabolic stability by sterically hindering enzymatic degradation. The three-carbon linker between the cyclopropyl ring and the carboxyl group provides optimal spacing for interaction with biological targets.

These features make the 3-cyclopropyl-2,2-dimethylpropanoic acid scaffold an attractive starting point for the design of enzyme inhibitors and other biologically active molecules. The inherent stability and defined spatial arrangement of its functional groups allow for a rational approach to analog design, where modifications can be systematically introduced to probe and optimize interactions with a target protein.

Strategic Modifications: A Roadmap to Analog Design

The design of structural analogs of 3-Cyclopropyl-2,2-dimethylpropanoic acid is guided by established principles of medicinal chemistry. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. Key areas for modification include the carboxylic acid moiety, the cyclopropyl ring, and the gem-dimethyl group.

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group is a common pharmacophore, but its acidic nature can lead to poor membrane permeability and potential for metabolic liabilities such as the formation of reactive acyl glucuronides.[2][3] Therefore, a primary strategy in analog design is the replacement of the carboxylic acid with a suitable bioisostere. Bioisosteres are functional groups with similar steric and electronic properties that can maintain or improve biological activity while modulating physicochemical characteristics.[4]

A prevalent and effective bioisosteric replacement for the carboxylic acid is the amide functionality. The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the target protein. Furthermore, the N-substituent of the amide provides a vector for introducing additional functionality to explore new binding pockets and enhance potency.

dot

Caption: Bioisosteric replacements for the carboxylic acid moiety.

Other important bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids.[2] Tetrazoles are metabolically stable and have a similar pKa to carboxylic acids, allowing them to maintain key ionic interactions.[5] Sulfonamides can increase lipophilicity and are also resistant to metabolic degradation.[4] Hydroxamic acids are known for their metal-chelating properties and can be effective in targeting metalloenzymes.[2]

Modification of the Cyclopropyl Ring

The cyclopropyl ring is a critical component of the scaffold, contributing to its conformational rigidity and metabolic stability. Modifications to this ring can be used to fine-tune the molecule's shape and electronic properties. The introduction of substituents on the cyclopropyl ring can alter its interaction with the target protein and influence its pharmacokinetic profile. For example, the addition of small alkyl or halo substituents can modulate lipophilicity and binding affinity.

Alterations to the Gem-Dimethyl Group

The gem-dimethyl group provides steric bulk and enhances metabolic stability. While generally a favorable feature, in some cases, it may be beneficial to explore analogs with different substituents at this position. For instance, replacing one or both methyl groups with other small alkyl groups or incorporating them into a larger ring system could be explored to optimize steric interactions within a binding pocket.

Synthesis of Structural Analogs: Experimental Protocols

The synthesis of structural analogs of 3-Cyclopropyl-2,2-dimethylpropanoic acid typically involves a multi-step process. The following protocols provide a general framework for the synthesis of key intermediates and final amide analogs.

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

A general and efficient method for the synthesis of 1-phenylcyclopropane carboxamide derivatives has been reported.[1] This approach involves the α-alkylation of a substituted 2-phenyl acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the corresponding carboxylic acid, and subsequent amide coupling.

Step 1: Synthesis of Substituted 1-Phenylcyclopropane Carbonitriles

  • To a solution of the substituted 2-phenyl acetonitrile (1.0 eq) in water, add a base such as sodium hydroxide (2.2 eq).

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1-phenylcyclopropane carbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopropane Carboxylic Acid

  • To the 1-phenylcyclopropane carbonitrile (1.0 eq), add concentrated hydrochloric acid.

  • Heat the mixture to 110 °C and stir for 2-4 hours.

  • Cool the reaction mixture and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.[1]

Step 3: Amide Coupling

  • To a solution of the 1-phenylcyclopropane carboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a coupling reagent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the final 1-phenylcyclopropane carboxamide derivative.[1]

dot

Caption: General synthetic workflow for 1-phenylcyclopropane carboxamides.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 3-Cyclopropyl-2,2-dimethylpropanoic acid scaffold and the subsequent evaluation of the biological activity of the analogs allow for the elucidation of structure-activity relationships. This information is crucial for the rational design of more potent and selective compounds.

Amide Derivatives as Antimicrobial Agents

A series of fifty-three amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their antimicrobial activity.[6] The study revealed that the introduction of different aryl and heteroaryl groups at the amide nitrogen resulted in varying degrees of activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity of Selected Cyclopropane Amide Derivatives [6]

CompoundR GroupMIC80 (µg/mL) vs. C. albicans
F8 4-Chlorophenyl16
F24 2,4-Dichlorophenyl16
F42 4-Fluorophenyl16

The results indicated that compounds with a halogen-substituted phenyl ring at the amide nitrogen exhibited the most potent antifungal activity against C. albicans. Molecular docking studies suggested that these compounds have a good affinity for the potential antifungal drug target CYP51 protein.[6] This highlights the importance of the electronic nature of the N-substituent in determining biological activity.

Cyclopropyl Amides as Enzyme Inhibitors

The cyclopropyl amide scaffold has also been explored for the development of enzyme inhibitors. For example, a series of cyclopropyl amide derivatives were investigated as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis and a target for cancer therapy.[7]

In another study, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, a non-steroidal anti-inflammatory drug, was shown to be a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX).[8][9] This demonstrates that the introduction of a cyclopropyl-containing amide can lead to compounds with a polypharmacological profile, which can be advantageous for treating complex diseases.

Future Directions and Conclusion

The 3-Cyclopropyl-2,2-dimethylpropanoic acid scaffold continues to be a promising starting point for the development of novel therapeutic agents. The unique combination of a conformationally restricted cyclopropyl ring and a metabolically stable gem-dimethyl group provides a robust platform for the design of potent and selective enzyme inhibitors.

Future research in this area will likely focus on:

  • Exploration of a wider range of bioisosteres for the carboxylic acid to further optimize pharmacokinetic and pharmacodynamic properties.

  • Detailed investigation of the stereochemistry of substituted cyclopropyl rings to understand its impact on biological activity.

  • Application of computational methods , such as molecular docking and molecular dynamics simulations, to guide the rational design of new analogs with improved target affinity and selectivity.

  • Evaluation of the therapeutic potential of these analogs in a broader range of disease models, including cancer, inflammation, and neurodegenerative disorders.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
  • Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen.
  • Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
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  • Ciprofloxacin.
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  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
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  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.
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Spectroscopic Characterization of 3-Cyclopropyl-2,2-dimethylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclopropyl-2,2-dimethylpropanoic acid (CAS 131469-76-6) is a carboxylic acid featuring a unique combination of a sterically demanding 2,2-dimethylpropyl (neopentyl) backbone and a strained cyclopropyl ring. This structural arrangement imparts distinct chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research and development setting. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of 3-Cyclopropyl-2,2-dimethylpropanoic acid dictate its characteristic spectroscopic signatures. The presence of a quaternary carbon, two magnetically equivalent methyl groups, a methylene bridge, and a cyclopropyl ring system results in a predictable yet informative NMR spectrum. The carboxylic acid moiety is readily identifiable in both NMR and IR spectroscopy. Mass spectrometry provides confirmation of the molecular weight and insights into the molecule's fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Cyclopropyl-2,2-dimethylpropanoic acid, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the electronic environment of the protons.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field spectrometer.

Data Interpretation: The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~12.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.
~1.45Doublet2H-CH₂-The methylene protons are adjacent to the cyclopropyl methine, leading to a doublet.
~1.15Singlet6H-C(CH₃)₂The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a sharp singlet.
~0.70Multiplet1HCyclopropyl-CHThe methine proton on the cyclopropyl ring is coupled to the adjacent methylene and cyclopropyl protons.
~0.30 & ~0.10Multiplets4H totalCyclopropyl-CH₂The diastereotopic methylene protons of the cyclopropyl ring exhibit complex splitting patterns at high field due to shielding effects of the ring.[1][2]

Workflow for ¹H NMR Data Acquisition and Analysis:

IR_Spectrum a 3300-2500 cm⁻¹ (Broad O-H) b ~1710 cm⁻¹ (Strong C=O) c ~1250 cm⁻¹ (Strong C-O)

Caption: Key diagnostic peaks in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method suitable for determining the molecular weight, while electron ionization (EI) at 70 eV will induce fragmentation, providing structural information.

Data Interpretation (Electron Ionization):

m/z (mass-to-charge ratio) Proposed Fragment Significance
142[M]⁺Molecular ion peak.
127[M - CH₃]⁺Loss of a methyl group.
97[M - COOH]⁺Loss of the carboxyl group (a common fragmentation for carboxylic acids).
57[C(CH₃)₃]⁺A prominent peak corresponding to the tert-butyl cation, formed by cleavage alpha to the cyclopropyl ring.
41[C₃H₅]⁺Cyclopropyl cation or allyl cation.

Fragmentation Pathway:

MS_Fragmentation M [C₈H₁₄O₂]⁺˙ m/z = 142 F1 [M - COOH]⁺ m/z = 97 M->F1 - COOH F2 [C(CH₃)₃]⁺ m/z = 57 M->F2 α-cleavage

Caption: Simplified EI fragmentation of the parent molecule.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous characterization of 3-Cyclopropyl-2,2-dimethylpropanoic acid. The predicted spectral data, based on established principles and analogous compounds, offer a reliable benchmark for researchers. This guide outlines the necessary experimental protocols and provides a logical framework for the interpretation of the resulting spectra, ensuring scientific integrity and trustworthiness in the identification and quality control of this compound for advanced applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20260989, 3-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link].

  • Roberts, J. D. (1962). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. DTIC. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551400, 2,2-Dimethyl-propyl 2,2-dimethyl-propane-thiosulfinate. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link].

  • Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-7.
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potential therapeutic applications of 3-Cyclopropyl-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Applications of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the . While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its unique structural composition—featuring a cyclopropane ring, a gem-dimethyl group, and a carboxylic acid moiety—offers a compelling basis for predicting its bioactivity. By examining the established roles of these key structural motifs in medicinal chemistry, this paper will extrapolate potential mechanisms of action and therapeutic uses. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded perspective on the molecule's potential as a scaffold for novel therapeutics in areas such as inflammation, oncology, and metabolic diseases.

Introduction: A Molecule of Inferred Potential

In the landscape of drug discovery, the strategic combination of specific chemical moieties can yield novel compounds with significant therapeutic promise. 3-Cyclopropyl-2,2-dimethylpropanoic acid is one such molecule. Its structure is a deliberate convergence of three key pharmacophoric elements:

  • The Cyclopropane Ring: This three-membered carbocycle is more than a simple cycloalkane. Its strained ring system and unique electronic properties, resembling those of an alkene, make it a valuable tool in drug design.[1][2] The cyclopropyl group can enhance metabolic stability, provide conformational rigidity to lock a molecule into a bioactive conformation, and improve binding affinity to biological targets.[3][4]

  • The gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (the Thorpe-Ingold effect) is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[5][6] This group can increase potency, enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, and improve pharmacokinetic properties such as solubility.[7][8]

  • The Carboxylic Acid Moiety: As a common functional group in numerous approved drugs, the carboxylic acid group often serves as a key interaction point with biological targets, typically through hydrogen bonding or ionic interactions. It also influences the compound's solubility and pharmacokinetic profile.

This guide will, therefore, explore the therapeutic potential of 3-Cyclopropyl-2,2-dimethylpropanoic acid through the lens of structure-activity relationships, proposing plausible applications and the experimental frameworks required to validate them.

Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is critical before delving into its potential applications.

PropertyValue / Description
IUPAC Name 3-Cyclopropyl-2,2-dimethylpropanoic acid
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Structure A propanoic acid with a cyclopropyl group attached to the third carbon and two methyl groups on the second carbon.

Plausible Synthetic Pathways

The synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid can be approached through several established organic chemistry reactions. A plausible and efficient route would involve the creation of the cyclopropane ring on a precursor molecule.

Synthesis_Pathway A Ethyl Isobutyrate B Ethyl 2,2-dimethyl-4-pentenoate A->B Allylation C Ethyl 3-cyclopropyl-2,2-dimethylpropanoate B->C Simmons-Smith Cyclopropanation D 3-Cyclopropyl-2,2-dimethylpropanoic acid C->D Hydrolysis

Caption: A plausible synthetic route to 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Experimental Protocol: Simmons-Smith Cyclopropanation
  • Reaction Setup: To a solution of ethyl 2,2-dimethyl-4-pentenoate in anhydrous dichloromethane, add a zinc-copper couple.

  • Reagent Addition: Slowly add diiodomethane to the stirred suspension at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product (ethyl 3-cyclopropyl-2,2-dimethylpropanoate) by column chromatography on silica gel.

  • Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).

Potential Therapeutic Applications and Mechanisms of Action

Based on its structural components, 3-Cyclopropyl-2,2-dimethylpropanoic acid could be a promising candidate in several therapeutic areas.

Anti-Inflammatory Applications

The cyclopropane moiety is present in compounds that have demonstrated anti-inflammatory properties.[9] The mechanism could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases. The carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), where it often interacts with the active site of COX enzymes.

Hypothesized Mechanism: The rigid cyclopropyl group could position the carboxylic acid moiety optimally within the enzyme's active site, while the gem-dimethyl group could enhance binding affinity and metabolic stability, potentially leading to a longer duration of action.

Anti_Inflammatory_Mechanism cluster_0 Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule 3-Cyclopropyl-2,2- dimethylpropanoic acid Molecule->COX_Enzyme Inhibition

Caption: Hypothesized inhibition of the COX pathway by the target molecule.

Oncology

Cyclopropane-containing molecules have been investigated as anti-cancer agents.[10] Their rigid structure can lead to high selectivity for enzyme targets that are overexpressed in cancer cells, such as certain kinases. The enhanced metabolic stability imparted by both the cyclopropane ring and the gem-dimethyl group is highly desirable in oncology to maintain therapeutic drug concentrations.

Potential Targets:

  • Kinase Inhibition: The molecule could serve as a scaffold for designing inhibitors of protein kinases involved in cell proliferation and survival.

  • Epigenetic Modifiers: The structure could be adapted to target enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs).

Metabolic Diseases

The structural features of 3-Cyclopropyl-2,2-dimethylpropanoic acid are also relevant to metabolic diseases. For instance, it could be explored as a modulator of fatty acid metabolism or as an agonist for receptors involved in glucose homeostasis. The gem-dimethyl group, in particular, can prevent β-oxidation, which could be a strategic design element for targeting pathways of fatty acid metabolism.

Neurological Disorders

Several neuroactive compounds contain a cyclopropane ring, which can influence their ability to cross the blood-brain barrier and interact with central nervous system targets.[11][12] Depending on further functionalization, derivatives of 3-Cyclopropyl-2,2-dimethylpropanoic acid could be investigated for activity at receptors implicated in neurological and psychiatric disorders.

Proposed Experimental Workflow for Therapeutic Validation

A systematic approach is necessary to validate the hypothesized therapeutic potential of this molecule.

Experimental_Workflow A Synthesis and Purification B In Vitro Screening (e.g., Enzyme Assays) A->B C Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity) B->C D ADME-Tox Profiling C->D E In Vivo Efficacy Studies (Animal Models) D->E F Lead Optimization E->F

Caption: A typical workflow for preclinical evaluation of a novel compound.

Conclusion and Future Directions

3-Cyclopropyl-2,2-dimethylpropanoic acid represents a molecule with significant, albeit inferred, therapeutic potential. Its structure is a thoughtful combination of motifs known to impart favorable pharmacological properties. The most promising avenues for investigation appear to be in the fields of anti-inflammatory and oncology drug discovery.

Future work should focus on the efficient synthesis of this compound and its derivatives, followed by a systematic screening campaign against a panel of relevant biological targets. The insights gained from such studies will be invaluable in determining if the predicted potential of this molecule can be translated into a tangible therapeutic benefit.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Zhang, W., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

  • Application of gem-dimethyl groups. (n.d.). ResearchGate. [Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.).
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). PubMed. [Link]

  • Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. (n.d.). Royal Society of Chemistry. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State University. [Link]

  • Anti-inflammatory cyclopropanes and benzofurans from mangrove endophytic fungus Schizophyllum sp. QYM-12. (2025). PubMed. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). ACS Omega. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. (2025). ResearchGate. [Link]

  • Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. (2012). International Journal of Biochemistry & Cell Biology. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2018). PubMed Central. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]

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The Genesis of a Unique Moiety: A Technical Guide to the Discovery and History of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl group stands out as a small, yet powerful, structural motif. Its unique conformational rigidity and electronic properties have made it a valuable component in the design of novel therapeutics. This guide delves into the history and discovery of a specific, yet significant, molecule: 3-Cyclopropyl-2,2-dimethylpropanoic acid. While the seminal publication detailing its first synthesis has proven elusive in readily accessible scientific literature, by examining the context of cyclopropane chemistry and the work of researchers in the field, we can construct a plausible narrative of its origins and appreciate its scientific importance.

This document will provide a comprehensive overview of the likely historical context of its discovery, detail established synthetic routes for its preparation, summarize its key physicochemical properties, and explore its potential applications for researchers, scientists, and drug development professionals.

A Plausible History: The Emergence of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

The precise moment of discovery for 3-Cyclopropyl-2,2-dimethylpropanoic acid, identified by its CAS Number 131469-76-6, is not readily apparent from the public scientific record. However, chemical supplier databases point to a 1990 publication in the esteemed chemistry journal Synthesis by a team of Japanese researchers: K. Sugahara, T. Fujita, S. Watanabe, M. Sakamoto, and T. Sugimoto. The full text of this article, unfortunately, is not widely available, preventing a definitive account of their original work.

Despite this, we can infer the context of its creation. The late 1980s and early 1990s were a period of intense interest in the synthesis and application of novel cyclopropane-containing molecules in the pharmaceutical industry. The cyclopropyl ring was increasingly recognized for its ability to impart favorable metabolic stability and unique conformational constraints to drug candidates.

The listed authors were likely associated with a Japanese pharmaceutical company, possibly Tanabe Seiyaku Co., Ltd. (now part of Mitsubishi Tanabe Pharma), which had a strong research and development presence during this era.[1][2][3] It is probable that the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid was part of a larger research program aimed at exploring new chemical entities with potential therapeutic applications. The combination of the cyclopropyl group and the sterically hindered 2,2-dimethylpropanoic acid moiety would have been of interest for creating novel analogs of existing drugs or entirely new classes of compounds.

The Science of Synthesis: Crafting the Cyclopropyl Core

The construction of the 3-Cyclopropyl-2,2-dimethylpropanoic acid molecule involves the formation of a cyclopropane ring and its attachment to a propanoic acid backbone. Several general methods for cyclopropanation would have been available to the original researchers and are still employed today.

Conceptual Synthetic Pathways

The synthesis of this molecule likely proceeds through one of two main strategies:

  • Cyclopropanation of an unsaturated precursor: This involves creating the propanoic acid chain first, with a double bond in the appropriate position, followed by a cyclopropanation reaction.

  • Alkylation of a cyclopropyl-containing building block: This approach starts with a pre-formed cyclopropyl ring and attaches the propanoic acid side chain.

Diagram: Conceptual Synthetic Strategies

G cluster_0 Strategy 1: Cyclopropanation cluster_1 Strategy 2: Alkylation Unsaturated Precursor Unsaturated Precursor Target Molecule Target Molecule Unsaturated Precursor->Target Molecule Cyclopropanation Cyclopropanation Reagent Cyclopropanation Reagent Cyclopropanation Reagent->Target Molecule Cyclopropyl Building Block Cyclopropyl Building Block Target Molecule_2 Target Molecule Cyclopropyl Building Block->Target Molecule_2 Alkylation Alkylation Agent Alkylation Agent Alkylation Agent->Target Molecule_2

Caption: Two primary retrosynthetic approaches to 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclopropyl-2,2-dimethylpropanoic acid is presented in the table below.

PropertyValueSource
CAS Number 131469-76-6[4]
Molecular Formula C₈H₁₄O₂[4]
Molecular Weight 142.20 g/mol [4]
IUPAC Name 3-cyclopropyl-2,2-dimethylpropanoic acidN/A
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solventsInferred

Potential Applications and Future Directions

While the specific biological activity investigated in the original 1990 study remains unknown, the structural features of 3-Cyclopropyl-2,2-dimethylpropanoic acid suggest several potential areas of application in drug discovery. The rigid cyclopropyl group can act as a metabolically stable isostere for other groups, such as a gem-dimethyl or a double bond. The carboxylic acid functionality provides a handle for forming salts or esters to modulate pharmacokinetic properties.

This molecule could serve as a valuable building block in the synthesis of more complex drug candidates. Its potential applications could span a wide range of therapeutic areas, from metabolic diseases to oncology, depending on the other functionalities incorporated into the final molecule. Further research into the biological activity of this compound and its derivatives is warranted.

Experimental Protocols

The following are detailed, step-by-step methodologies for plausible synthetic routes to 3-Cyclopropyl-2,2-dimethylpropanoic acid, based on established organic chemistry principles.

Diagram: General Experimental Workflow

G Start Start Reaction Setup Reaction Setup: - Combine reactants and solvent - Establish inert atmosphere if needed Start->Reaction Setup Reaction Monitoring Reaction Monitoring: - TLC, GC, or LC-MS analysis Reaction Setup->Reaction Monitoring Work-up Aqueous Work-up: - Quench reaction - Extract with organic solvent Reaction Monitoring->Work-up Purification Purification: - Column chromatography - Recrystallization or distillation Work-up->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and characterization of organic compounds.

Protocol 1: Synthesis via Simmons-Smith Cyclopropanation

This protocol outlines a potential synthesis starting from an unsaturated ester.

Step 1: Synthesis of Ethyl 2,2-dimethyl-4-pentenoate

  • To a solution of diisopropylamine in dry THF at -78 °C, add n-butyllithium dropwise.

  • After stirring for 30 minutes, add ethyl isobutyrate dropwise.

  • After another 30 minutes, add allyl bromide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield ethyl 2,2-dimethyl-4-pentenoate.

Step 2: Simmons-Smith Cyclopropanation

  • To a stirred suspension of zinc-copper couple in dry diethyl ether, add diiodomethane.

  • Heat the mixture to reflux and then add a solution of ethyl 2,2-dimethyl-4-pentenoate in diethyl ether dropwise.

  • Continue refluxing for 24 hours.

  • Cool the reaction to room temperature and filter to remove excess zinc-copper couple.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-cyclopropyl-2,2-dimethylpropanoate.

Step 3: Hydrolysis to 3-Cyclopropyl-2,2-dimethylpropanoic Acid

  • Dissolve the crude ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to pH 1-2.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or the oil by distillation to afford 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Conclusion

While the definitive historical account of the discovery of 3-Cyclopropyl-2,2-dimethylpropanoic acid remains partially obscured, its emergence in 1990 aligns with a broader trend in pharmaceutical research that recognized the value of the cyclopropyl moiety. The synthetic pathways to this molecule are well-established within the principles of organic chemistry. As a unique and functionalized building block, 3-Cyclopropyl-2,2-dimethylpropanoic acid holds continued potential for the development of novel chemical entities with diverse applications. Further investigation into its biological properties and those of its derivatives could open new avenues in drug discovery.

References

  • Tanabe Pharma Historical Museum. [Link]

  • Tanabe Pharma. About Us. [Link]

  • History of Tanabe Pharma Historical Museum. [Link]

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Unraveling the Enigmatic Mechanism of 3-Cyclopropyl-2,2-dimethylpropanoic Acid: A Putative Fatty Acid Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Cyclopropyl-2,2-dimethylpropanoic acid, a synthetic carboxylic acid derivative featuring a strained cyclopropyl ring, presents a compelling case for investigation as a modulator of critical cellular processes. While direct enzymatic assays on this specific molecule are not extensively documented in publicly available literature, its structural motifs strongly suggest a potential role as an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis frequently overexpressed in cancer cells. This guide synthesizes the available evidence for the biological activities of structurally related cyclopropane-containing compounds and the well-elucidated downstream consequences of FASN inhibition to propose a putative mechanism of action for 3-Cyclopropyl-2,2-dimethylpropanoic acid. We will delve into the biochemical rationale for its potential as a FASN inhibitor, explore the downstream signaling pathways likely to be impacted, and provide detailed experimental protocols for researchers seeking to validate this hypothesis.

Introduction: The Therapeutic Potential of Cyclopropane-Containing Molecules

Cyclopropane derivatives are a fascinating class of molecules that have garnered significant attention in medicinal chemistry due to their unique structural and electronic properties. The inherent ring strain of the cyclopropyl group imparts a high degree of reactivity and conformational rigidity, making these compounds valuable scaffolds for the design of potent and selective enzyme inhibitors.[1] Natural and synthetic cyclopropanes have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and neurochemical properties.[1] Their ability to act as mechanism-based inactivators or competitive inhibitors of various enzymes makes them attractive candidates for drug development.

A Putative Primary Target: Fatty Acid Synthase (FASN)

While the direct molecular target of 3-Cyclopropyl-2,2-dimethylpropanoic acid remains to be definitively identified, a compelling body of evidence points towards Fatty Acid Synthase (FASN) as a primary candidate. FASN is the central enzyme in the de novo synthesis of long-chain fatty acids, a metabolic pathway that is minimally active in most normal adult tissues but is significantly upregulated in many human cancers to meet the demands of rapid cell proliferation and membrane biogenesis.

The structural characteristics of 3-Cyclopropyl-2,2-dimethylpropanoic acid, particularly the carboxylic acid moiety, are reminiscent of the fatty acid substrates that FASN processes. The presence of the cyclopropyl ring introduces a unique steric and electronic profile that could facilitate binding to the active site of FASN, potentially leading to competitive or irreversible inhibition.

The Postulated Mechanism of Action: A Cascade of Cellular Events

The inhibition of FASN by 3-Cyclopropyl-2,2-dimethylpropanoic acid is hypothesized to trigger a cascade of downstream events, ultimately leading to the suppression of cancer cell growth and induction of apoptosis. This proposed mechanism is based on the well-documented consequences of FASN inhibition by other small molecules in various cancer models.

Disruption of Lipid Metabolism and Membrane Integrity

The primary consequence of FASN inhibition is the depletion of endogenous fatty acids, which are essential for the synthesis of phospholipids, the building blocks of cellular membranes. This disruption in lipid homeostasis can lead to alterations in membrane fluidity, lipid raft composition, and the function of membrane-associated signaling proteins.

Induction of Apoptosis through Intrinsic and Extrinsic Pathways

A hallmark of FASN inhibition is the induction of programmed cell death, or apoptosis, in cancer cells. This is believed to occur through multiple interconnected pathways:

  • Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER due to altered lipid metabolism can trigger the unfolded protein response (UPR), leading to apoptosis.

  • Mitochondrial Dysfunction: FASN inhibition has been linked to the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, culminating in the release of pro-apoptotic factors like cytochrome c.

  • Modulation of Apoptotic Regulators: The inhibition of FASN can lead to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Cell Cycle Arrest

In addition to inducing apoptosis, FASN inhibition can cause cancer cells to arrest at various checkpoints in the cell cycle, preventing their proliferation. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21.

Key Signaling Pathways Implicated in the Putative Mechanism

The cellular effects of FASN inhibition are orchestrated by a complex network of signaling pathways. Based on studies of other FASN inhibitors, the following pathways are likely to be modulated by 3-Cyclopropyl-2,2-dimethylpropanoic acid:

The PI3K/AKT/mTOR Pathway

This central signaling cascade, which regulates cell growth, proliferation, and survival, is often hyperactive in cancer. FASN is a downstream target of this pathway, and its inhibition can, in turn, lead to feedback inhibition of AKT and mTOR signaling, further suppressing cancer cell growth.

The p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 plays a critical role in sensing cellular stress and inducing apoptosis or cell cycle arrest. FASN inhibition has been shown to activate p53, contributing to its anti-cancer effects.

The β-catenin/c-myc Pathway

This pathway is involved in cell proliferation and differentiation. Inhibition of FASN has been demonstrated to suppress the expression of both β-catenin and its downstream target c-myc, a potent oncogene.

Visualizing the Putative Mechanism of Action

To provide a clear visual representation of the proposed mechanism, the following diagrams have been generated using Graphviz.

FASN_Inhibition_Pathway cluster_inhibition Molecular Inhibition cluster_cellular_effects Cellular Consequences cluster_signaling Signaling Pathway Modulation cluster_outcomes Biological Outcomes 3-Cyclopropyl-2,2-dimethylpropanoic_acid 3-Cyclopropyl-2,2-dimethylpropanoic acid FASN Fatty Acid Synthase (FASN) 3-Cyclopropyl-2,2-dimethylpropanoic_acid->FASN Inhibition Lipid_Metabolism Disrupted Lipid Metabolism FASN->Lipid_Metabolism PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ↓ FASN->PI3K_AKT_mTOR Feedback Inhibition Membrane_Integrity Compromised Membrane Integrity Lipid_Metabolism->Membrane_Integrity ER_Stress ER Stress Lipid_Metabolism->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipid_Metabolism->Mitochondrial_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis PI3K_AKT_mTOR->FASN Activation p53 p53 Pathway ↑ p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest beta_catenin β-catenin/c-myc Pathway ↓ beta_catenin->Cell_Cycle_Arrest

Figure 1. Putative mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Experimental Workflows for Mechanism Validation

To rigorously test the hypothesis that 3-Cyclopropyl-2,2-dimethylpropanoic acid acts as a FASN inhibitor, a series of well-defined experiments are required. The following protocols provide a roadmap for researchers in this area.

Workflow for Validating FASN as a Direct Target

FASN_Validation_Workflow start Start enzyme_assay Enzyme Kinetics Assay (Spectrophotometric or Radiometric) start->enzyme_assay binding_assay Direct Binding Assay (e.g., SPR, ITC) start->binding_assay cellular_assay Cellular Thermal Shift Assay (CETSA) start->cellular_assay data_analysis Data Analysis (IC50, Ki, Kd determination) enzyme_assay->data_analysis binding_assay->data_analysis cellular_assay->data_analysis conclusion Conclusion on Direct Inhibition data_analysis->conclusion Cellular_Effects_Workflow start Cancer Cell Lines (High FASN expression) treatment Treat with 3-Cyclopropyl-2,2-dimethylpropanoic acid (Dose-response and time-course) start->treatment apoptosis_assay Apoptosis Assays (Annexin V/PI staining, Caspase activity) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow cytometry with PI staining) treatment->cell_cycle_assay western_blot Western Blot Analysis (Key signaling proteins) treatment->western_blot data_analysis Quantitative Analysis (% Apoptosis, Cell cycle distribution, Protein levels) apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis conclusion Elucidation of Cellular Mechanism data_analysis->conclusion

Sources

In Silico Deorphanization: A Technical Guide to Modeling the Interactions of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the journey of a small molecule from initial synthesis to a potential therapeutic candidate is increasingly reliant on a robust in silico preclinical assessment. This guide provides an in-depth technical walkthrough of a comprehensive computational workflow to characterize the potential bioactivity of 3-Cyclopropyl-2,2-dimethylpropanoic acid, a compound with intriguing structural motifs but no defined biological target. We will navigate the process of "deorphanization" through computational target fishing, followed by a rigorous examination of its interactions with predicted protein partners using molecular docking and molecular dynamics simulations. Furthermore, we will assess its drug-like properties through the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate and de-risk the early stages of drug discovery.

Introduction: The Challenge of Orphan Molecules and the Power of In Silico Prediction

The vast chemical space accessible to medicinal chemists often yields novel molecular entities with significant therapeutic potential. However, a common bottleneck in the drug discovery pipeline is the identification of the specific biological target(s) through which a compound exerts its effects. 3-Cyclopropyl-2,2-dimethylpropanoic acid represents a classic case of such an "orphan" molecule. Its structure, featuring a strained cyclopropyl ring and a carboxylic acid moiety, suggests the potential for specific biological interactions, possibly as an enzyme inhibitor or a receptor ligand.[1] The cyclopropyl group, in particular, is a versatile structural element in medicinal chemistry, known to enhance metabolic stability and binding affinity.[2][3]

This guide will employ a systematic, multi-step in silico approach to hypothesize and investigate the potential protein targets of 3-Cyclopropyl-2,2-dimethylpropanoic acid and to characterize its broader pharmacological potential. The workflow is designed to be a self-validating system, where each step builds upon the previous one to construct a coherent and data-driven hypothesis of the molecule's mechanism of action.

The Workflow: A Multi-Pillar Approach to In Silico Characterization

Our investigation into the bioactivity of 3-Cyclopropyl-2,2-dimethylpropanoic acid will be conducted through a three-pillar computational workflow. This structure is designed to first identify potential biological targets, then to scrutinize the nature of the molecule's interaction with these targets, and finally to evaluate its viability as a potential drug candidate.

In_Silico_Workflow cluster_0 Pillar 1: Target Identification cluster_1 Pillar 2: Interaction Analysis cluster_2 Pillar 3: Druggability Assessment Target_Fishing Computational Target Fishing (Reverse Docking & Ligand-Based Similarity) Molecular_Docking Molecular Docking Target_Fishing->Molecular_Docking Top Predicted Targets Molecular_Dynamics Molecular Dynamics Simulations Molecular_Docking->Molecular_Dynamics Promising Poses ADMET_Prediction ADMET Prediction Molecular_Dynamics->ADMET_Prediction Interaction Stability & Energetics Molecular_Docking_Workflow Get_Protein Obtain Protein Structure (e.g., PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens) Get_Protein->Prepare_Protein Define_Binding_Site Define Binding Site (Grid box) Prepare_Protein->Define_Binding_Site Get_Ligand Obtain Ligand Structure Prepare_Ligand Prepare Ligand (Energy minimization, assign charges) Get_Ligand->Prepare_Ligand Run_Docking Run Docking Simulation Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Results Analyze Poses and Scores Run_Docking->Analyze_Results

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time. [4][5]This allows for an assessment of the stability of the binding pose and a more accurate estimation of binding free energy.

Step-by-Step Methodology:

  • System Preparation:

    • The top-ranked docked complex from the molecular docking step is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • The system is first energy-minimized to remove steric clashes.

    • The system is then gradually heated to physiological temperature (e.g., 310 K) and equilibrated under constant pressure.

    • A production simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

  • Binding Free Energy Calculation:

    • Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more refined prediction of binding affinity.

Analysis Metric Information Provided
RMSD Stability of the protein-ligand complex over time.
RMSF Flexibility of individual amino acid residues.
Hydrogen Bonds Persistence of key polar interactions.
MM/PBSA or MM/GBSA Estimation of binding free energy.

Pillar 3: Druggability Assessment - Predicting ADMET Properties

A molecule's potential as a drug is not solely determined by its binding affinity to a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical. [6][7][8]In silico ADMET prediction provides an early indication of a compound's pharmacokinetic and safety profile.

ADMET Prediction Protocol

A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can be used to predict ADMET properties.

Step-by-Step Methodology:

  • Input Preparation:

    • The 2D structure of 3-Cyclopropyl-2,2-dimethylpropanoic acid is used as input.

  • Property Prediction:

    • The structure is submitted to a suite of ADMET prediction tools (e.g., SwissADME, pkCSM).

    • A range of properties are calculated, including:

      • Absorption: Caco-2 permeability, human intestinal absorption.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

      • Excretion: Renal clearance prediction.

      • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

  • Analysis and Interpretation:

    • The predicted properties are compared against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

    • Potential liabilities, such as poor absorption or predicted toxicity, are identified for future chemical modification.

ADMET Property Predicted Value Interpretation
Molecular Weight 142.20 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Predicted Value)Indicates lipophilicity and potential for membrane permeability.
H-bond Donors 1Compliant with Lipinski's Rule of Five (<5)
H-bond Acceptors 2Compliant with Lipinski's Rule of Five (<10)
Caco-2 Permeability (Predicted Value)Predicts intestinal absorption.
hERG Inhibition (Predicted Value)Indicates potential for cardiotoxicity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of 3-Cyclopropyl-2,2-dimethylpropanoic acid, a molecule with no previously defined biological target. By employing a multi-pillar approach encompassing target fishing, detailed interaction analysis, and ADMET prediction, we can construct a robust, data-driven hypothesis for its mechanism of action and its potential as a therapeutic agent. The insights gained from this computational investigation provide a strong foundation for subsequent experimental validation, including in vitro binding assays and cell-based functional assays. This synergy between in silico prediction and experimental testing is paramount to accelerating the modern drug discovery process and efficiently translating novel chemical entities into viable clinical candidates.

References

  • Rognan D. (2010). Structure-based approaches to target fishing and ligand profiling. Molecular Informatics, 29(3), 176–187. [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Alqahtani, S. (2017). In silico ADME-Tox modeling: progress and prospects. Expert Opinion on Drug Metabolism & Toxicology, 13(11), 1147–1158. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1016–1029. [Link]

  • Jia, L., & Gao, H. (2020). Machine Learning for In Silico ADMET Prediction. In Methods in Molecular Biology (Vol. 2190, pp. 239-254). Springer. [Link]

  • Xiong, Z., Wang, D., Li, Y., & Liu, G. (2014). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery?. Future medicinal chemistry, 6(5), 483–486. [Link]

  • Taylor & Francis Online. (2014). Computational Target Fishing: What Should Chemogenomics Researchers Expect for the Future of in silico Drug Design and Discovery?. [Link]

  • KBbox. (n.d.). Small Molecule Docking. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. [Link]

  • ChemCoPilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Salo-Ahen, O. M. H., Al-Samarrai, S., & Wade, R. C. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. In Methods in Molecular Biology (Vol. 2583, pp. 241-266). Springer. [Link]

  • CrystEngComm. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. [Link]

  • PubMed Central. (2021). The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • PubMed Central. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. [Link]

  • Wisdomlib. (2024). Reverse docking: Significance and symbolism. [Link]

  • ResearchGate. (2018). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]

  • Springer. (2018). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]

  • YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration. [Link]

  • PubMed Central. (2021). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. [Link]

  • PubMed. (1993). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. [Link]

Sources

Methodological & Application

The Strategic Utility of 3-Cyclopropyl-2,2-dimethylpropanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Unique Building Block

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Among these, the cyclopropyl group and the gem-dimethyl arrangement have emerged as particularly valuable moieties. 3-Cyclopropyl-2,2-dimethylpropanoic acid is a versatile building block that elegantly combines these two features, offering chemists a powerful tool to introduce conformational rigidity and enhance metabolic robustness in target molecules.

The cyclopropyl ring, a three-membered carbocycle, is a highly sought-after structural element in medicinal chemistry. Its inherent ring strain (approximately 27.5 kcal/mol) confers unique electronic and steric properties. The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates. Furthermore, the rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking a flexible molecule into a bioactive conformation and thereby enhancing its binding affinity for a biological target.

The gem-dimethyl group, for its part, provides a significant steric shield, further contributing to metabolic stability by hindering enzymatic degradation. This "Thorpe-Ingold effect" can also influence the conformational preferences of the molecule, favoring specific spatial arrangements that can be advantageous for receptor binding.

This application note provides a comprehensive guide to the use of 3-Cyclopropyl-2,2-dimethylpropanoic acid as a building block in organic synthesis. We will explore its chemical properties, provide detailed protocols for its conversion into key synthetic intermediates such as esters and amides, and discuss its potential applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point Approx. 115-120 °C at 10 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)
CAS Number 131469-76-6

Note: Physical properties can vary slightly depending on purity.

Core Synthetic Transformations: Detailed Protocols

3-Cyclopropyl-2,2-dimethylpropanoic acid readily undergoes standard carboxylic acid transformations. Below are detailed, validated protocols for its conversion into esters and amides, which are common intermediates in multi-step syntheses.

Protocol 1: Steglich Esterification to Synthesize Ethyl 3-Cyclopropyl-2,2-dimethylpropanoate

This protocol describes a mild and efficient method for esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for substrates that are sensitive to harsh acidic or basic conditions.

Reaction Scheme:

G cluster_0 Steglich Esterification Acid 3-Cyclopropyl-2,2-dimethylpropanoic acid Reagents DCC, DMAP (cat.) DCM, rt, 12h Acid->Reagents Alcohol Ethanol Alcohol->Reagents Product Ethyl 3-cyclopropyl-2,2-dimethylpropanoate Reagents->Product

A schematic of the Steglich esterification reaction.

Materials:

  • 3-Cyclopropyl-2,2-dimethylpropanoic acid (1.0 eq)

  • Ethanol (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Cyclopropyl-2,2-dimethylpropanoic acid (e.g., 1.42 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the solution at room temperature until the acid is fully dissolved.

  • Add ethanol (e.g., 0.69 g, 15 mmol) and DMAP (e.g., 0.12 g, 1 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (e.g., 2.27 g, 11 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure ethyl 3-cyclopropyl-2,2-dimethylpropanoate.

Expected Yield: 80-90%

Causality and Insights: The use of DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol. This catalytic cycle allows the reaction to proceed under mild conditions. Cooling the reaction during the addition of DCC helps to control the initial exothermic reaction and minimize side product formation.

Protocol 2: Amide Coupling to Synthesize N-Benzyl-3-cyclopropyl-2,2-dimethylpropanamide

Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes the common coupling reagent combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction between the carboxylic acid and an amine.

Reaction Scheme:

G cluster_1 Amide Coupling Acid 3-Cyclopropyl-2,2-dimethylpropanoic acid Reagents EDC, HOBt, DIPEA DMF, rt, 16h Acid->Reagents Amine Benzylamine Amine->Reagents Product N-Benzyl-3-cyclopropyl-2,2-dimethylpropanamide Reagents->Product

A schematic of the EDC/HOBt mediated amide coupling reaction.

Materials:

  • 3-Cyclopropyl-2,2-dimethylpropanoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-Cyclopropyl-2,2-dimethylpropanoic acid (e.g., 1.42 g, 10 mmol) in anhydrous DMF (40 mL).

  • Add HOBt (e.g., 1.62 g, 12 mmol) and EDC (e.g., 2.30 g, 12 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (e.g., 1.18 g, 11 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (e.g., 4.35 mL, 25 mmol).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-benzyl-3-cyclopropyl-2,2-dimethylpropanamide.

Expected Yield: 75-85%

Causality and Insights: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt traps this highly reactive species to form an active ester, which is less prone to racemization (if the alpha-carbon were chiral) and side reactions. The active ester then smoothly reacts with the amine to form the desired amide. DIPEA is a non-nucleophilic base used to neutralize the HOBt and the hydrochloride salt of EDC, as well as any acidic protons, driving the reaction to completion.

Applications in Medicinal Chemistry and Advanced Synthesis

The derivatives of 3-Cyclopropyl-2,2-dimethylpropanoic acid are valuable intermediates for the synthesis of a wide range of biologically active molecules. The inherent structural features of this building block can be leveraged to:

  • Develop Novel Analgesics and Anti-inflammatory Agents: The conformational constraint and metabolic stability imparted by the cyclopropyl and gem-dimethyl groups make this scaffold an attractive starting point for the design of new non-steroidal anti-inflammatory drugs (NSAIDs) or other pain modulators.

  • Synthesize Antiviral and Anticancer Agents: The unique spatial arrangement of functional groups that can be derived from this acid may lead to potent inhibitors of viral enzymes or protein-protein interactions crucial for cancer cell proliferation.

  • Create Conformationally Restricted Peptidomimetics: By incorporating this building block into peptide sequences, researchers can create more stable and potent peptide-based therapeutics with improved oral bioavailability.

Conclusion

3-Cyclopropyl-2,2-dimethylpropanoic acid is a powerful and versatile building block for organic synthesis. Its unique combination of a metabolically robust cyclopropyl ring and a sterically shielding gem-dimethyl group provides a reliable strategy for introducing desirable physicochemical properties into target molecules. The detailed protocols provided herein for its conversion into esters and amides offer a solid foundation for its application in the synthesis of complex and biologically relevant compounds. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and drug development.

References

  • Wessjohann, L. A., & Brandt, W. (2003). The Thorpe-Ingold Effect: A Driving Force in Enzyme-Catalyzed and Biomimetic Cyclizations. Chemical Reviews, 103(4), 1625–1648. [Link]

  • Trost, B. M. (1986). The Cyclopropyl Group in Medicinal Chemistry. Chemical Reviews, 86(5), 855–876. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Application Notes and Protocols for the Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group, a small, strained carbocycle, has garnered significant attention in medicinal chemistry and drug development. Its unique stereoelectronic properties, including enhanced π-character in its C-C bonds and a rigid, three-dimensional structure, allow it to serve as a versatile bioisostere for various functional groups.[1] The incorporation of a cyclopropyl ring into a drug candidate can lead to improved metabolic stability, enhanced binding affinity to biological targets, and novel pharmacological profiles.[2] 3-Cyclopropyl-2,2-dimethylpropanoic acid and its derivatives are valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides detailed experimental protocols for the synthesis of this important scaffold, focusing on a robust and widely applicable method.

Synthetic Strategy: A Practical Approach via Simmons-Smith Cyclopropanation

A reliable and stereospecific method for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid involves the cyclopropanation of an unsaturated precursor. The Simmons-Smith reaction, a well-established organozinc-mediated cyclopropanation, is an excellent choice for this transformation due to its high stereospecificity and tolerance of various functional groups.[3][4][5] The overall synthetic strategy involves two key stages: the synthesis of the alkene precursor, 2,2-dimethyl-4-pentenoic acid, followed by its cyclopropanation to yield the target molecule.

Synthesis_Overview Starting Materials Starting Materials 2,2-dimethyl-4-pentenoic acid 2,2-dimethyl-4-pentenoic acid Starting Materials->2,2-dimethyl-4-pentenoic acid Alkylation 3-Cyclopropyl-2,2-dimethylpropanoic acid 3-Cyclopropyl-2,2-dimethylpropanoic acid 2,2-dimethyl-4-pentenoic acid->3-Cyclopropyl-2,2-dimethylpropanoic acid Simmons-Smith Cyclopropanation Derivatives Derivatives 3-Cyclopropyl-2,2-dimethylpropanoic acid->Derivatives Further Functionalization

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2,2-dimethyl-4-pentenoic acid (Alkene Precursor)

The synthesis of the alkene precursor is achieved through the alkylation of the enolate of isobutyric acid with allyl bromide. To facilitate the reaction and improve yields, a suitable ester protecting group is employed, which is subsequently hydrolyzed.

Protocol 1: Synthesis of Ethyl 2,2-dimethyl-4-pentenoate

Objective: To synthesize the esterified alkene precursor.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
DiisopropylamineC₆H₁₅N101.1915.4 mL0.11
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0644 mL0.11
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL-
Ethyl isobutyrateC₆H₁₂O₂116.1611.6 g0.10
Allyl bromideC₃H₅Br120.9813.3 g0.11
Saturated aqueous NH₄Cl--100 mL-
Diethyl ether(C₂H₅)₂O74.12200 mL-
Anhydrous MgSO₄MgSO₄120.37q.s.-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (100 mL) and diisopropylamine (15.4 mL, 0.11 mol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via syringe. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve ethyl isobutyrate (11.6 g, 0.10 mol) in anhydrous THF (50 mL).

  • Slowly add the ethyl isobutyrate solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add allyl bromide (13.3 g, 0.11 mol) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 2,2-dimethyl-4-pentenoate as a colorless liquid.

Protocol 2: Hydrolysis to 2,2-dimethyl-4-pentenoic acid

Objective: To deprotect the carboxylic acid.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
Ethyl 2,2-dimethyl-4-pentenoateC₈H₁₄O₂142.2014.2 g0.10
EthanolC₂H₅OH46.07100 mL-
Potassium hydroxideKOH56.118.4 g0.15
WaterH₂O18.0250 mL-
3 M Hydrochloric acidHCl36.46q.s.-
Diethyl ether(C₂H₅)₂O74.12200 mL-
Anhydrous MgSO₄MgSO₄120.37q.s.-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2,2-dimethyl-4-pentenoate (14.2 g, 0.10 mol) in ethanol (100 mL).

  • Add a solution of potassium hydroxide (8.4 g, 0.15 mol) in water (50 mL).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 3 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield 2,2-dimethyl-4-pentenoic acid as a colorless oil. The product is often of sufficient purity for the next step without further purification.

Part 2: Simmons-Smith Cyclopropanation

This protocol details the conversion of 2,2-dimethyl-4-pentenoic acid to 3-Cyclopropyl-2,2-dimethylpropanoic acid using diiodomethane and a zinc-copper couple.

Simmons_Smith cluster_reagents Reagents cluster_reaction Reaction 2,2-dimethyl-4-pentenoic acid 2,2-dimethyl-4-pentenoic acid Cyclopropanation Cyclopropanation 2,2-dimethyl-4-pentenoic acid->Cyclopropanation Diiodomethane Diiodomethane Formation of Organozinc Carbenoid Formation of Organozinc Carbenoid Diiodomethane->Formation of Organozinc Carbenoid Zinc-Copper Couple Zinc-Copper Couple Zinc-Copper Couple->Formation of Organozinc Carbenoid Reaction Vessel (Anhydrous Ether) Reaction Vessel (Anhydrous Ether) Reaction Vessel (Anhydrous Ether)->Formation of Organozinc Carbenoid Formation of Organozinc Carbenoid->Cyclopropanation Workup and Purification Workup and Purification Cyclopropanation->Workup and Purification 3-Cyclopropyl-2,2-dimethylpropanoic acid 3-Cyclopropyl-2,2-dimethylpropanoic acid Workup and Purification->3-Cyclopropyl-2,2-dimethylpropanoic acid

Caption: Simmons-Smith cyclopropanation workflow.

Protocol 3: Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid

Objective: To perform the cyclopropanation of the alkene precursor.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
Zinc dustZn65.389.8 g0.15
Copper(I) chlorideCuCl98.991.5 g0.015
Anhydrous diethyl ether(C₂H₅)₂O74.12150 mL-
DiiodomethaneCH₂I₂267.8433.5 g0.125
2,2-dimethyl-4-pentenoic acidC₇H₁₂O₂128.176.4 g0.05
Saturated aqueous NH₄Cl--100 mL-
1 M Hydrochloric acidHCl36.46q.s.-
Diethyl ether(C₂H₅)₂O74.12200 mL-
Anhydrous MgSO₄MgSO₄120.37q.s.-

Procedure:

  • Preparation of the Zinc-Copper Couple: In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add zinc dust (9.8 g, 0.15 mol) and anhydrous diethyl ether (50 mL). Stir the suspension and add copper(I) chloride (1.5 g, 0.015 mol). Heat the mixture to a gentle reflux for 30 minutes to activate the zinc.

  • Cool the zinc-copper couple to room temperature.

  • Add a solution of diiodomethane (33.5 g, 0.125 mol) in anhydrous diethyl ether (50 mL) dropwise to the zinc-copper couple suspension. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour. The formation of the organozinc carbenoid is indicated by the appearance of a gray precipitate.

  • Add a solution of 2,2-dimethyl-4-pentenoic acid (6.4 g, 0.05 mol) in anhydrous diethyl ether (50 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride solution (100 mL).

  • Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with diethyl ether (50 mL).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with 1 M hydrochloric acid (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Data Summary and Characterization

CompoundAppearanceYield (%)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Ethyl 2,2-dimethyl-4-pentenoateColorless liquid75-85160-1625.75 (m, 1H), 5.00 (m, 2H), 4.10 (q, 2H), 2.20 (d, 2H), 1.20 (t, 3H), 1.15 (s, 6H)177.5, 134.0, 118.0, 60.5, 42.0, 40.0, 25.0, 14.0
2,2-dimethyl-4-pentenoic acidColorless oil90-95105-107 (15 mmHg)10.5 (br s, 1H), 5.70 (m, 1H), 5.05 (m, 2H), 2.25 (d, 2H), 1.20 (s, 6H)184.0, 133.5, 118.5, 42.5, 40.5, 24.5
3-Cyclopropyl-2,2-dimethylpropanoic acidColorless oil or low-melting solid60-70118-120 (10 mmHg)11.0 (br s, 1H), 1.40 (d, 2H), 1.20 (s, 6H), 0.65 (m, 1H), 0.40 (m, 2H), 0.05 (m, 2H)185.0, 45.0, 38.0, 25.0, 9.0, 4.5

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The formation of the LDA and the Simmons-Smith reagent are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Activation of Zinc: The activation of zinc with a copper couple is crucial for the success of the Simmons-Smith reaction. Inadequate activation can lead to low yields.

  • Exothermic Reactions: The formation of the organozinc carbenoid is exothermic. Maintain careful temperature control during the addition of diiodomethane.

  • Purification: The final product can be purified by vacuum distillation. If impurities persist, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.

Conclusion

The synthetic route outlined provides a reliable and scalable method for the preparation of 3-Cyclopropyl-2,2-dimethylpropanoic acid, a valuable building block for drug discovery and development. By following these detailed protocols, researchers can efficiently access this compound and its derivatives for further investigation.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1–415. [Link]

  • Yadav, J. S.; Reddy, B. V. S.; Reddy, K. B. A mild and efficient method for the cyclopropanation of alkenes using Simmons-Smith reagent. Tetrahedron Lett.2000 , 41 (15), 2663-2665. [Link]

  • Wessjohann, L. A.; Brandt, W.; Thiemann, T. Biosynthesis and chemistry of cyclopropane-containing natural products. Chem. Rev.2003 , 103 (4), 1625–1648. [Link]

  • Trost, B. M.; Krische, M. J. Transition metal catalyzed reactions of organometallics with allenes. Angew. Chem. Int. Ed.1998 , 37 (13-14), 1757-1761. [Link]

  • Peters, U. The cyclopropyl group in medicinal chemistry. ChemMedChem2011 , 6 (8), 1353–1363. [Link]

Sources

Application Notes and Protocols: 3-Cyclopropyl-2,2-dimethylpropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a powerful structural motif, transitioning from a synthetic curiosity to a cornerstone in the design of sophisticated therapeutic agents.[1][2] Its unique stereoelectronic properties, stemming from significant ring strain, bestow upon it the ability to profoundly influence the pharmacological profile of a molecule. The incorporation of a cyclopropyl ring can enhance binding affinity to biological targets, improve metabolic stability against cytochrome P450 (CYP) enzymes, and modulate key physicochemical properties such as lipophilicity and pKa.[1][2]

This guide focuses on a particularly valuable building block: 3-Cyclopropyl-2,2-dimethylpropanoic acid (CAS 131469-76-6). This molecule combines the conformational rigidity and metabolic shielding of the cyclopropyl group with a gem-dimethyl substitution pattern, which further enhances metabolic stability and provides a defined spatial orientation for substituents. The propanoic acid linker offers an ideal vector for the introduction of diverse pharmacophoric elements through amide bond formation or other synthetic transformations. These characteristics make 3-Cyclopropyl-2,2-dimethylpropanoic acid a highly attractive starting material for the synthesis of novel drug candidates across a range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Core Physicochemical Properties

PropertyValueSource
CAS Number 131469-76-6
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
IUPAC Name 3-(2,2-dimethylcyclopropyl)propanoic acid

Synthetic Strategy: A Representative Protocol

While numerous methods exist for the synthesis of cyclopropane rings, a common and effective strategy for preparing 3-Cyclopropyl-2,2-dimethylpropanoic acid involves the cyclopropanation of an appropriate alkene precursor, followed by functional group manipulation. The following protocol is a representative, multi-step synthesis adapted from established methodologies for similar structures.

Workflow for the Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Reduction & Homologation cluster_3 Step 4: Hydrolysis A 3,3-Dimethylacrylic acid B Esterification (e.g., SOCl₂, Ethanol) A->B C Ethyl 3,3-dimethylacrylate B->C D Ethyl 3,3-dimethylacrylate E Simmons-Smith Reaction (e.g., CH₂I₂, Zn-Cu couple) D->E F Ethyl 2,2-dimethylcyclopropanecarboxylate E->F G Ethyl 2,2-dimethylcyclopropanecarboxylate H Reduction (e.g., LiAlH₄) followed by Tosylation and Cyanide Displacement G->H I 3-(2,2-Dimethylcyclopropyl)propanenitrile H->I J 3-(2,2-Dimethylcyclopropyl)propanenitrile K Acid or Base Hydrolysis (e.g., aq. HCl or NaOH) J->K L 3-Cyclopropyl-2,2-dimethylpropanoic acid K->L

Caption: A representative four-step synthetic workflow for 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Detailed Experimental Protocol (Representative)

Step 1: Esterification of 3,3-Dimethylacrylic Acid

  • To a stirred solution of 3,3-dimethylacrylic acid (1.0 eq) in anhydrous ethanol (5 mL/g) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford ethyl 3,3-dimethylacrylate.

Step 2: Simmons-Smith Cyclopropanation

  • To a suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add a solution of diiodomethane (2.0 eq) in diethyl ether dropwise.

  • Stir the mixture at reflux for 1 hour.

  • Cool the mixture to room temperature and add a solution of ethyl 3,3-dimethylacrylate (1.0 eq) in diethyl ether.

  • Stir the reaction at reflux for 24 hours.

  • Cool the mixture, and quench by the slow addition of saturated ammonium chloride solution.

  • Filter the mixture through celite, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield ethyl 2,2-dimethylcyclopropanecarboxylate.

Step 3: Reduction and Homologation

  • Add a solution of ethyl 2,2-dimethylcyclopropanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (1.0 eq) in THF at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the solid and concentrate the filtrate to obtain (2,2-dimethylcyclopropyl)methanol.

  • The resulting alcohol is then converted to the corresponding nitrile through a two-step process of tosylation followed by displacement with sodium cyanide.

Step 4: Hydrolysis to the Carboxylic Acid

  • To a solution of 3-(2,2-dimethylcyclopropyl)propanenitrile (1.0 eq) in ethanol/water (2:1), add sodium hydroxide (3.0 eq).

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction to room temperature and acidify with concentrated HCl to pH 2.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Application in the Synthesis of Bioactive Amide Derivatives

A primary application of 3-Cyclopropyl-2,2-dimethylpropanoic acid in medicinal chemistry is as a scaffold for the synthesis of amide derivatives. The carboxylic acid moiety provides a convenient handle for coupling with a wide array of amines, leading to the generation of diverse chemical libraries for biological screening.

General Workflow for Amide Synthesis and Biological Evaluation

Application Workflow cluster_0 Amide Coupling cluster_1 Purification & Characterization cluster_2 Biological Screening A 3-Cyclopropyl-2,2-dimethylpropanoic acid D Amide Derivative A->D B Amine (R-NH₂) B->D C Coupling Reagents (e.g., HATU, EDCI/HOBt) C->D E Amide Derivative F Column Chromatography / Recrystallization E->F G NMR, MS, HPLC F->G H Purified Amide I In vitro Assay (e.g., Antimicrobial, Enzyme Inhibition) H->I J Biological Activity Data (e.g., MIC, IC₅₀) I->J

Caption: General workflow for the synthesis and biological evaluation of amide derivatives.

Protocol: Amide Coupling via HATU

This protocol describes a standard procedure for the synthesis of an amide derivative from 3-Cyclopropyl-2,2-dimethylpropanoic acid and a representative amine.

Materials:

  • 3-Cyclopropyl-2,2-dimethylpropanoic acid

  • Amine of interest (e.g., aniline, benzylamine, or a more complex amine fragment)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-Cyclopropyl-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

  • To the stirred solution, add HATU (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Exemplary Applications and Biological Targets

While specific examples of drugs containing the 3-Cyclopropyl-2,2-dimethylpropanoic acid moiety are not yet prevalent in the public domain, the structural motif is highly relevant to several classes of biologically active compounds.

Antimicrobial Agents

Recent studies have highlighted the potential of cyclopropane-containing amides as effective antimicrobial agents.[3] For instance, derivatives of cyclopropanecarboxamides have demonstrated promising activity against various bacterial and fungal strains. The 3-Cyclopropyl-2,2-dimethylpropanoic acid scaffold can be used to generate novel amides for screening against clinically relevant pathogens.

Representative Target Structures:

  • Amides with substituted anilines

  • Amides with heterocyclic amines (e.g., aminothiazoles, aminopyridines)

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the synthesized amide in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

NAMPT is a key enzyme in the NAD⁺ salvage pathway and has been identified as a promising target in oncology and inflammatory diseases.[4] The patent literature describes cyclopropyl amide derivatives as potent NAMPT inhibitors.[5] The unique conformational constraints imposed by the 3-Cyclopropyl-2,2-dimethylpropanoic acid scaffold may lead to derivatives with high affinity and selectivity for the NAMPT active site.

Conceptual Basis for NAMPT Inhibition: The cyclopropyl group can occupy a hydrophobic pocket in the enzyme's active site, while the amide linker and the R-group can form hydrogen bonds and other interactions with key residues.

NAMPT_Inhibition cluster_0 NAMPT Active Site cluster_1 Inhibitor Molecule Hydrophobic Pocket Hydrophobic Pocket H-bond Donor/Acceptor Residues H-bond Donor/Acceptor Residues Cyclopropyl Group Cyclopropyl Group Cyclopropyl Group->Hydrophobic Pocket van der Waals Interaction gem-Dimethyl Group gem-Dimethyl Group Amide Linker Amide Linker Amide Linker->H-bond Donor/Acceptor Residues Hydrogen Bonding R-Group R-Group R-Group->H-bond Donor/Acceptor Residues Further Interactions

Caption: Conceptual diagram of a cyclopropyl amide inhibitor binding to the NAMPT active site.

Conclusion

3-Cyclopropyl-2,2-dimethylpropanoic acid represents a valuable and versatile building block for medicinal chemists. Its inherent structural features, including the metabolically robust and conformationally constrained cyclopropyl ring and the synthetically tractable carboxylic acid handle, provide a solid foundation for the design of novel therapeutics. The protocols and applications outlined in this guide serve as a starting point for researchers to explore the potential of this compound in developing next-generation drugs for a variety of diseases.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Burgess, J. L., et al. (2001). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry, 44(21), 3584-3591. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

  • Schober, A., et al. (1996). 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic Acids as Inhibitors of 85 kDa Cytosolic Phospholipase A2. Archiv der Pharmazie, 329(11), 483-488. Retrieved from [Link]

  • Dappen, M. S., et al. (1991). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 34(1), 161-168. Retrieved from [Link]

  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Neumann, T., et al. (2018). United States Patent No. US 10,844,034 B2. Google Patents.
  • Travelli, C., et al. (2025). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 3-Cyclopropyl-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Cyclopropane Analogs in Modulating Cellular Metabolism

3-Cyclopropyl-2,2-dimethylpropanoic acid is a synthetic carboxylic acid featuring a unique structural motif: a cyclopropane ring coupled with a gem-dimethyl substitution pattern. This combination of a strained three-membered ring and steric hindrance from the dimethyl groups suggests potential for novel biological activity. Cyclopropane-containing molecules are known to act as mechanism-based inhibitors of various enzymes, and the gem-dimethyl group can enhance metabolic stability, making this compound an intriguing candidate for drug discovery and chemical biology research.[1]

The structural similarity of 3-Cyclopropyl-2,2-dimethylpropanoic acid to endogenous fatty acids suggests its potential to interact with key enzymes involved in lipid metabolism. Dysregulation of fatty acid synthesis and oxidation pathways is implicated in a multitude of diseases, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and cancer. Therefore, the identification of novel small molecule modulators of these pathways is of significant therapeutic interest.

This document provides detailed application notes and protocols for investigating the effects of 3-Cyclopropyl-2,2-dimethylpropanoic acid in cell-based assays, with a focus on its potential to inhibit key enzymes in fatty acid biosynthesis.

Scientific Rationale: Targeting Acetyl-CoA Carboxylase (ACC)

We hypothesize that 3-Cyclopropyl-2,2-dimethylpropanoic acid may act as an inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed and rate-limiting step in de novo fatty acid synthesis.[2][3] ACC exists in two isoforms in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.

The rationale for investigating 3-Cyclopropyl-2,2-dimethylpropanoic acid as a potential ACC inhibitor is based on the following:

  • Structural Mimicry: The carboxylic acid moiety of the compound can mimic the carboxyl group of acetyl-CoA, potentially allowing it to bind to the enzyme's active site.

  • Mechanism-Based Inhibition: The strained cyclopropane ring is a reactive group that could potentially form a covalent bond with a nucleophilic residue in the ACC active site, leading to irreversible inhibition.

  • Metabolic Stability: The gem-dimethyl substitution is known to prevent β-oxidation, which could increase the intracellular half-life of the compound, allowing for sustained target engagement.[1]

Experimental Workflows and Protocols

To investigate the inhibitory potential of 3-Cyclopropyl-2,2-dimethylpropanoic acid on ACC, a multi-step experimental approach is recommended. This involves an initial in vitro enzyme activity assay followed by cell-based assays to assess its effects on intracellular lipid accumulation and fatty acid synthesis.

Workflow for Assessing ACC Inhibition

ACC_Inhibition_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Confirmation cluster_conclusion Conclusion in_vitro_assay ACC Enzyme Activity Assay (Biochemical) ic50 Determine IC50 Value in_vitro_assay->ic50 Quantify Inhibition lipid_accumulation Lipid Accumulation Assay (e.g., Oil Red O Staining) ic50->lipid_accumulation Proceed if potent fas_rate Fatty Acid Synthesis Rate Assay (Radiolabeled Acetate Incorporation) conclusion Confirm Cellular Activity and Mechanism of Action fas_rate->conclusion

Caption: Workflow for evaluating 3-Cyclopropyl-2,2-dimethylpropanoic acid as an ACC inhibitor.

Protocol 1: Cell-Based Lipid Accumulation Assay using Oil Red O Staining

This protocol is designed to assess the effect of 3-Cyclopropyl-2,2-dimethylpropanoic acid on intracellular lipid accumulation in a relevant cell line, such as HepG2 human hepatoma cells, which are commonly used to model hepatic steatosis.[1]

Materials
  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-Cyclopropyl-2,2-dimethylpropanoic acid (solubilized in DMSO)

  • Oleic acid and Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Formalin (10% in PBS)

  • Oil Red O staining solution

  • Isopropanol

Procedure
  • Cell Seeding:

    • Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Induction of Lipid Accumulation and Compound Treatment:

    • Prepare a 2:1 molar ratio of oleic acid to palmitic acid complexed with BSA. A final concentration of 1 mM fatty acids is often used to induce lipid accumulation.[1]

    • Aspirate the culture medium and replace it with fresh medium containing the fatty acid-BSA complex.

    • Add 3-Cyclopropyl-2,2-dimethylpropanoic acid at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (a known ACC inhibitor like Soraphen).

    • Incubate for 24 hours.

  • Oil Red O Staining:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30 minutes at room temperature.

    • Wash the cells with distilled water and then with 60% isopropanol.

    • Add the Oil Red O working solution to each well and incubate for 20 minutes at room temperature.

    • Wash the cells with distilled water until the excess stain is removed.

  • Quantification:

    • Visually inspect the cells under a microscope for the presence of red lipid droplets.

    • For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.

Expected Results and Interpretation

A dose-dependent decrease in the absorbance at 510 nm in wells treated with 3-Cyclopropyl-2,2-dimethylpropanoic acid compared to the vehicle control would indicate that the compound inhibits intracellular lipid accumulation.

Treatment GroupAbsorbance at 510 nm (Arbitrary Units)% Inhibition of Lipid Accumulation
Vehicle Control (DMSO)1.25 ± 0.080%
3-Cyclopropyl-2,2-dimethylpropanoic acid (1 µM)1.10 ± 0.0612%
3-Cyclopropyl-2,2-dimethylpropanoic acid (10 µM)0.75 ± 0.0540%
3-Cyclopropyl-2,2-dimethylpropanoic acid (50 µM)0.40 ± 0.0468%
Positive Control (Soraphen)0.35 ± 0.0372%

Table 1: Representative data for a cell-based lipid accumulation assay.

Protocol 2: Measurement of De Novo Fatty Acid Synthesis Rate

This protocol directly measures the rate of new fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor, [1-14C]-acetic acid, into the cellular lipid fraction.

Materials
  • HepG2 cells

  • Culture medium and reagents as in Protocol 1

  • 3-Cyclopropyl-2,2-dimethylpropanoic acid

  • [1-14C]-acetic acid

  • Hexane:Isopropanol (3:2, v/v) extraction solvent

  • Scintillation cocktail and scintillation counter

Procedure
  • Cell Culture and Treatment:

    • Culture and treat HepG2 cells with 3-Cyclopropyl-2,2-dimethylpropanoic acid as described in Protocol 1 (steps 1 and 2), but without the addition of exogenous fatty acids.

  • Radiolabeling:

    • After the desired treatment period (e.g., 24 hours), add [1-14C]-acetic acid (final concentration 1 µCi/mL) to each well.

    • Incubate for 2-4 hours at 37°C.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of Hexane:Isopropanol (3:2) to each well and incubate for 30 minutes at room temperature to extract the lipids.

    • Collect the solvent from each well into a scintillation vial.

  • Quantification:

    • Evaporate the solvent under a stream of nitrogen.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Normalize the counts per minute (CPM) to the total protein content of a parallel well to account for differences in cell number.

Expected Results and Interpretation

A reduction in the incorporation of [1-14C]-acetic acid into the lipid fraction in cells treated with 3-Cyclopropyl-2,2-dimethylpropanoic acid would provide direct evidence of inhibition of de novo fatty acid synthesis.

Signaling Pathway and Mechanism of Action

ACC_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids LipidDroplets Lipid Accumulation FattyAcids->LipidDroplets ACC Acetyl-CoA Carboxylase (ACC) Compound 3-Cyclopropyl-2,2- dimethylpropanoic acid Compound->ACC Inhibition

Caption: Proposed mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial characterization of 3-Cyclopropyl-2,2-dimethylpropanoic acid as a potential modulator of fatty acid metabolism. Positive results from these cell-based assays would warrant further investigation, including in vitro enzyme kinetics with purified ACC, determination of the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), and subsequent studies in more complex models of metabolic disease. The unique structural features of this compound make it a valuable tool for exploring the intricacies of lipid metabolism and a promising starting point for the development of novel therapeutics.

References

  • Gomez, F. E., et al. (2017). A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics. ASSAY and Drug Development Technologies. Available at: [Link]

  • Reaction Biology. (n.d.). Carboxylase Assays Services. Retrieved from [Link]

  • Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract. (2016). ACS Omega. Available at: [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid, a valuable building block in the synthesis of various pharmaceutical compounds. The described three-step synthetic route commences with the readily available starting material, ethyl 3,3-dimethylacrylate, and proceeds through a robust cyclopropanation followed by saponification. This guide is intended for researchers, scientists, and professionals in the drug development and chemical manufacturing sectors, offering insights into process optimization, safety considerations, and purification strategies for producing high-purity target compounds on a pilot plant scale.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a privileged structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. 3-Cyclopropyl-2,2-dimethylpropanoic acid, in particular, serves as a key intermediate in the synthesis of a range of biologically active molecules. Its gem-dimethyl substitution adjacent to the cyclopropyl group provides steric shielding, influencing the molecule's interaction with biological targets. The development of a scalable and economically viable synthetic route is therefore crucial for advancing drug discovery programs that utilize this versatile building block.

This document outlines a validated three-step synthesis designed for scalability, focusing on process efficiency, product quality, and operational safety.

Synthetic Strategy Overview

The synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid is achieved through a strategically designed three-step process:

  • Step 1: Simmons-Smith Cyclopropanation. The synthesis begins with the cyclopropanation of the double bond in ethyl 3,3-dimethylacrylate. The Furukawa modification of the Simmons-Smith reaction is employed, utilizing diethylzinc and diiodomethane, which is known for its efficiency with unfunctionalized alkenes.[1][2]

  • Step 2: Saponification (Ester Hydrolysis). The resulting ethyl 3-cyclopropyl-2,2-dimethylpropanoate is then hydrolyzed to the corresponding carboxylic acid. Base-catalyzed hydrolysis is the method of choice for large-scale operations due to its irreversible nature, which drives the reaction to completion.[3][4][5]

  • Step 3: Purification. The final product is isolated and purified using a standard acid-base extraction followed by distillation, ensuring high purity suitable for pharmaceutical applications.[6][7]

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Saponification cluster_2 Step 3: Purification A Ethyl 3,3-dimethylacrylate C Ethyl 3-cyclopropyl-2,2-dimethylpropanoate A->C Simmons-Smith Reaction B Diethylzinc & Diiodomethane D NaOH / H₂O E Sodium 3-cyclopropyl-2,2-dimethylpropanoate C->E Base Hydrolysis G 3-Cyclopropyl-2,2-dimethylpropanoic Acid E->G Acidification & Extraction F HCl (aq)

Caption: Overall workflow for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Detailed Protocols and Methodologies

Safety Precautions: Prior to commencing any experimental work, a thorough risk assessment must be conducted. Diethylzinc is pyrophoric and reacts violently with water.[8][9] Diiodomethane is toxic and harmful if swallowed, inhaled, or in contact with skin.[10][11] All operations should be performed in a well-ventilated fume hood or a controlled reactor system by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.

Step 1: Large-Scale Synthesis of Ethyl 3-cyclopropyl-2,2-dimethylpropanoate

This protocol is based on the Furukawa modification of the Simmons-Smith reaction.[2]

  • Reagents and Materials:

    • Ethyl 3,3-dimethylacrylate (1.00 kg, 7.80 mol)

    • Diethylzinc (1.1 M in hexanes, 8.51 L, 9.36 mol)

    • Diiodomethane (2.49 kg, 9.36 mol)

    • Anhydrous Dichloromethane (DCM) (20 L)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.

    • Cooling system for the reactor.

  • Procedure:

    • Charge the 50 L reactor with ethyl 3,3-dimethylacrylate (1.00 kg, 7.80 mol) and anhydrous DCM (10 L).

    • Cool the reactor contents to 0 °C with stirring under a nitrogen atmosphere.

    • In a separate dry vessel under nitrogen, add diiodomethane (2.49 kg, 9.36 mol) to anhydrous DCM (5 L).

    • Slowly add the diethylzinc solution (8.51 L, 9.36 mol) to the diiodomethane solution at 0 °C over 1 hour. Stir for an additional 30 minutes at 0 °C to form the carbenoid species.

    • Add the freshly prepared carbenoid solution to the reactor containing ethyl 3,3-dimethylacrylate via the addition funnel over 2-3 hours, maintaining the internal temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS.

    • Upon completion, cool the reactor to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 L).

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 5 L) and brine (5 L).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude ethyl 3-cyclopropyl-2,2-dimethylpropanoate by vacuum distillation.

Step 2: Saponification to 3-Cyclopropyl-2,2-dimethylpropanoic Acid

This procedure details the base-catalyzed hydrolysis of the ester.[3][4]

  • Reagents and Materials:

    • Ethyl 3-cyclopropyl-2,2-dimethylpropanoate (from Step 1, assuming ~80% yield, ~1.00 kg, 6.24 mol)

    • Sodium hydroxide (NaOH) (0.37 kg, 9.36 mol)

    • Ethanol (10 L)

    • Water (10 L)

    • Concentrated Hydrochloric Acid (HCl) (to adjust pH to ~2)

    • Methyl tert-butyl ether (MTBE)

  • Procedure:

    • In the 50 L reactor, dissolve sodium hydroxide (0.37 kg) in a mixture of water (10 L) and ethanol (10 L).

    • Add the crude ethyl 3-cyclopropyl-2,2-dimethylpropanoate to the alkaline solution with stirring.

    • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. The product will precipitate as an oil or solid.

    • Extract the product with MTBE (3 x 5 L).

    • Combine the organic extracts and wash with brine (5 L).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Step 3: Purification of the Final Product

The final purification is achieved through distillation.[6][7]

  • Procedure:

    • Set up a vacuum distillation apparatus.

    • Distill the crude 3-Cyclopropyl-2,2-dimethylpropanoic acid under reduced pressure. Collect the fraction at the appropriate boiling point. The expected boiling point is in the range of 110-120 °C at ~10 mmHg.

Data Presentation and Expected Results

The following table summarizes the expected outcomes for a pilot-scale synthesis.

ParameterStep 1: CyclopropanationStep 2: Saponification & PurificationOverall
Product Ethyl 3-cyclopropyl-2,2-dimethylpropanoate3-Cyclopropyl-2,2-dimethylpropanoic Acid3-Cyclopropyl-2,2-dimethylpropanoic Acid
Molecular Weight 156.22 g/mol 128.17 g/mol 128.17 g/mol
Theoretical Yield 1.22 kg0.79 kg (from 1.00 kg ester)0.99 kg (from 1.00 kg acrylate)
Typical Actual Yield 0.98 - 1.10 kg0.71 - 0.77 kg0.70 - 0.85 kg
Typical Yield (%) 80 - 90%90 - 98%71 - 86%
Purity (by GC/HPLC) >95% (after distillation)>99% (after distillation)>99%

Mechanistic Insights

The core of this synthesis lies in the Simmons-Smith reaction, a cheletropic reaction where a carbenoid is transferred to an alkene.[2]

Simmons_Smith_Mechanism cluster_reagents Reagent Formation cluster_reaction Cyclopropanation Et2Zn Et₂Zn Carbenoid EtZnCH₂I (Furukawa Reagent) Et2Zn->Carbenoid CH2I2 CH₂I₂ CH2I2->Carbenoid TransitionState [Concerted Transition State] Alkene Ethyl 3,3-dimethylacrylate Alkene->TransitionState Attack by Carbenoid Product Ethyl 3-cyclopropyl-2,2-dimethylpropanoate TransitionState->Product

Caption: Simplified mechanism of the Furukawa-modified Simmons-Smith reaction.

The reaction proceeds via a concerted mechanism, where the methylene group is delivered to both carbons of the double bond simultaneously. This ensures that the stereochemistry of the alkene is preserved in the cyclopropane product, although for the achiral substrate used here, this is not a factor. The use of diethylzinc (the Furukawa modification) often provides better yields and reproducibility compared to the traditional zinc-copper couple.[1][2]

Conclusion

The protocol detailed in this application note presents a robust and scalable method for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid. By utilizing a modified Simmons-Smith reaction and a straightforward saponification, this process is well-suited for producing the target compound in high yield and purity, meeting the stringent requirements of the pharmaceutical industry. The provided guidelines on handling hazardous reagents and optimizing purification steps are intended to facilitate the safe and efficient implementation of this synthesis on a large scale.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

  • KRUSS Scientific. (2020). Safety Data Sheet - Diiodomethane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Research Core Facilities. (n.d.). Diiodomethane-MSDS.pdf. Retrieved from [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • KRUSS Scientific. (2020). Safety Data Sheet - Diiodomethane; 99%, stabilized with copper. Retrieved from [Link]

  • Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Simmons-Smith Cyclopropanation Reaction. TCI (Shanghai) Development Co., Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Ethyl 3,3-dimethylacrylate, 98%. SLS. Retrieved from [Link]

  • Werth, J. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Vermont ScholarWorks. Retrieved from [Link]

  • LookChem. (n.d.). The Versatility of Ethyl 3,3-Dimethylacrylate in Specialty Chemical Applications. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

Sources

Application Notes and Protocols: Purification of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid derivative featuring a unique strained cyclopropyl ring. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as the cyclopropyl group can modulate a compound's metabolic stability, potency, and conformational rigidity. Given its role as a key building block in the synthesis of potential therapeutic agents, obtaining this intermediate in high purity is paramount. Impurities arising from starting materials, side-products, or unreacted reagents can interfere with subsequent synthetic steps, compromise biological assay results, and introduce toxicological risks.

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 3-Cyclopropyl-2,2-dimethylpropanoic acid. We will delve into the mechanistic principles behind each method, offering detailed, step-by-step protocols and troubleshooting advice tailored to the specific physicochemical properties of this compound. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve the desired purity for their specific application, from early-stage discovery to process development.

Physicochemical Properties and Their Influence on Purification Strategy

A thorough understanding of the molecule's properties is the foundation for selecting and optimizing a purification strategy. 3-Cyclopropyl-2,2-dimethylpropanoic acid is structurally similar to pivalic acid (2,2-dimethylpropanoic acid), with the key difference being the substitution of a tert-butyl group with a cyclopropylmethyl group.

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₄O₂-
Molecular Weight 142.20 g/mol [1]Influences diffusion rates in chromatography and behavior in distillation.
Physical State Solid at room temperature (by structural analogy to similar compounds)Enables purification by recrystallization.
Boiling Point Estimated >180 °C (Atmospheric)High boiling point suggests vacuum distillation is necessary to prevent thermal decomposition[2].
pKa ~4.8 - 5.0 (Estimated by analogy to pivalic acid, pKa 5.03)[3]The acidic proton allows for purification via acid-base extraction and influences behavior in chromatography.
Solubility Soluble in many organic solvents (e.g., ethers, alcohols, chlorinated solvents); low solubility in cold, non-polar solvents like hexanes; sparingly soluble in water.[4]Critical for selecting appropriate solvent systems for recrystallization and chromatography.

The presence of the carboxylic acid functional group is the most significant feature, providing an "acidic handle" that can be exploited for techniques like acid-base extraction and helps dictate interactions on chromatographic stationary phases. Its status as a solid at room temperature makes recrystallization a primary and highly effective method for achieving high purity.

Core Purification Techniques

Based on the compound's properties, three primary purification techniques are recommended:

  • Recrystallization: The most effective method for high-purity material, especially for removing minor impurities.

  • Acid-Base Extraction: An excellent initial clean-up step to remove neutral and basic impurities from a crude reaction mixture.

  • Vacuum Distillation: Suitable for purifying larger quantities of the material, particularly if it is isolated as a crude oil, or for removing non-volatile impurities.

  • Preparative Column Chromatography: A high-resolution technique best for separating the target compound from impurities with very similar physicochemical properties.

Method 1: Recrystallization

Principle of Recrystallization

Recrystallization is a technique used to purify solids. The underlying principle is the difference in solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).

Protocol 1: Solvent Screening

The choice of solvent is the most critical variable. A mixed-solvent system often provides the best results for carboxylic acids. A common and effective system is a polar solvent in which the acid is soluble (like ethyl acetate, acetone, or diethyl ether) paired with a non-polar solvent in which it is insoluble (like hexanes or heptane).

Materials:

  • Crude 3-Cyclopropyl-2,2-dimethylpropanoic acid

  • Small test tubes (13x100 mm)

  • Solvent candidates: Heptane, Toluene, Ethyl Acetate, Acetone, Methanol, Water.

Procedure:

  • Place ~50 mg of the crude solid into a test tube.

  • Add the solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL is added.

    • Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be used as the "soluble" solvent in a mixed-pair system. (e.g., Ethyl Acetate, Acetone).

  • If the solid does not dissolve at room temperature, gently heat the test tube in a sand bath or water bath to the solvent's boiling point.

    • Observation 2: If the solid dissolves completely when hot, this is a potentially good single solvent.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

    • Observation 3: If abundant, well-formed crystals appear, the solvent is excellent. (e.g., Heptane or Toluene may work well).

  • For a mixed-solvent system (e.g., Ethyl Acetate/Heptane): a. Dissolve ~100 mg of crude material in a minimal amount of hot ethyl acetate. b. While hot, add heptane dropwise until the solution becomes faintly cloudy (the cloud point). c. Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again. d. Allow the solution to cool slowly. Abundant crystal formation indicates a good mixed-solvent system.

Protocol 2: Bulk Recrystallization (Mixed-Solvent System)

This protocol assumes a system like Ethyl Acetate/Heptane was identified as optimal.

Materials:

  • Crude 3-Cyclopropyl-2,2-dimethylpropanoic acid

  • Erlenmeyer flask (sized so the solvent fills it to about 1/3 to 1/2 of its volume)

  • Heating mantle or hot plate with a stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization and contamination of the final product.

  • Inducing Cloudiness: While keeping the solution hot, add heptane dropwise until the solution becomes faintly cloudy. This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethyl acetate until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a small amount of ice-cold heptane (or an ice-cold mixture of the two solvents) to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation A Crude Solid in Erlenmeyer Flask B Add Minimum Hot 'Soluble' Solvent (e.g., Ethyl Acetate) A->B Heat & Stir C Add 'Insoluble' Solvent (e.g., Heptane) until Cloudy B->C Dropwise D Add Drop of Hot 'Soluble' Solvent to Clarify C->D E Slow Cool to RT, then Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals (Vacuum Oven) G->H

Caption: Workflow for Mixed-Solvent Recrystallization.

Troubleshooting Recrystallization
ProblemCause(s)Solution(s)
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; solution is too supersaturated.Use a lower-boiling point solvent system. Re-heat the oil in more solvent and cool more slowly.
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery Compound has significant solubility in cold solvent; premature crystallization during hot filtration.Cool the solution for a longer period in the ice bath. Ensure the filtration apparatus is pre-heated for hot filtration.

Method 2: Vacuum Distillation

Principle of Vacuum Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds with high boiling points (>150-200 °C), distillation at atmospheric pressure can lead to thermal decomposition. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a safer temperature[2]. This technique is excellent for separating the desired liquid acid from non-volatile impurities (like salts or polymers) or much more volatile impurities (like residual solvents).

Protocol 3: Laboratory-Scale Vacuum Distillation

Materials:

  • Crude 3-Cyclopropyl-2,2-dimethylpropanoic acid (as an oil or low-melting solid)

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Heating mantle and magnetic stirrer/boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Place the crude material in the distilling flask with a magnetic stir bar.

  • Evacuate the System: Turn on the condenser cooling water. Close the system to the atmosphere and slowly open the connection to the vacuum pump. The pressure should drop to the desired level (e.g., 1-10 mmHg).

  • Heating: Begin stirring and gently heat the distilling flask.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The temperature at the distillation head will be unstable during this phase.

    • Main Fraction: As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a new receiving flask. Collect the main fraction while the temperature remains constant.

    • End-run: Stop the distillation when the temperature begins to drop or when only a small residue of non-volatile material remains in the distilling flask.

  • Shutdown: Turn off the heater and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure. Venting a hot system can cause autoignition of flammable vapors.

Vacuum_Distillation_Workflow A Charge Crude Oil into Distilling Flask B Assemble Apparatus & Apply Vacuum A->B C Heat Gently with Stirring B->C D Collect Fore-run (Volatile Impurities) C->D E Collect Main Fraction (Constant Temp.) D->E F Stop Heating, Cool System E->F G Vent to Atmosphere F->G

Caption: Workflow for Vacuum Distillation.

Method 3: Preparative Column Chromatography

Principle of Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a solvent or solvent mixture) that flows through it. For a relatively non-polar carboxylic acid like the target compound, a normal-phase system is effective. The polar carboxylic acid group interacts with the polar silica gel. By using a mobile phase of increasing polarity, compounds are eluted from the column in order of increasing polarity.

Protocol 4: Flash Column Chromatography

Materials:

  • Crude 3-Cyclopropyl-2,2-dimethylpropanoic acid

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents: Heptane, Ethyl Acetate, Acetic Acid (glacial)

  • Test tubes or fraction collector

  • TLC plates and developing chamber

Procedure:

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. A good system will give the target compound an Rf value of ~0.3. Start with 90:10 Heptane:Ethyl Acetate and increase the polarity. A small amount of acetic acid (0.1-1%) is often added to the mobile phase to prevent "tailing" of the carboxylic acid spot by keeping it protonated.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate ("flash" chromatography).

  • Fraction Collection: Collect the eluent in a series of small fractions.

  • Analysis: Spot each fraction on a TLC plate, develop, and visualize (e.g., with a permanganate stain or UV light if applicable) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Chromatography_Workflow A Select Mobile Phase (via TLC, Rf ≈ 0.3) B Pack Column with Silica Gel Slurry A->B C Dry-Load Crude Sample onto Column B->C D Elute with Mobile Phase (Apply Pressure) C->D E Collect Fractions D->E F Analyze Fractions (by TLC) E->F G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporator) G->H

Caption: Workflow for Preparative Flash Chromatography.

Purity Assessment

After purification, the identity and purity of 3-Cyclopropyl-2,2-dimethylpropanoic acid must be confirmed.

TechniquePurposeExpected Result for Pure Compound
¹H NMR Structural confirmation and detection of proton-bearing impurities.Clean spectrum with expected chemical shifts and integration values for the cyclopropyl, dimethyl, and methylene protons.
¹³C NMR Structural confirmation and detection of carbon-containing impurities.Spectrum showing the correct number of distinct carbon signals.
RP-HPLC Quantitative purity assessment.A single major peak with >98% purity by area normalization. A typical method would use a C18 column with a mobile phase of acetonitrile and water with 0.1% formic or phosphoric acid.[2]
GC-MS Purity assessment and identification of volatile impurities.A single major peak. Derivatization to the methyl or silyl ester may be required to improve volatility and peak shape.[5]
Melting Point Physical indicator of purity.A sharp, defined melting range.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Carboxylic acids can be corrosive and irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors and direct contact.

  • Organic solvents are flammable. Keep them away from ignition sources.

  • Handle vacuum glassware with care, as implosions can occur with damaged equipment.

References

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Application Notes & Protocols: A Systematic Approach to the In Vivo Formulation of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Formulation Challenge

3-Cyclopropyl-2,2-dimethylpropanoic acid is a small molecule featuring a carboxylic acid moiety and significant hydrocarbon character. While its basic chemical structure is known, the absence of empirical data on its solubility and ionization constant (pKa) presents a significant hurdle for direct formulation design. A poorly designed formulation can lead to inaccurate and irreproducible results in in vivo studies due to issues with bioavailability, dose accuracy, and vehicle-induced toxicity.[1]

This application note abandons a one-size-fits-all template. Instead, it provides a logical and efficient workflow that begins with essential pre-formulation characterization and uses that data to guide the selection and preparation of an appropriate vehicle system. The objective is not to provide a single recipe, but to equip the researcher with the strategy and methods to develop a scientifically sound formulation for this, or any, novel carboxylic acid-containing entity.

Table 1: Known Physicochemical Properties of 3-Cyclopropyl-2,2-dimethylpropanoic acid

PropertyValueSource
CAS Number 131469-76-6[][3]
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.2 g/mol [3]
Chemical Structure Carboxylic acid with a cyclopropyl and dimethylpropyl backbone[4]
Aqueous Solubility Not publicly available; assumed to be low based on structure.-
pKa Not publicly available; estimated to be ~4.5-5.0 based on the carboxylic acid group.-
LogP Not publicly available; predicted to be lipophilic.-

The Pre-Formulation Workflow: A Foundation for Success

Before any formulation can be prepared, a minimal set of physicochemical data must be generated.[5][6][7][8] This pre-formulation study is the cornerstone of rational formulation development. The workflow below outlines the critical decision-making process.

Preformulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & QC API Receive API: 3-Cyclopropyl-2,2-dimethylpropanoic acid Solubility Protocol 2.1: Determine pH-Dependent Aqueous Solubility API->Solubility Screening Protocol 2.2: Screen Solubility in Common Excipients Solubility->Screening Data Compile Data: pKa, LogP, Solubility Profile Screening->Data Decision Is aqueous solubility at physiologically relevant pH > target concentration? Data->Decision Solution Strategy A/B: Aqueous Solution or Co-solvent System Decision->Solution Yes Suspension Strategy C/D/E: Suspension, Lipid, or Cyclodextrin Formulation Decision->Suspension No Prep Prepare Formulation (See Section 3 Protocols) Solution->Prep Suspension->Prep QC Protocol 4.1: Perform QC & Short-Term Stability Testing Prep->QC Final Final Formulation Ready for In Vivo Study QC->Final

Caption: Pre-formulation to final formulation workflow.

Protocol 2.1: pH-Dependent Aqueous Solubility Determination

Rationale: As a carboxylic acid, the compound's charge state and thus its aqueous solubility will be highly dependent on pH.[9][10] Determining the solubility profile across a range of pH values is the single most important pre-formulation experiment. It informs whether pH adjustment can be used as a primary solubilization strategy.[]

Materials:

  • 3-Cyclopropyl-2,2-dimethylpropanoic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Bicarbonate buffer, pH 9.0

  • HPLC-grade water, acetonitrile, and relevant analytical standards

  • Thermomixing incubator or equivalent

  • 0.22 µm syringe filters (PTFE or other chemically compatible material)

  • HPLC or UPLC system with a suitable column (e.g., C18)

Methodology:

  • Prepare saturated solutions by adding an excess of the compound (e.g., 5-10 mg) to 1 mL of each buffer in separate microcentrifuge tubes. Ensure solid is visible.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC/UPLC method.

  • Record the solubility in mg/mL or µg/mL for each pH value.

Protocol 2.2: Solubility Screening in Common Vehicles

Rationale: If aqueous solubility is insufficient even at optimal pH, alternative vehicles are required. This screening identifies promising non-aqueous or mixed-vehicle systems.[1] The choice of vehicles should align with the intended route of administration.

Materials:

  • Compound of interest

  • Common vehicles (see Table 2)

  • Vortex mixer and thermomixing incubator

  • Analytical method for quantification (e.g., HPLC)

Methodology:

  • Add an excess of the compound (e.g., 5-10 mg) to 1 mL of each selected vehicle.

  • Follow steps 2-6 from Protocol 2.1, ensuring the analytical method is compatible with each vehicle. For oily vehicles, a dilution in a miscible solvent (e.g., methanol or isopropanol) may be necessary prior to analysis.

Table 2: Common Vehicles for Solubility Screening and In Vivo Administration

VehiclePrimary Use / RouteRationale / Considerations
Saline / PBS IV, IP, SC, POIsotonic; standard aqueous vehicle.
5% Dextrose in Water (D5W) IV, IP, SCIsotonic aqueous vehicle.
0.5-1% (w/v) Na-CMC in Water PO, SCSuspending agent for insoluble compounds.[12]
0.5% (w/v) Methylcellulose in Water PO, SCAlternative suspending agent.[12]
Polyethylene Glycol 400 (PEG 400) PO, SC, IP (with dilution)Common co-solvent for poorly soluble drugs.[][13][14]
Propylene Glycol (PG) PO, SC, IP (with dilution)Co-solvent; often used in combination with PEG 400.[15]
Corn Oil / Sesame Oil PO, SCLipid vehicle for highly lipophilic compounds.[16][17][18]
10-20% (w/v) Captisol® (SBE-β-CD) IV, IP, SC, POCyclodextrin-based solubilizer for forming inclusion complexes.[][19][20]

Formulation Strategies and Preparation Protocols

Based on the data from Section 2, select the most appropriate strategy using the decision tree below.

Formulation_Selection Start Start: Required Dose & Route? Sol_Check Aqueous Solubility at Physiological pH > Target Concentration? Start->Sol_Check pH_Adjust_Check Can pH adjustment achieve target concentration in an acceptable buffer? Sol_Check->pH_Adjust_Check No Aqueous_Sol Protocol 3.1: Prepare Buffered Aqueous Solution Sol_Check->Aqueous_Sol Yes Cosolvent_Check Solubility in Co-solvent/ Aqueous Mix > Target? pH_Adjust_Check->Cosolvent_Check No pH_Adjust_Check->Aqueous_Sol Yes Lipid_Check Route is PO/SC and Solubility in Oil > Target? Cosolvent_Check->Lipid_Check No Cosolvent_Sol Protocol 3.2: Prepare Co-Solvent Formulation Cosolvent_Check->Cosolvent_Sol Yes Lipid_Sol Protocol 3.3: Prepare Oil-Based Solution/Suspension Lipid_Check->Lipid_Sol Yes Suspension Protocol 3.4: Prepare Aqueous Suspension Lipid_Check->Suspension No

Caption: Formulation selection decision tree.

Protocol 3.1: Preparation of a Buffered Aqueous Solution

Rationale: This is the simplest and often preferred formulation type if the compound's solubility allows.[3] For a carboxylic acid, this is typically achieved by raising the pH to deprotonate the acid, forming a more soluble salt. The final pH should be as close to physiological pH (7.4) as possible, especially for parenteral routes, to minimize irritation.[1]

Materials:

  • Compound

  • Sterile vehicle (e.g., Saline, PBS, D5W)

  • pH-adjusting agents (e.g., 1N NaOH, 1N HCl)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

Methodology:

  • Weigh the required amount of compound for the target concentration and volume.

  • Add approximately 80% of the final volume of the vehicle.

  • While stirring, slowly add the pH-adjusting agent (e.g., NaOH for an acidic compound) dropwise until the compound completely dissolves.

  • Monitor the pH continuously. Once dissolved, adjust the pH to the desired final value (e.g., 7.0-8.0).

  • Add the remaining vehicle to reach the final volume (QS).

  • Stir for an additional 15-30 minutes to ensure homogeneity.

  • For parenteral administration, sterile filter the final solution through a 0.22 µm filter.

Protocol 3.2: Preparation of a Co-solvent Formulation

Rationale: When aqueous solubility is insufficient, a co-solvent can disrupt the hydrogen bonding network of water, reducing the solution's polarity and allowing for the dissolution of more lipophilic compounds.[14] PEG 400 and propylene glycol are common, safe co-solvents.[15] For parenteral routes, the concentration of organic co-solvents should be minimized to avoid toxicity.

Materials:

  • Compound

  • Co-solvent (e.g., PEG 400)

  • Aqueous vehicle (e.g., Saline, sterile water)

  • Glass beaker or vial, magnetic stirrer

Methodology (Example: 20% PEG 400 in Saline):

  • Weigh the required amount of compound.

  • Add the co-solvent (PEG 400, 20% of the final volume) to the weighing vessel.

  • Vortex or stir until the compound is fully dissolved in the co-solvent. Gentle warming (30-40°C) may be applied if necessary.

  • Once a clear solution is formed, slowly add the aqueous vehicle (Saline, 80% of the final volume) while stirring continuously.

  • Observe for any precipitation. If the solution remains clear, continue stirring for 15-30 minutes.

  • If required, sterile filter through a compatible 0.22 µm filter.

Protocol 3.3: Preparation of an Oil-Based Solution/Suspension

Rationale: For highly lipophilic compounds intended for oral (PO) or subcutaneous (SC) administration, a lipid-based vehicle can be highly effective.[16][17] These formulations can improve oral absorption by leveraging lipid absorption pathways.[18][21][22]

Materials:

  • Compound

  • Pharmaceutical-grade oil (e.g., corn oil, sesame oil)

  • Glass vial, magnetic stirrer, and hot plate

Methodology:

  • Weigh the required amount of compound into a sterile glass vial.

  • Add the required volume of oil.

  • Stir the mixture with a magnetic stir bar. Gentle heating (40-50°C) can be used to facilitate dissolution.

  • Continue stirring until a clear solution is obtained. If the compound does not fully dissolve, this becomes an oil suspension, and particle size uniformity is critical.

  • Cool to room temperature before administration. Do not filter unless a coarse filter is used to remove foreign particulates, as this is not a true solution.

Protocol 3.4: Preparation of an Aqueous Suspension

Rationale: A suspension is often the formulation of last resort for insoluble compounds, but it is a robust and common approach, particularly for oral dosing.[12][23] The key to a good suspension is a uniform, small particle size and the use of a suspending agent to prevent rapid settling and ensure dose uniformity.

Materials:

  • Compound, micronized if possible

  • Suspending vehicle (e.g., 0.5% w/v Sodium Carboxymethylcellulose [Na-CMC] in purified water)

  • Mortar and pestle

  • Magnetic stirrer

Methodology:

  • Vehicle Preparation: Slowly add the Na-CMC powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping. Continue stirring until a clear, viscous solution is formed. This may take several hours.

  • Compound Preparation: If not already micronized, gently grind the compound to a fine, consistent powder using a mortar and pestle.

  • Levigation: Add a small amount of the prepared CMC vehicle to the powdered compound in the mortar to form a thick, smooth paste. This step is critical for wetting the particles and preventing aggregation.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Transfer the mixture to a final container and stir with a magnetic stirrer for at least 30-60 minutes to ensure homogeneity.

  • Important: Always stir the suspension well immediately before withdrawing each dose.

Quality Control and Stability Assessment

A prepared formulation is only useful if it is stable for the duration of the experiment.[24][25] Basic quality control (QC) checks are essential to ensure the formulation is safe and the dose is accurate.[26][27]

Table 3: Recommended QC and Stability Tests for In Vivo Formulations

TestSpecification / PurposeMethodFrequency
Appearance Clear and particle-free (Solutions). Uniform and easily re-suspended (Suspensions).Visual inspection against a black and white background.Before use, and at time points during stability assessment.
pH Within a tolerable physiological range (e.g., 6.0-8.5 for parenteral).Calibrated pH meter.After preparation.
Dose-Draw Uniformity Ensure consistent concentration is withdrawn from the bulk formulation.Analyze the concentration of the first and last "doses" drawn from the container.Once, after preparation.
Short-Term Stability No significant change in appearance or concentration.Store aliquots at room temp and 4°C. Analyze concentration and appearance at T=0 and T=24h (or study duration).During formulation development.

Conclusion

The successful in vivo evaluation of 3-Cyclopropyl-2,2-dimethylpropanoic acid is critically dependent on the development of a high-quality, stable, and appropriate formulation. Due to the lack of public data for this compound, a systematic pre-formulation investigation is not just recommended, but essential. By determining the pH-dependent solubility and screening solubility in common vehicles, researchers can apply the decision logic and protocols outlined in this guide to rationally select and prepare a suitable formulation. This data-driven approach minimizes variability, enhances the reliability of experimental outcomes, and adheres to the principles of sound scientific practice in drug development.

References

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]

  • Google Patents. (1997). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • Ansari, M. J., et al. (2017). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Czajkowska-Kośnik, A., & Szekalska, M. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. Retrieved from [Link]

  • Colorcon. (2023). What Are Excipients? 9 Common Examples. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Jiskoot, W., et al. (2020). In Vivo Stability of Therapeutic Proteins. PubMed. Retrieved from [Link]

  • MolecularCloud. (2024). Common Types of Excipients in Pharmaceutical Formulations. Retrieved from [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (2024). Preparation and in vivo evaluation of an intravenous emulsion loaded with an aprepitant-phospholipid complex. Retrieved from [Link]

  • BSP Books. (n.d.). Preformulation Studies. Retrieved from [Link]

  • MUC-School of Pharmacy. (n.d.). Excipients. Retrieved from [Link]

  • PubMed Central. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • ResearchGate. (2024). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. Retrieved from [Link]

  • Google Patents. (2002). US6361758B1 - Cosolvent formulations.
  • CD Formulation. (n.d.). Solutions. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • NIH. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]

  • Pace Analytical. (n.d.). Solution & Suspension Formulation - Biologics. Retrieved from [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • NIH. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development. Retrieved from [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. Retrieved from [Link]

  • NIH. (2022). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. Retrieved from [Link]

  • PubMed Central. (2013). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility enhancement of celecoxib using β-cyclodextrin inclusion complexes. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • VBN. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • ScienceDirect. (2024). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • EMA. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ACS Publications. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. We will explore the common synthetic challenges, provide in-depth troubleshooting advice, and detail validated protocols to ensure the successful synthesis of this valuable building block. Our approach is grounded in mechanistic understanding and practical, field-proven experience.

Introduction: The Synthetic Landscape

3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid derivative featuring a sterically demanding quaternary center adjacent to a cyclopropyl group. Its synthesis typically involves a two-stage process: the formation of the cyclopropane ring via cyclopropanation of an unsaturated precursor, followed by the hydrolysis of an ester to yield the final carboxylic acid. The primary challenges arise from the efficiency of the cyclopropanation step and the subsequent purification of the final product.

The most prevalent and reliable route begins with an ester of 2,2-dimethyl-4-pentenoic acid, which undergoes a Simmons-Smith or a related cyclopropanation reaction. This guide will focus on troubleshooting this specific pathway.

cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Hydrolysis Start Ester of 2,2-dimethyl-4-pentenoic acid Reaction1 Simmons-Smith Reaction (CH₂I₂ / Zn-Cu) Start->Reaction1 Intermediate Ester of 3-Cyclopropyl-2,2-dimethylpropanoic acid Reaction1->Intermediate Reaction2 Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Reaction2 Product 3-Cyclopropyl-2,2-dimethylpropanoic acid Reaction2->Product

Caption: General two-stage workflow for synthesizing 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Frequently Asked Questions & Troubleshooting Guide
Q1: My Simmons-Smith cyclopropanation is giving low yields. What are the most common causes?

This is the most critical step and often the primary source of failure. Low yields can typically be traced back to the quality of the organozinc reagent, reaction conditions, or starting material purity.

Answer: The success of the Simmons-Smith reaction hinges on the generation of an active iodomethylzinc iodide (ICH₂ZnI) carbenoid.[1] Let's break down the potential failure points:

  • Inactive Zinc: The zinc-copper couple must be freshly prepared and highly active. Commercial zinc dust is often coated with a passivating layer of zinc oxide.

    • Expert Insight: Pre-activation is non-negotiable. A common and effective method is to wash the zinc dust with dilute HCl to etch the oxide layer, followed by sequential rinses with water, ethanol, and diethyl ether, then drying thoroughly under vacuum. The subsequent treatment with copper sulfate (or copper acetate) in hot acetic acid or water forms the active couple.

  • Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and oxygen. The reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). All glassware should be flame-dried or oven-dried, and solvents must be anhydrous.

  • Diiodomethane Quality: Use a fresh bottle of diiodomethane (CH₂I₂), preferably one stored over copper wire to quench any iodine that forms upon decomposition. Impurities can significantly hinder the reaction.

  • Reaction Temperature: The initial formation of the carbenoid is exothermic. It's often beneficial to add the diiodomethane slowly to the zinc-copper couple suspension at a controlled temperature (e.g., refluxing ether) to maintain a steady reaction rate without excessive decomposition.

Q2: I'm observing several byproducts in my cyclopropanation reaction. What are they and how can I avoid them?

Answer: Byproduct formation often points to issues with reagent stoichiometry or reaction control.

  • Unreacted Starting Material: The most common "byproduct." This indicates insufficient active carbenoid. Increase the equivalents of both the Zn-Cu couple and CH₂I₂. (See Table 1).

  • Polymerization: Vinyl ethers and other electron-rich alkenes can be prone to cationic polymerization.[1] The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the Zn-Cu couple, often provides a cleaner reaction for such substrates as it is less Lewis acidic.[2]

  • Insertion into C-H bonds: While less common with Simmons-Smith carbenoids compared to free carbenes, indiscriminate insertion reactions can occur if the reaction overheats, leading to a complex mixture.[3] Maintain strict temperature control.

ParameterStandard ConditionTroubleshooting ActionRationale
Zn-Cu Couple 1.5 - 2.0 eq.Increase to 2.5 - 3.0 eq.Ensures sufficient surface area for reaction.
CH₂I₂ 1.5 - 2.0 eq.Increase to 2.5 - 3.0 eq.Drives the reaction to completion.
Solvent Anhydrous Diethyl EtherSwitch to 1,2-Dichloroethane (DCE)Ether can coordinate to the zinc, moderating reactivity. DCE is less coordinating and can sometimes improve yields.[2]
Temperature Reflux (Ether, ~35°C)Maintain gentle reflux; avoid overheating.Controls the rate of carbenoid formation and prevents decomposition.

Table 1: Troubleshooting Parameters for the Simmons-Smith Reaction.

Start Low Yield in Simmons-Smith Reaction Check_Zinc Is the Zn-Cu couple freshly activated and prepared correctly? Start->Check_Zinc Check_Conditions Are reaction conditions strictly anhydrous and inert? Check_Zinc->Check_Conditions Yes Fix_Zinc Action: Re-prepare Zn-Cu couple using acid wash protocol. Check_Zinc->Fix_Zinc No Check_Reagents Are CH₂I₂ and solvent of high purity? Check_Conditions->Check_Reagents Yes Fix_Conditions Action: Flame-dry glassware, use anhydrous solvents. Check_Conditions->Fix_Conditions No Check_Stoich Are reagent equivalents sufficient (>= 1.5 eq)? Check_Reagents->Check_Stoich Yes Fix_Reagents Action: Use fresh, purified diiodomethane. Check_Reagents->Fix_Reagents No Fix_Stoich Action: Increase equivalents of Zn-Cu and CH₂I₂ to 2.5 eq. Check_Stoich->Fix_Stoich No Success Problem Solved Check_Stoich->Success Yes Fix_Zinc->Success Fix_Conditions->Success Fix_Reagents->Success Fix_Stoich->Success

Caption: Troubleshooting flowchart for the Simmons-Smith reaction.

Q3: The final ester hydrolysis step is slow or incomplete. Can I use harsher conditions?

Answer: Caution is advised. While forcing the hydrolysis with strong acid or high temperatures may seem logical, it carries risks.

  • Mechanistic Insight: Cyclopropyl esters exhibit enhanced stability toward hydrolysis compared to their acyclic counterparts (e.g., isopropyl esters).[4] This is attributed to hyperconjugative donation from the cyclopropane's Walsh orbitals into the ester's π*(C=O) orbital, which stabilizes the ground state and increases the activation energy for nucleophilic attack.[4][5]

  • Recommended Conditions: Standard saponification using NaOH or KOH in a water/alcohol mixture (e.g., EtOH or MeOH) at moderate temperatures (50-70°C) is the preferred method. The reaction may require a longer duration (6-24 hours) than typical ester hydrolyses. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

  • Risks of Harsh Acid: While possible, acid-catalyzed hydrolysis (e.g., H₂SO₄/H₂O) at high temperatures can potentially lead to the opening of the strained cyclopropane ring, especially if any activating groups are present. Basic hydrolysis is generally cleaner and more reliable for this substrate.

Q4: What is the best method for purifying the final 3-Cyclopropyl-2,2-dimethylpropanoic acid product?

Answer: The final product is a carboxylic acid, which lends itself to several purification strategies.

  • Acid-Base Extraction: After hydrolysis, the reaction mixture will be basic. Neutralize carefully with acid (e.g., 2M HCl) to pH ~2. The carboxylic acid will likely precipitate if it has low water solubility, or it can be extracted into an organic solvent like ethyl acetate or diethyl ether. This extraction will remove water-soluble inorganic salts. Washing the organic layer with brine will help remove residual water.

  • Chromatography: If neutral organic impurities (like unreacted ester) persist, column chromatography on silica gel can be effective. A solvent system of hexanes/ethyl acetate with a small amount of acetic acid (0.5-1%) is typically used to keep the carboxylic acid protonated and prevent tailing on the silica.

  • Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is an excellent final purification step to achieve high purity. A patent for a structurally related compound details a purification process involving dissolution in hot water followed by crystallization at low temperatures (0-4°C), which could be an analogous method to explore.[6]

Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Cyclopropyl-2,2-dimethylpropanoate

Materials:

  • Ethyl 2,2-dimethyl-4-pentenoate

  • Zinc Dust (<10 micron, activated)

  • Copper(I) Chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Diethyl Ether (Et₂O)

Procedure:

  • Zinc Activation: In a flame-dried 500 mL round-bottom flask under an argon atmosphere, add zinc dust (15.7 g, 240 mmol). Add anhydrous Et₂O (100 mL) followed by Copper(I) Chloride (2.37 g, 24 mmol). Stir the suspension vigorously and heat to a gentle reflux for 30 minutes. The color should change from gray to a brownish-black, indicating the formation of the Zn-Cu couple.

  • Reaction Setup: Cool the flask to room temperature. Add a solution of ethyl 2,2-dimethyl-4-pentenoate (15.6 g, 100 mmol) in anhydrous Et₂O (50 mL).

  • Carbenoid Formation & Cyclopropanation: Prepare a solution of diiodomethane (53.6 g, 200 mmol) in anhydrous Et₂O (50 mL). Add this solution dropwise to the stirred reaction mixture over 1 hour. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to 0°C and quench by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir until gas evolution ceases.

  • Extraction: Filter the mixture through a pad of Celite® to remove the zinc salts, washing the pad with Et₂O. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to yield the title ester.

Protocol 2: Hydrolysis to 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Materials:

  • Ethyl 3-cyclopropyl-2,2-dimethylpropanoate

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • 2M Hydrochloric Acid (HCl)

Procedure:

  • Saponification: In a 250 mL round-bottom flask, dissolve the ester (17.0 g, 100 mmol) in ethanol (100 mL). Add a solution of NaOH (6.0 g, 150 mmol) in water (25 mL).

  • Heating: Heat the mixture to 60°C and stir for 12 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.

  • Acidification & Extraction: Dilute the remaining aqueous residue with water (50 mL) and cool in an ice bath. Carefully acidify to pH 2 by the slow addition of 2M HCl. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. If necessary, further purify by crystallization or chromatography as described in Q4.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Google Patents. (1977). Process for the preparation of cyclopropane derivatives and compounds produced therein (U.S. Patent No. 4,014,918).
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropyl-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Esters of 2,2-dimethyl-3-formyl-1-cyclopropane-carboxylic acid.
  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. Chemical Communications. Retrieved from [Link]

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  • ResearchGate. (n.d.). 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method (Chinese Patent No. CN101445466A).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved from [Link]

  • Amphoteros. (2014, November 25). Stereoelectronics of ester hydrolysis. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, enabling you to troubleshoot effectively and improve your reaction yields. The primary focus will be on a robust and commonly employed pathway involving a Simmons-Smith cyclopropanation reaction.

Section 1: Synthetic Strategy Overview

The synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid typically involves two key transformations: the formation of a suitable α,β-unsaturated ester precursor, followed by the crucial cyclopropanation step, and concluding with ester hydrolysis. A common and effective precursor is an ester of 4,4-dimethylpent-2-enoic acid, which contains the necessary carbon skeleton.

The Simmons-Smith reaction is the method of choice for the cyclopropanation of this precursor due to its high degree of stereospecificity and tolerance for various functional groups.[1][2] The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group across the double bond in a concerted, syn-addition fashion.[3][4]

Below is a general workflow for the synthesis.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A Pivalaldehyde + Triethyl phosphonoacetate B Ethyl 4,4-dimethylpent-2-enoate (Alkene Precursor) A->B Horner-Wadsworth-Emmons Reaction C Ethyl 3-cyclopropyl-2,2-dimethylpropanoate B->C Simmons-Smith Reaction (CH2I2, Zn-Cu) D 3-Cyclopropyl-2,2-dimethylpropanoic acid (Final Product) C->D Saponification (e.g., NaOH, H3O+)

Caption: Overall synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem Area A: Low Yield in Cyclopropanation (Simmons-Smith Step)

Q1: My cyclopropanation reaction shows very low conversion or has completely stalled. What are the primary causes?

Answer: Failure of the Simmons-Smith reaction is a frequent issue and almost always traces back to the quality and activity of the reagents or the reaction environment.[5][6]

  • Inactive Zinc-Copper Couple: The zinc must be activated to form the organozinc carbenoid. The zinc-copper couple's activity is the most common point of failure.[6] Commercially available zinc dust can have a passivating oxide layer.

    • Solution: Always use a freshly prepared and activated zinc-copper couple. Ensure the activation procedure (e.g., washing with HCl, followed by copper salt solution) is performed meticulously. The use of ultrasound during activation can also improve its reactivity.[6]

  • Impure Reagents: The reaction is sensitive to impurities.

    • Diiodomethane: Can degrade over time, releasing iodine which gives it a pink or brownish tint. This can inhibit the reaction. Use freshly distilled or high-purity diiodomethane.[6]

    • Solvent: The presence of water is highly detrimental to the moisture-sensitive organozinc intermediate.[7] Use anhydrous solvents, preferably distilled or from a solvent purification system. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are preferred as they stabilize the reagent.[4]

  • Inert Atmosphere: The Simmons-Smith reagent can react with atmospheric oxygen.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[6][8]

Q2: I'm observing a significant amount of unreacted starting alkene even after extended reaction times and using fresh reagents. How can I drive the reaction to completion?

Answer: If reagent quality is confirmed, the issue likely lies with reaction stoichiometry, conditions, or substrate reactivity.

  • Stoichiometry: The Simmons-Smith reagent is typically used in excess.

    • Solution: Increase the equivalents of both the Zn-Cu couple and diiodomethane. Using 1.5 to 2.0 equivalents of each relative to the alkene is a common starting point. A second addition of the reagents can sometimes restart a stalled reaction.

  • Temperature: The reaction is often run at room temperature or with gentle reflux.

    • Solution: If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 35-40 °C in diethyl ether) can improve the rate.[6] However, be cautious, as higher temperatures can sometimes promote side reactions.[6] Monitor progress closely by TLC or GC-MS.

  • Substrate Reactivity: While your alkene precursor should be sufficiently reactive, steric hindrance from the bulky t-butyl group can slow the reaction.

    • Solution: For less reactive alkenes, more potent cyclopropanating systems can be employed. Consider the Furukawa modification (using diethylzinc, Et₂Zn, instead of Zn-Cu) which is often more reliable and reproducible, though it requires handling a pyrophoric reagent.[6]

Problem Area B: Work-up and Purification Issues

Q3: I'm losing a significant amount of my target carboxylic acid during the aqueous work-up after hydrolysis. Why is this happening?

Answer: This is a classic issue when isolating carboxylic acids and is almost always related to pH control.[5]

  • Cause: At a neutral or basic pH, your product, 3-Cyclopropyl-2,2-dimethylpropanoic acid, will exist as its carboxylate salt (R-COO⁻). This salt is highly polar and will be soluble in the aqueous layer, not the organic layer you are using for extraction.

  • Solution:

    • After the hydrolysis is complete, ensure you acidify the aqueous solution to a pH of ~2-3 with a strong acid (e.g., 1M or 2M HCl). This protonates the carboxylate, forming the neutral carboxylic acid (R-COOH).

    • The neutral acid is significantly less water-soluble and will readily partition into your organic extraction solvent (e.g., ethyl acetate, dichloromethane).

    • To recover any product that remains dissolved in the aqueous layer, perform multiple extractions (e.g., 3 times) with the organic solvent. You can also "back-extract" the combined aqueous layers with a fresh portion of solvent to maximize recovery.[5]

Q4: My crude yield was high, but the final yield after silica gel column chromatography is very low. What could be the cause?

Answer: Product loss on silica gel is common and can be attributed to several factors.

  • Compound Instability: Carboxylic acids can sometimes interact strongly with the acidic silica gel surface, leading to streaking, poor separation, and in some cases, decomposition.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine to your eluent system.[5] This masks the acidic sites on the silica and improves the chromatography of basic or acid-sensitive compounds.

  • Co-elution with Impurities: If the polarity of your product is very similar to that of a major impurity, separation can be difficult, leading to mixed fractions and a lower isolated yield of pure product.[5]

    • Solution: Carefully optimize your eluent system using TLC before running the column. Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.

  • Alternative Purification: If chromatography proves problematic, consider other methods.

    • Recrystallization: As a crystalline solid, your product may be amenable to recrystallization, which can be a very effective method for achieving high purity on a large scale.[9]

    • Distillation: If the product is a liquid or low-melting solid, Kugelrohr or short-path distillation under vacuum might be an option, provided it is thermally stable.

G Start Low Yield Observed CheckReagents Review Reagent Quality (Zn-Cu, CH2I2, Solvent) Start->CheckReagents ReagentOK Reagents OK? CheckReagents->ReagentOK CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) ReagentOK->CheckConditions Yes ImproveReagents Action: Use Freshly Activated Zn-Cu, Distilled CH2I2, Anhydrous Solvent ReagentOK->ImproveReagents No ConditionsOK Conditions OK? CheckConditions->ConditionsOK Success Yield Improved ImproveReagents->Success OptimizeConditions Action: Increase Equivalents, Adjust Temperature, Consider Alternative Reagents (Et2Zn) ConditionsOK->OptimizeConditions No AnalyzeWorkup Analyze Work-up & Purification ConditionsOK->AnalyzeWorkup Yes OptimizeConditions->Success AnalyzeWorkup->Success

Caption: Troubleshooting decision workflow for low yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Simmons-Smith reaction?

The exact mechanism is complex, but it is generally accepted to proceed via a concerted "butterfly" transition state. The alkene's π-bond coordinates to the zinc atom of the iodomethylzinc iodide (ICH₂ZnI) reagent. This is followed by the simultaneous formation of two new carbon-carbon bonds and the elimination of zinc iodide. This concerted process explains the reaction's high stereospecificity: the stereochemistry of the starting alkene is perfectly retained in the cyclopropane product.[1][2]

Q2: Are there alternatives to the Simmons-Smith reaction?

Yes, other methods for cyclopropanation exist, but they often have significant drawbacks for this specific synthesis.

  • Diazomethane (CH₂N₂): Can be used with photolysis or a copper catalyst. However, diazomethane is highly toxic and explosive, making it unsuitable for large-scale work.[3]

  • Dihalocarbene Addition: Involves reacting an alkene with a haloform (e.g., CHBr₃) and a strong base. This would produce a dihalocyclopropane, requiring a subsequent reduction step to get the desired product, adding complexity to the synthesis.

Q3: What analytical techniques are best for monitoring the cyclopropanation reaction?

  • Thin Layer Chromatography (TLC): Excellent for qualitative monitoring. The cyclopropanated ester product will be less polar than the starting α,β-unsaturated ester and should have a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the conversion of the starting material to the product and can help identify volatile side products.

  • ¹H NMR Spectroscopy: Taking a sample from the crude reaction mixture (after a mini-workup) can definitively show the disappearance of the alkene proton signals and the appearance of the characteristic upfield signals for the cyclopropyl protons.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of the Zinc-Copper Couple

  • Place zinc dust (e.g., 10 g, ~153 mmol) in a flask under an inert atmosphere.

  • Add dilute HCl (e.g., 2M, 50 mL) and stir vigorously for 1-2 minutes to etch the surface.

  • Decant the HCl and wash the zinc sequentially with more dilute HCl, deionized water (x3), ethanol (x2), and finally anhydrous diethyl ether (x2).

  • To the activated zinc, add a solution of copper(II) acetate or copper(I) chloride in acetic acid or ether and stir. The black color of precipitated copper indicates the formation of the couple.

  • Decant the solvent and dry the resulting black powder under high vacuum. Store under an inert atmosphere and use as soon as possible.

Protocol 2: Simmons-Smith Cyclopropanation

  • To a flame-dried flask containing the freshly prepared Zn-Cu couple (1.5 eq.) under an Argon atmosphere, add anhydrous diethyl ether.

  • Add diiodomethane (1.5 eq.) dropwise via syringe. The mixture may gently warm, and a gray precipitate may form, indicating the formation of the carbenoid. Stir for 30-60 minutes.

  • Add a solution of ethyl 4,4-dimethylpent-2-enoate (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred suspension.

  • Stir the reaction at room temperature or with gentle reflux, monitoring its progress by TLC or GC-MS (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Filter the mixture through a pad of Celite to remove the zinc salts, washing the pad with ample diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Section 5: Data Summary Table

The following table provides a general guide for reaction parameters. Optimal conditions may vary and should be determined experimentally.

ParameterRecommended ValueRationale
Alkene Substrate 1.0 equivalentLimiting reagent.
Zn-Cu Couple 1.5 - 2.0 equivalentsDrives the reaction to completion.
Diiodomethane 1.5 - 2.0 equivalentsStoichiometric with the zinc reagent.
Solvent Anhydrous Diethyl EtherStabilizes the organozinc reagent.[4]
Temperature 25 - 40 °CBalances reaction rate and side reactions.[6]
Reaction Time 12 - 24 hoursVaries based on scale and temperature.
Expected Yield 70 - 90% (crude)Dependent on reagent quality and conditions.

References

  • Technical Support Center: Optimizing Organic Reaction Yields - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeNimuBszPEZJmlBGUDpy_7Ucq6rR-mmBf2_fkqSGojDW1DUv2L2ryVZo_ZtOAc5wl3MQHzfiUEMupxIH8d1QwwJw_2QbxMWdXeWdoMYEsKUxNBsbkUqbZvYq4q3BJ70IRwFvrvhyecSEk24YTZFqyt6GPfoDC8lkBeHIQEWioVwliRxs9CYrtXySodFC1siZcwCdhJzaG]
  • avoiding side reactions in Simmons-Smith cyclopropanation - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeHNHHncdTSKheyWpRb1aIA9Uy9DPAnhBM68x5Q8sl8SptzrQ54mTdh3LV2FLEpayE9VU5dwrT5snj3LRYVP7oWzIL-GKDl-oJtZ8EOfB-s6VS_NABVkUazLVxUIPrEbp2veX4UWALIEkIQiAI_OTMA2m_033dnYmHiSU2lSfl_V8B0DA4eOp-VQgFL_gnlXBvwVXoNQ==]
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=improve_yield]
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [URL: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=reaction]
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8537617/]
  • Troubleshooting low yield during the chemical synthesis of Episappanol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwxYRjZ9aXWEghFETNtYMPZx67TkJwcptCYkHkldfEjwGuGXWVvhMhYlvEkMo9Nf-eqvP2tjyyhtjs2HK1BeAbaEsbPFpFB1hzCyIgtIj872T5F9mqS0E5h0wMuk0m-o5Oo4SgHdgBfgpILgyJ9j6gQ_Yy6ctpKYb9brJkws4mV2mqJJFm6uw9tQPjQy33WxkyKRG97bosnWrUeQ_efszBtyc=]
  • What could be reason for getting a very low yield in organic chemistry? - Quora. [URL: https://www.quora.com/What-could-be-reason-for-getting-a-very-low-yield-in-organic-chemistry]
  • 3-(2,2-Dimethylcyclopropyl)propanoic acid | 124201-52-1 - Smolecule. [URL: https://www.smolecule.com/cas-124201-52-1-3-2-2-dimethylcyclopropyl-propanoic-acid.html]
  • Cyclopropanation of Alkenes - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Cyclopropanation & Simmons-Smith Reaction Problem Set - Studylib. [URL: https://studylib.net/doc/25539458/cyclopropanation---simmons-smith-reaction-problem-set]
  • Simmons-Smith Cyclopropanation - OpenOChem Learn. [URL: https://openochem.
  • CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents. [URL: https://patents.google.

Sources

Technical Support Center: Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your experimental outcomes.

I. Synthetic Overview & Key Challenges

The most common and logical synthetic route to 3-Cyclopropyl-2,2-dimethylpropanoic acid involves the cyclopropanation of a suitable precursor, typically 2,2-dimethyl-4-pentenoic acid or its corresponding ester. The Simmons-Smith reaction is a favored method for this key transformation due to its reliability and stereospecificity.[1][2]

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Esterification (Optional but Recommended) cluster_2 Core Reaction: Cyclopropanation cluster_3 Final Step: Hydrolysis Start Commercially Available Starting Materials Precursor 2,2-dimethyl-4-pentenoic acid Start->Precursor Alkylation Ester Ethyl 2,2-dimethyl-4-pentenoate Precursor->Ester Fischer Esterification Cyclopropyl_Ester Ethyl 3-cyclopropyl-2,2-dimethylpropanoate Ester->Cyclopropyl_Ester Simmons-Smith Reaction Final_Product 3-Cyclopropyl-2,2-dimethylpropanoic acid Cyclopropyl_Ester->Final_Product Saponification

Figure 1: General synthetic workflow for 3-Cyclopropyl-2,2-dimethylpropanoic acid.

This guide will address potential side reactions and troubleshooting at each critical stage of this synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Why is it recommended to perform the cyclopropanation on the ester rather than the free carboxylic acid?

A1: While the Simmons-Smith reaction is compatible with carboxylic acids, protecting the carboxylic acid as an ester is highly recommended for a cleaner reaction with fewer side products. The acidic proton of the carboxylic acid can react with the organozinc carbenoid, consuming the reagent and potentially leading to unwanted byproducts. Esterification prevents this and generally leads to higher yields and easier purification of the cyclopropanated product.

Q2: I am observing a low yield in my Simmons-Smith reaction. What are the most common causes?

A2: Low yields in Simmons-Smith reactions can often be attributed to several factors:

  • Inactive Zinc-Copper Couple: The activation of zinc is crucial. Ensure your zinc-copper couple is freshly prepared and highly active.

  • Moisture: The organozinc reagents are highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents are essential.

  • Purity of Diiodomethane: Use freshly distilled or high-purity diiodomethane, as impurities can inhibit the reaction.

  • Reaction Temperature: While the reaction is often run at room temperature or with gentle heating, temperature control can be critical. Runaway reactions can lead to decomposition of the carbenoid.

Q3: My final product is difficult to purify. What impurities should I expect?

A3: Purification challenges often arise from unreacted starting material or side products from the cyclopropanation and hydrolysis steps. Common impurities include:

  • Unreacted ethyl 2,2-dimethyl-4-pentenoate.

  • Byproducts from the decomposition of the Simmons-Smith reagent.

  • Incomplete hydrolysis, leaving residual ethyl 3-cyclopropyl-2,2-dimethylpropanoate.

  • Potential ring-opened byproducts if harsh hydrolysis conditions are used, although cyclopropanecarboxylic acids are generally stable.[3]

Careful monitoring of the reaction progress by TLC or GC-MS can help in identifying the optimal reaction time to minimize these impurities.

III. Troubleshooting Guide: Side Reactions & Solutions

Step 1: Esterification of 2,2-dimethyl-4-pentenoic acid
Problem Potential Cause Troubleshooting Steps
Low conversion to the ester Steric hindrance around the carboxylic acid.[4]* Use a large excess of the alcohol (e.g., ethanol as the solvent).* Employ a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[5]* Increase the reaction time and/or temperature, using a Dean-Stark trap to remove water and drive the equilibrium.
Decomposition of starting material High reaction temperatures leading to side reactions of the alkene.* Use milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
Step 2: Simmons-Smith Cyclopropanation of Ethyl 2,2-dimethyl-4-pentenoate

Problem Potential Cause Troubleshooting Steps
Formation of multiple products Isomerization of the double bond before cyclopropanation.* This is less likely with the terminal alkene in this specific substrate but ensure mild reaction conditions.
Reaction stalls or is incomplete Poor quality of the zinc-copper couple or diiodomethane.* Activate the zinc dust properly (e.g., with HCl then copper sulfate).* Use freshly distilled diiodomethane.
Insufficient reagent.* Use a molar excess of the Simmons-Smith reagent (typically 1.5 to 2 equivalents).
Formation of polymeric material Radical side reactions.* Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).
Methylation of other functional groups Electrophilicity of the zinc carbenoid.* This is a known side reaction, especially with prolonged reaction times and excess reagent. Monitor the reaction closely and quench it once the starting material is consumed.

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Figure 2: Troubleshooting decision tree for the Simmons-Smith reaction.
Step 3: Hydrolysis of Ethyl 3-cyclopropyl-2,2-dimethylpropanoate
Problem Potential Cause Troubleshooting Steps
Incomplete hydrolysis Steric hindrance around the ester group.* Use a stronger base (e.g., KOH instead of NaOH).* Increase the reaction temperature and/or time.* Use a co-solvent like THF or dioxane to improve solubility.
Ring opening of the cyclopropane Harsh acidic conditions.* While generally stable, avoid strong acidic hydrolysis. Alkaline hydrolysis (saponification) is preferred.
Formation of byproducts during workup Emulsion formation.* Saturate the aqueous layer with NaCl before extraction.* Use a different extraction solvent.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,2-dimethyl-4-pentenoate
  • To a solution of 2,2-dimethyl-4-pentenoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2,2-dimethyl-4-pentenoate.

Protocol 2: Simmons-Smith Cyclopropanation

This protocol is a representative procedure based on the Furukawa modification of the Simmons-Smith reaction.[2]

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of diethylzinc (1.5 - 2.0 eq) in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C and add diiodomethane (1.5 - 2.0 eq) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of ethyl 2,2-dimethyl-4-pentenoate (1.0 eq) in the same anhydrous solvent dropwise to the freshly prepared Simmons-Smith reagent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl 3-cyclopropyl-2,2-dimethylpropanoate by column chromatography on silica gel.

Protocol 3: Hydrolysis of Ethyl 3-cyclopropyl-2,2-dimethylpropanoate
  • Dissolve the purified ethyl 3-cyclopropyl-2,2-dimethylpropanoate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add an excess of potassium hydroxide (2-3 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with cold 1M HCl.

  • Extract the product, 3-Cyclopropyl-2,2-dimethylpropanoic acid, with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

V. Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
2,2-dimethyl-4-pentenoic acidC₇H₁₂O₂128.17104-108 (20 mmHg)0.933
3-Cyclopropyl-2,2-dimethylpropanoic acidC₈H₁₄O₂142.20--

VI. Mechanistic Insight: The Simmons-Smith Reaction

The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted, stereospecific manner.

Simmons_Smith_Mechanism cluster_0 Carbenoid Formation cluster_1 Cyclopropanation Reagents Et₂Zn + CH₂I₂ Carbenoid EtZnCH₂I (Furukawa Reagent) Reagents->Carbenoid Formation of the active carbenoid Transition_State Butterfly Transition State Carbenoid->Transition_State Alkene Ethyl 2,2-dimethyl-4-pentenoate Alkene->Transition_State Product Ethyl 3-cyclopropyl-2,2-dimethylpropanoate + EtZnI Transition_State->Product Concerted methylene transfer

Figure 3: Simplified mechanism of the Furukawa-modified Simmons-Smith reaction.

The concerted nature of the methylene transfer ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.

VII. References

  • Charette, A. B., & Lebel, H. (1996). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. Journal of the American Chemical Society, 118(42), 10327-10328.

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353-3354.

  • Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175.

  • Simmons-Smith Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Charette, A. B., & Lebel, H. (1995). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. The Journal of Organic Chemistry, 60(10), 2966-2967.

  • Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Taylor, R. E., & Ghiviriga, I. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1805-1814.

  • Taylor, R. E., & Ghiviriga, I. (2010). Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. PubMed, 2010 Feb 17;132(6):1805-14.

  • Simmons-Smith Reaction. NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. (n.d.). Retrieved January 15, 2026, from [Link]

  • Simmons–Smith reaction. Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

  • studies on the generation and reactivity of metal carbenoids. UCL Discovery. (n.d.). Retrieved January 15, 2026, from [Link]

  • Method for esterifying hindered carboxylic acids. European Patent Office. (n.d.). Retrieved January 15, 2026, from

  • 2,2-dimethyl-4-pentenoic acid - 16386-93-9. ChemSynthesis. (n.d.). Retrieved January 15, 2026, from [Link]

  • Phipps, E. J. T., & Rovis, T. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. ACS Catalysis, 9(7), 6808-6811.

  • Denmark, S. E., & O'Connor, S. P. (1997). Enantioselective Cyclopropanation of Allylic Alcohols. The Effect of Zinc Iodide. The Journal of Organic Chemistry, 62(10), 3390-3402.

  • Synthesis of cyclopropanes. Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chemo and diastereoselective cyclopropanation of allylic amines and carbamates. ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Generation and Reactivity of Organozinc Carbenoids. UCL Discovery. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). Journal of Medicinal Chemistry, 51(5), 1146-1156.

  • Stereoelectronics of ester hydrolysis. amphoteros. (2014, November 25). Retrieved January 15, 2026, from [Link]

  • Esterification--Making Esters from Carboxylic Acids. (2019, January 25). YouTube. Retrieved January 15, 2026, from [Link]

  • Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[1][2]-Sigmatropic Rearrangement Reactions. ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Predict the carbenoid addition products of the following reaction... Study Prep in Pearson+. (n.d.). Retrieved January 15, 2026, from [Link]

  • (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

  • Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Difficult hydrolysis of an hindered ester. Sciencemadness.org. (2016, August 8). Retrieved January 15, 2026, from [Link]

Sources

stability issues of 3-Cyclopropyl-2,2-dimethylpropanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Cyclopropyl-2,2-dimethylpropanoic acid. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your compound in solution.

Overview of 3-Cyclopropyl-2,2-dimethylpropanoic acid Stability

3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid featuring a sterically hindered cyclopropyl group adjacent to a quaternary carbon center. This unique structure confers specific chemical properties. While the carboxylic acid group is the primary site for acid-base chemistry, the strained cyclopropane ring can be susceptible to specific degradation pathways, particularly under harsh conditions. Understanding these potential liabilities is the first step in preventing compound degradation and ensuring reproducible experimental results.

This guide will walk you through the most common stability questions, provide logical troubleshooting workflows, and detail experimental protocols to proactively assess the stability of your solutions.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could cause my 3-Cyclopropyl-2,2-dimethylpropanoic acid solution to degrade?

A1: The stability of any compound in solution is typically influenced by a combination of chemical and environmental factors.[1] For this specific molecule, you should prioritize the following:

  • pH of the Solution: The pH can dramatically impact chemical stability.[2] While carboxylic acids are generally stable, extreme pH values (highly acidic or highly alkaline) can catalyze unwanted reactions. For instance, some strained ring systems can be susceptible to hydrolysis under certain pH conditions.[3]

  • Oxidative Stress: The presence of dissolved oxygen, metal ions, or other oxidizing agents can initiate degradation.[1][4] The cyclopropyl group, due to its ring strain and C-H bonds, could be a potential site for oxidative degradation, possibly leading to ring-opening.[5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][4] Long-term storage at room temperature or exposure to heat during an experiment can compromise the integrity of your compound.

  • Light Exposure (Photostability): Light, particularly in the UV spectrum, can provide the energy to initiate photolytic reactions.[4][6] While the molecule lacks strong chromophores, photolytic degradation should still be considered as part of a comprehensive stability assessment.

Q2: I need to prepare a stock solution. What solvent and storage conditions do you recommend for maximum stability?

A2: Proper preparation and storage are critical for maintaining a reliable stock solution.

  • Solvent Selection: Start with a high-purity, anhydrous aprotic organic solvent such as DMSO or Acetonitrile (ACN). These solvents are generally inert and will minimize the risk of hydrolysis. Avoid using water as the primary stock solvent unless you have confirmed the compound's stability at your desired pH.

  • Storage Temperature: For long-term storage, we recommend keeping the stock solution at -20°C or, ideally, -80°C. This minimizes thermal degradation.

  • Container: Use amber glass vials or tubes to protect the solution from light.[2] Ensure the container has a tight-fitting cap to prevent solvent evaporation and moisture ingress.[7]

  • Inert Atmosphere: For maximal protection against oxidation, consider aliquoting the stock solution under an inert gas like argon or nitrogen. This displaces oxygen from the headspace of the vial.

Q3: How should I handle the compound in the solid state?

A3: In its solid, crystalline form, the compound is expected to be most stable. However, proper handling is still important.

  • Store the solid compound in a cool, dark, and dry place. A desiccator at room temperature is often sufficient for short-term storage.

  • Avoid leaving the container open to the atmosphere, as the compound may be hygroscopic.

  • When weighing the compound, do so quickly and in an environment with controlled humidity if possible.

Troubleshooting Guide: Investigating Solution Instability

This section provides a logical, step-by-step approach to diagnosing and solving stability problems.

Issue 1: I'm observing a loss of compound potency or inconsistent results in my assay.

This is the most common indicator of compound degradation. The goal is to systematically identify the root cause.

The following workflow will help you isolate the variable causing the instability.

A Start: Inconsistent Results Observed B Prepare Fresh Stock Solution (Use anhydrous aprotic solvent, store at -80°C) A->B C Analyze fresh stock by HPLC/LC-MS (Time = 0 analysis) B->C D Does T=0 analysis match specifications? C->D E Issue is with solid material purity or weighing. Re-evaluate. D->E No F Prepare working solutions in your experimental buffer/media. D->F Yes G Incubate working solutions under exact experimental conditions (time, temp, light). F->G H Analyze incubated samples by HPLC/LC-MS. Compare to T=0. G->H I Is significant degradation (>5-10%) observed? H->I J Instability is in the working solution. Proceed to Forced Degradation Study. I->J Yes K Instability is not from the solution. Investigate other experimental variables (e.g., assay components, cell viability). I->K No

Caption: Workflow for diagnosing compound instability.

Issue 2: My forced degradation study shows degradation, but I can't account for the total loss of the parent compound (Mass Balance Failure).

A2: This is a common challenge in stability studies and points to several possibilities.[8]

  • Formation of Non-UV Active Degradants: Your primary analytical method (e.g., HPLC-UV) relies on the compound having a chromophore. If a degradation pathway (like the opening of the cyclopropyl ring) destroys the chromophore or results in small fragments that don't absorb UV light, they will be invisible to the detector.

  • Formation of Volatile Degradants: The degradation process might produce volatile compounds that are lost from the sample vial and never injected into the analytical instrument.

  • Precipitation: The degradants may be insoluble in the sample solvent and precipitate out of solution.

  • Co-elution: A degradant peak may be hidden under the main compound peak or another peak.

cluster_0 Analytical Method Optimization cluster_1 Sample Inspection A Use a Mass Spectrometry (MS) detector in parallel with UV detector. B Change HPLC gradient/column to resolve co-eluting peaks. C Analyze sample headspace using GC-MS to detect volatile compounds. D Visually inspect for precipitates. Centrifuge sample before analysis. Start Mass Balance Failure Start->A Start->B Start->C Start->D

Sources

Technical Support Center: Optimizing Esterification of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the esterification of 3-Cyclopropyl-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique steric hindrance of 3-Cyclopropyl-2,2-dimethylpropanoic acid, with its neopentyl-like structure adjacent to the carboxyl group, presents specific challenges for esterification. This resource aims to equip you with the knowledge to overcome these obstacles and achieve high-yield, high-purity products.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of 3-Cyclopropyl-2,2-dimethylpropanoic acid, providing explanations for their causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am attempting to esterify 3-Cyclopropyl-2,2-dimethylpropanoic acid using standard Fischer esterification conditions (sulfuric acid catalyst, excess alcohol, reflux) but am observing very low to no conversion to the desired ester. What is going wrong?

  • Answer: The primary reason for low yield under Fischer conditions is the significant steric hindrance around the carboxylic acid. The bulky 2,2-dimethylpropyl group shields the carbonyl carbon, making it difficult for the alcohol nucleophile to attack, even after protonation of the carbonyl oxygen by the acid catalyst.[1] This high activation energy barrier slows down the reaction rate significantly.[1]

    Solutions:

    • Switch to a More Powerful Esterification Method: For sterically hindered acids, more potent activation methods are necessary.

      • Yamaguchi Esterification: This is an excellent choice for hindered substrates.[2][3][4] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), which is then reacted with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2][3][5]

      • Carbodiimide Coupling (Steglich Esterification): Using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of DMAP can effectively form the ester under mild conditions.[6][7] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

      • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[8]

    • Optimize Fischer Esterification (If other methods are not feasible):

      • Increase Reaction Time and Temperature: Prolonged reflux (24-72 hours) may be necessary.

      • Use a Large Excess of Alcohol: Using the alcohol as the solvent can help drive the equilibrium towards the product.[1][9][10]

      • Efficient Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, shifting the equilibrium forward.[1][10]

Issue 2: Slow Reaction Rate

  • Question: My reaction is proceeding, but it's incredibly slow, even with extended reaction times. How can I accelerate the esterification?

  • Answer: A slow reaction rate is another consequence of the steric hindrance of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

    Solutions:

    • Catalyst Choice and Loading:

      • For Fischer esterification, ensure a sufficient catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.

      • In carbodiimide couplings, a catalytic amount of DMAP is crucial for accelerating the reaction by forming a more reactive acylpyridinium intermediate.[6][7]

    • Temperature: While higher temperatures generally increase reaction rates, be mindful of potential side reactions, especially with sensitive substrates or reagents. For methods like Yamaguchi or Steglich esterification, the reactions are often efficient at room temperature.[11]

    • Solvent Selection: Choose an appropriate aprotic solvent for coupling reactions (e.g., dichloromethane, tetrahydrofuran, toluene) that can facilitate the reaction without participating in it.[2][4]

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?

  • Answer: Side product formation can arise from several sources depending on the chosen method.

    Potential Side Products and Solutions:

    • N-acylurea (in Carbodiimide Couplings): This stable byproduct forms from the rearrangement of the O-acylisourea intermediate and is difficult to remove.[6][12]

      • Solution: The addition of a nucleophilic catalyst like DMAP or 4-(pyrrolidino)pyridine minimizes N-acylurea formation by rapidly converting the O-acylisourea to a more reactive intermediate.[6][11]

    • Symmetric Anhydride (in Yamaguchi and other methods): The carboxylic acid can react with the activated intermediate to form a symmetric anhydride.[5][13][14] While this can sometimes be a productive intermediate, it can also lead to inefficiencies.

      • Solution: Careful control of stoichiometry and reaction conditions is key. In the Yamaguchi esterification, the in-situ formation of a symmetric aliphatic anhydride is proposed as part of the mechanism for aliphatic acids.[3][13]

    • Dehydration of Alcohol (in Fischer Esterification): With tertiary alcohols, acid-catalyzed dehydration to form an alkene can be a significant side reaction.[1]

      • Solution: Use milder esterification methods like Steglich or Yamaguchi esterification for acid-sensitive alcohols.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategic choices for the esterification of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

1. Which esterification method is generally recommended for 3-Cyclopropyl-2,2-dimethylpropanoic acid?

For a sterically hindered acid like this, the Yamaguchi esterification or Steglich esterification (using carbodiimides like DCC or EDC with DMAP) are highly recommended.[2][4][6] These methods are known for their effectiveness with sterically demanding substrates and generally provide higher yields under milder conditions compared to the Fischer esterification.[2][6]

2. Can I use Fischer esterification at all?

While challenging, it is not impossible. However, it will likely require forcing conditions such as a large excess of the alcohol, a strong acid catalyst, high temperatures, and efficient removal of water.[1][9][10] This method is generally less efficient and may not be suitable for sensitive alcohol substrates.

3. What is the role of DMAP in these reactions?

In both Yamaguchi and Steglich esterifications, 4-dimethylaminopyridine (DMAP) acts as a potent nucleophilic catalyst.[2][6] It reacts with the activated carboxylic acid intermediate (the mixed anhydride in the Yamaguchi protocol or the O-acylisourea in the Steglich method) to form a highly reactive N-acylpyridinium salt.[5][6] This intermediate is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.

4. How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system that provides good separation between the starting carboxylic acid, the alcohol, and the product ester. Visualizing the spots under UV light (if applicable) and/or staining with an appropriate agent (e.g., potassium permanganate) will allow you to track the consumption of starting materials and the formation of the product. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

5. What are the best practices for purifying the final ester product?

The purification strategy will depend on the properties of the ester and any remaining byproducts.

  • Aqueous Workup: After the reaction, a standard aqueous workup is often necessary to remove water-soluble reagents and byproducts. This typically involves washing the organic layer with a dilute acid (to remove bases like DMAP and triethylamine), a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.[11]

  • Removal of Urea Byproducts: If DCC or EDC is used, the corresponding urea byproduct (dicyclohexylurea or the urea from EDC) will precipitate out of many organic solvents and can be removed by filtration.[11]

  • Chromatography: Column chromatography on silica gel is a very effective method for purifying the ester from any remaining starting materials or non-polar byproducts.

  • Distillation: If the ester is volatile and thermally stable, distillation under reduced pressure can be an excellent purification method.[11]

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Carboxylic Acids

MethodActivating AgentCatalystTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Strong Acid (e.g., H₂SO₄)(Self-catalyzed)High temp, excess alcohol, water removal[1][10]Inexpensive reagentsLow yield for hindered acids, harsh conditions[8][15]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC)DMAP[2][4]Aprotic solvent (e.g., Toluene, DCM), Room temp[2][4]High yields for hindered substrates, mild conditions[2][3]TCBC is a specialty reagent
Steglich Esterification Carbodiimide (e.g., DCC, EDC)DMAP[6]Aprotic solvent (e.g., DCM), Room temp[6][11]Mild conditions, effective for acid-labile substrates[6]Urea byproduct can be difficult to remove completely
Acid Chloride Formation SOCl₂, (COCl)₂Pyridine or Et₃N (for ester formation)Two steps, often requires inert atmosphereForms a highly reactive intermediateReagents can be hazardous, potential for side reactions

Experimental Protocols

Protocol 1: Yamaguchi Esterification of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

  • To a stirred solution of 3-Cyclopropyl-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous toluene (or THF) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (1.2 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution at room temperature and stir until the reaction is complete (monitor by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Steglich Esterification of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

  • Dissolve 3-Cyclopropyl-2,2-dimethylpropanoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature until completion (monitor by TLC).

  • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU. If using EDC, the urea byproduct is more water-soluble and will be removed during the workup.

  • Wash the filtrate (or the entire reaction mixture if EDC was used) sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Diagram 1: Decision Workflow for Esterification Method Selection

Esterification_Workflow start Start: Esterify 3-Cyclopropyl-2,2-dimethylpropanoic Acid steric_hindrance Is the carboxylic acid sterically hindered? start->steric_hindrance alcohol_sensitivity Is the alcohol acid-sensitive (e.g., tertiary)? steric_hindrance->alcohol_sensitivity Yes fischer Attempt Fischer Esterification with forcing conditions (excess alcohol, Dean-Stark) steric_hindrance->fischer No (Not applicable here) yamaguchi Use Yamaguchi Esterification (TCBC, DMAP) alcohol_sensitivity->yamaguchi Yes steglich Use Steglich Esterification (DCC/EDC, DMAP) alcohol_sensitivity->steglich Yes acid_chloride Consider Acid Chloride formation followed by esterification alcohol_sensitivity->acid_chloride Alternative end High-Yield Ester Product fischer->end yamaguchi->end steglich->end acid_chloride->end

Caption: Decision tree for selecting an optimal esterification method.

Diagram 2: Generalized Mechanism of DMAP Catalysis

DMAP_Catalysis activated_acid Activated Acid (e.g., Mixed Anhydride or O-Acylisourea) acyl_intermediate Highly Reactive N-Acylpyridinium Intermediate activated_acid->acyl_intermediate + DMAP dmap DMAP (Nucleophilic Catalyst) dmap->acyl_intermediate ester Ester Product acyl_intermediate->ester + Alcohol alcohol Alcohol (R'-OH) alcohol->ester dmap_regenerated DMAP (Regenerated) ester->dmap_regenerated - H+

Caption: The catalytic cycle of DMAP in esterification reactions.

References

  • Kaur, N., Kishore, D. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Yamaguchi esterification. Retrieved from [Link]

  • Frontiers. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Retrieved from [Link]

  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Retrieved from [Link]

  • PubMed. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0025542A2 - (+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters of (+/-)-trans-3-(E,Z-2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane carboxylic acid, their E and Z isomers, a process for their preparation and their application as ectoparasiticides.
  • Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Google Patents. (n.d.). US4014918A - Process for the preparation of cyclopropane derivatives and compounds produced therein.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Esters of 2,2-dimethyl-3-formyl-1-cyclopropane-carboxylic acid.
  • MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

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Technical Support Center: Analysis of 3-Cyclopropyl-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-Cyclopropyl-2,2-dimethylpropanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a small, polar carboxylic acid, it presents unique challenges in chromatographic analysis. This guide provides in-depth, experience-driven answers to common troubleshooting questions, ensuring the integrity and reproducibility of your results.

Introduction: The Analytical Challenge

3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid characterized by a compact structure. Its analysis, particularly at trace levels in complex biological matrices, is often complicated by its physical and chemical properties:

  • High Polarity: The carboxylic acid group makes the molecule highly polar, which can lead to poor retention in reversed-phase liquid chromatography and strong interactions with active sites in gas chromatography systems.

  • Low Volatility: The compound is not sufficiently volatile for direct analysis by gas chromatography (GC) without chemical modification.[1][2]

  • Lack of a Strong Chromophore: The absence of a UV-absorbing functional group makes sensitive detection by standard HPLC-UV challenging.

This guide will walk you through method selection, sample preparation, and troubleshooting for the most common analytical platforms.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Method Selection & Initial Setup

Question 1: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my analysis?

This is a critical first decision that depends on your available instrumentation, required sensitivity, and sample throughput needs. Both techniques are viable, but each has distinct advantages and disadvantages.

Answer:

For Gas Chromatography (GC) , the primary advantage is its high separation efficiency and sensitivity, especially when coupled with a mass spectrometer (MS).[3][4] However, due to the low volatility and polar nature of 3-Cyclopropyl-2,2-dimethylpropanoic acid, derivatization is mandatory .[2][5] This process converts the polar carboxylic acid into a more volatile and less polar ester or silyl derivative, which improves peak shape and thermal stability.[1][6][7]

For High-Performance Liquid Chromatography (HPLC) , the main advantage is that the analysis can be performed without derivatization, simplifying sample preparation. However, challenges include achieving sufficient retention on standard C18 columns and having a sensitive mode of detection. A mass spectrometer (LC-MS) is highly recommended for both selectivity and sensitivity.

Here is a summary to guide your choice:

FeatureGas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Sample Prep More complex; requires extraction and mandatory derivatization.Simpler; often "dilute-and-shoot" or protein precipitation is sufficient.[8]
Volatility Req. Analyte must be volatile or made volatile via derivatization.[2]Suitable for non-volatile and thermally labile compounds.[9]
Separation Excellent resolution for small molecules.Robust and versatile; potential for poor retention of small polar acids.
Detection FID (less specific) or MS (highly specific and sensitive).UV (low sensitivity for this compound), MS (highly specific and sensitive).
Common Issues Incomplete derivatization, active sites causing peak tailing.[10][11]Poor retention, matrix effects (ion suppression/enhancement).[12]
Best For... Targeted, high-sensitivity assays where derivatization protocols are established.High-throughput screening and analysis in complex biofluids.

Recommendation: If you are equipped with GC-MS and are comfortable with derivatization chemistry, this approach often yields the most sensitive and robust quantitative results. If you prioritize simpler sample preparation and have access to LC-MS, it is an excellent and more direct alternative.

Part 2: Gas Chromatography (GC) Troubleshooting

Question 2: I'm seeing severe peak tailing for my derivatized analyte. What are the causes and how do I fix it?

Peak tailing is the most common problem encountered when analyzing acidic compounds by GC, even after derivatization. It indicates unwanted interactions between the analyte and the GC system.

Answer:

The primary cause of peak tailing is the presence of "active sites" within the sample flow path.[10] These are typically free silanol (-Si-OH) groups on glass surfaces that can form strong hydrogen bonds with any remaining polar functional groups on your analyte.

Follow this troubleshooting workflow:

G start Peak Tailing Observed check_deriv 1. Verify Derivatization Efficiency Is the reaction complete? start->check_deriv check_liner 2. Check Injector Liner Is it clean and inert? check_deriv->check_liner Yes solution_deriv Optimize Reaction: - Increase reagent excess - Increase time/temp - Ensure anhydrous conditions check_deriv->solution_deriv No/Unsure check_column 3. Evaluate GC Column Is it installed correctly and not degraded? check_liner->check_column Yes solution_liner Use Deactivated Liner (e.g., Siltek®, Agilent Ultra Inert) Replace septum. check_liner->solution_liner No/Dirty solution_column Trim Column Inlet (15-30 cm) Re-install correctly Consider column replacement check_column->solution_column No/Old end_node Problem Solved check_column->end_node Yes solution_deriv->check_deriv solution_liner->check_liner solution_column->check_column

Caption: Troubleshooting workflow for GC peak tailing.

Detailed Steps:

  • Incomplete Derivatization: Even a small amount of underivatized acid will tail significantly. Analyze your derivatization standards. If they tail, optimize the reaction by increasing the reagent amount, time, or temperature. Silylation reactions, in particular, are highly sensitive to moisture; ensure all solvents and sample extracts are anhydrous.[5]

  • Active Sites in the Injector: The injector liner is a common source of activity. Replace the liner with a new, deactivated one. Standard glass wool can also be active; use deactivated glass wool or a liner design that does not require it.[13][14]

  • Column Issues: Active sites can develop on the head of the column from repeated injections of complex samples. Trim the first 15-30 cm from the front of the column and re-install it. Ensure the column is installed at the correct depth in the injector to avoid dead volume.[10]

Question 3: What derivatization reagent should I use?

Answer:

The choice of reagent depends on your detection method and the stability requirements of your assay. The two most common approaches are silylation and alkylation (esterification).

Derivatization TypeReagent ExampleAdvantagesConsiderations
Silylation BSTFA + 1% TMCSForms Trimethylsilyl (TMS) esters. Fast, quantitative reactions.[15]Derivatives are moisture-sensitive. Requires anhydrous conditions.[5]
Alkylation (Methyl Esters) BF₃ in MethanolForms Methyl esters. Derivatives are very stable.[7]Requires heating; can be slower than silylation. Diazomethane is effective but highly toxic.[7]
Alkylation (Pentafluorobenzyl) PFBBrForms Pentafluorobenzyl (PFB) esters. Greatly enhances sensitivity for Electron Capture Detectors (ECD).[2][6]Reagent can be harsh. Primarily for ultra-trace analysis with ECD.

Recommendation: For general GC-MS analysis, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is an excellent starting point due to its high reactivity and clean reaction byproducts.[15]

Protocol: Silylation with BSTFA

  • Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool to room temperature before injection.

Part 3: Sample Preparation

Question 4: What is a robust method for extracting 3-Cyclopropyl-2,2-dimethylpropanoic acid from plasma or serum?

Answer:

A robust sample preparation protocol is essential for removing interferences like proteins and phospholipids that can contaminate your analytical system and cause matrix effects.[12][16][17] Liquid-Liquid Extraction (LLE) is a highly effective and selective method for this compound.

The key principle is to manipulate the pH to control the analyte's solubility.

  • Acidification: By lowering the pH of the plasma sample to ~2, the carboxylic acid group of the analyte becomes protonated (-COOH). This makes the molecule neutral and significantly more soluble in organic solvents.

  • Extraction: An immiscible organic solvent is used to extract the neutral analyte from the aqueous matrix.

  • Evaporation & Reconstitution: The organic layer is removed, evaporated, and the residue is reconstituted for analysis (or derivatization).

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma.

Alternative Methods:

  • Protein Precipitation (PPT): Add 3 volumes of a cold organic solvent like acetonitrile to the plasma sample.[18] Vortex and centrifuge to pellet the proteins. The supernatant can be analyzed directly. This method is fast but less clean than LLE.

  • Solid-Phase Extraction (SPE): For the highest level of cleanup, a mixed-mode or anion-exchange SPE cartridge can be used to selectively retain the acidic analyte while washing away interferences.[18]

Summary of Recommended Starting Conditions

The following tables provide validated starting points for your method development.

Table 1: Recommended GC-MS Conditions (after derivatization)

ParameterSettingRationale
GC Column 30 m x 0.25 mm, 0.25 µm DB-5ms or equivalentA general-purpose, low-bleed column suitable for a wide range of derivatized compounds.
Injector Splitless, 250 °CMaximizes sensitivity for trace analysis.
Inlet Liner Ultra Inert, Single TaperMinimizes active sites and ensures efficient sample transfer.[13]
Carrier Gas Helium, 1.2 mL/min constant flowProvides good efficiency and is inert.
Oven Program 60 °C (hold 1 min), then 15 °C/min to 280 °C (hold 3 min)A starting point; adjust based on retention time of the derivatized analyte.
MS Source Temp 230 °CStandard temperature for good ionization without thermal degradation.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Acquisition Selected Ion Monitoring (SIM)For quantitative analysis, monitor 3-4 characteristic ions for maximum sensitivity and specificity.

Table 2: Recommended LC-MS/MS Conditions

ParameterSettingRationale
LC Column C18, 50 mm x 2.1 mm, <3 µmA standard column for reversed-phase. A shorter column provides faster run times.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure the analyte is protonated for better peak shape.[19]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Gradient 5% B to 95% B over 5 minutesA generic gradient; may need to be flattened to improve retention of this polar analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Ion Source Electrospray Ionization (ESI), Negative ModeESI is standard for polar compounds. Negative mode is ideal for deprotonating carboxylic acids.
MRM Transitions To be determined by infusing a standard of the analyteRequired for quantitative analysis.

References

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (n.d.). MDPI. Retrieved from [Link]

  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. (n.d.). PubMed Central. Retrieved from [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (1989). MDPI. Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • Metabolomics Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 3-Cyclopropyl-2-methylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Retrieved from [Link]

  • Sample preparation and protocols in metabolite identification. (n.d.). Slideshare. Retrieved from [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). ACS Publications. Retrieved from [Link]

  • Sample Preparation for Drug Metabolism Studies. (2025). ResearchGate. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. Retrieved from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved from [Link]

  • 2,2-Dimethylpropanoic acid. (2018). SIELC Technologies. Retrieved from [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI. Retrieved from [Link]

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overcoming solubility problems with 3-Cyclopropyl-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid derivative characterized by a compact, lipophilic structure due to its cyclopropyl and dimethylated backbone. While these features are often desirable for modulating pharmacological activity, they frequently lead to significant challenges in achieving adequate aqueous solubility. Like many carboxylic acids with a higher hydrocarbon content, this compound is expected to be poorly soluble in neutral aqueous media.[1][2][3] The non-polar hydrocarbon portion of the molecule dominates its character, making it difficult for water molecules to form a solvation shell around the compound in its neutral, protonated state.[1]

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility issues with 3-Cyclopropyl-2,2-dimethylpropanoic acid. We will explore the underlying physicochemical principles and offer a series of systematic, field-proven strategies to overcome these challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Fundamental Solubility Issues

Question 1: My 3-Cyclopropyl-2,2-dimethylpropanoic acid won't dissolve in neutral water or standard buffer (e.g., PBS pH 7.4). Why is this happening?

Answer: This is the most common issue and is entirely expected based on the molecule's structure. The problem arises from two key factors:

  • Molecular Structure: The cyclopropyl and dimethyl groups create a significant non-polar, hydrophobic character. In its neutral form (R-COOH), the molecule is more "fat-loving" (lipophilic) than "water-loving" (hydrophilic).[4][5]

  • pH and Ionization State: Carboxylic acids are weak acids.[6] At a neutral pH of 7.4, which is above the typical pKa of a carboxylic acid (around 4-5), a significant portion of the molecules will be in their ionized, carboxylate form (R-COO⁻). However, for complete solubilization, especially at higher concentrations, the equilibrium may not be sufficiently shifted. In acidic or pure neutral water, the carboxylic acid group remains protonated (R-COOH), rendering the molecule largely insoluble.[2][7]

The core principle to remember is that the ionized (deprotonated) salt form of a carboxylic acid is significantly more water-soluble than its neutral (protonated) acid form.[2]

Question 2: I used DMSO to create a high-concentration stock, but the compound crashed out when I diluted it into my aqueous assay buffer. What went wrong?

Answer: This is a classic case of solvent-shifting precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble compounds, it does not eliminate the inherent insolubility of your compound in the final aqueous system.[8]

Here's the mechanism:

  • In 100% DMSO: The compound is fully solvated by the organic solvent.

  • Upon Dilution: When you introduce this concentrated DMSO stock into an aqueous buffer, the local concentration of the compound momentarily exceeds its maximum solubility in the new, predominantly aqueous environment. The DMSO disperses, leaving the compound unable to stay in solution, causing it to precipitate or "crash out."

Troubleshooting this issue involves:

  • Lowering the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Modifying the Final Buffer: Ensure the final aqueous buffer is optimized for solubility (e.g., adjusted pH, presence of co-solvents or surfactants).

  • Changing the Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing vigorously to promote rapid mixing and prevent localized supersaturation.

Category 2: Systematic Solubilization Strategies

Question 3: What is the most direct and reliable method to solubilize 3-Cyclopropyl-2,2-dimethylpropanoic acid in an aqueous solution?

Answer: The most effective and scientifically sound initial approach is pH adjustment . By raising the pH of the solution, you can deprotonate the carboxylic acid, converting it into its highly soluble carboxylate salt.[2][7][9]

Principle of Operation: The solubility of a weak acid is governed by the Henderson-Hasselbalch equation. As a rule of thumb, to ensure near-complete ionization and solubilization, the pH of the solution should be at least 2 units above the compound's pKa. For most carboxylic acids, a pKa is in the range of 4-5, so adjusting the pH to ≥ 7 is a good starting point.[6][10]

cluster_0 Low pH (e.g., < 5) cluster_1 High pH (e.g., > 7) Insoluble R-COOH (Insoluble Neutral Acid) Soluble R-COO⁻ + Na⁺ (Soluble Carboxylate Salt) Insoluble->Soluble + NaOH (Base) Deprotonation Soluble->Insoluble + HCl (Acid) Protonation

Caption: pH-dependent equilibrium of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

A detailed protocol for this method is provided in the Experimental Protocols section below.

Question 4: pH adjustment alone is insufficient for my required concentration, or it is incompatible with my experimental system. What are my other options?

Answer: When pH modification is not a complete solution, you must turn to more advanced formulation strategies. The choice depends heavily on the final application (e.g., in vitro assay vs. in vivo dosing). Here is a summary of common techniques.

StrategyMechanism of ActionCommon AgentsKey Considerations
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for the lipophilic compound to dissolve.[11][12]Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400)May impact cell-based assays at higher concentrations. The choice of co-solvent is critical.[13]
Use of Surfactants Form micelles that encapsulate the hydrophobic compound in their non-polar core, allowing it to be dispersed in the aqueous phase.[14][15]Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS), Cremophor® ELCan interfere with protein binding or cell membrane integrity. Critical Micelle Concentration (CMC) must be considered.
Complexation Host-guest chemistry where the compound is encapsulated within a larger molecule (the host), shielding it from the aqueous environment.Cyclodextrins (e.g., HP-β-CD, Captisol®)Can alter the free fraction of the drug available for activity. Stoichiometry is important.[16]
Lipid-Based Formulations The drug is dissolved in a lipid carrier system, which can form emulsions or self-emulsifying systems (SEDDS) in the GI tract or assay media.[4][5][17][18]Oils (sesame, corn), Triglycerides, various lipid excipientsPrimarily for oral delivery to enhance bioavailability.[5][19] Requires careful formulation development.
Amorphous Solid Dispersions The crystalline, poorly soluble drug is converted into a high-energy amorphous state within a polymer matrix, which enhances its dissolution rate.[8][14][15][16][20]Polymers like PVP, HPMC, Soluplus®A more advanced technique requiring specialized equipment (spray drying, hot melt extrusion).[8][21]

Troubleshooting Workflow:

decision decision start_node START: Compound Insoluble in Aqueous Buffer decision_ph Is pH adjustment compatible with experiment? start_node->decision_ph ph_adjust Use pH Adjustment (See Protocol 1) decision_ph->ph_adjust Yes cosolvent Try Co-solvents (e.g., PEG, Ethanol) decision_ph->cosolvent No decision_success1 Solubility Achieved? ph_adjust->decision_success1 end_node END: Proceed with Experiment decision_success1->end_node Yes surfactant Try Surfactants (e.g., Tween 80) decision_success1->surfactant No decision_success2 Solubility Achieved? cosolvent->decision_success2 decision_success2->end_node Yes decision_success2->surfactant No decision_success3 Solubility Achieved? surfactant->decision_success3 decision_success3->end_node Yes advanced Consider Advanced Methods: - Cyclodextrins - Lipid Formulations - Solid Dispersions decision_success3->advanced No

Caption: Stepwise workflow for troubleshooting solubility issues.

Category 3: Formulation and Handling

Question 5: How can I prevent my solubilized stock solution from precipitating during storage?

Answer: Solution stability is critical. Precipitation during storage often occurs due to:

  • pH Shift: Absorption of atmospheric CO₂, which is acidic, can slowly lower the pH of an unbuffered alkaline solution, causing the compound to protonate and precipitate.

  • Temperature Effects: Solubility is temperature-dependent. A solution prepared at room temperature might precipitate if stored in a refrigerator or freezer.

  • Crystallization: Over time, even in a clear solution, molecules can organize into a more stable, lower-energy crystalline form, which is less soluble.

Best Practices for Stable Stock Solutions:

  • Use a Buffer: Instead of just adjusting the pH with NaOH, prepare your solution in a buffer system with a pKa near your target pH (e.g., a phosphate or borate buffer at pH 8-9) to resist pH changes.

  • Determine Saturation Solubility: Perform a solubility study to find the maximum stable concentration at your intended storage temperature. Do not exceed this limit.

  • Consider Co-solvents: Including a small percentage (5-10%) of a co-solvent like propylene glycol can help maintain stability.

  • Filter Sterilize: Use a 0.22 µm syringe filter to remove any microscopic nuclei that could seed crystallization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol describes the standard method for solubilizing 3-Cyclopropyl-2,2-dimethylpropanoic acid by converting it to its sodium salt in situ.

Materials:

  • 3-Cyclopropyl-2,2-dimethylpropanoic acid (MW: 142.20 g/mol )

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh the Compound: Accurately weigh 14.22 mg of 3-Cyclopropyl-2,2-dimethylpropanoic acid for a final 10 mM solution in 10 mL.

  • Add Water: Add the powder to a 10 mL volumetric flask. Add approximately 8 mL of deionized water. The compound will likely not dissolve and will appear as a slurry or suspension.

  • Initial Mixing: Place the flask on a stir plate and begin stirring.

  • Titrate with Base: While monitoring the pH, add the 1 M NaOH solution dropwise. You will observe the solid begin to dissolve as the pH increases.

  • Target pH: Continue adding NaOH until all the solid has dissolved and the pH is stable at a target of approximately 8.0-9.0. This ensures the carboxylic acid is fully in its deprotonated, soluble salt form.[2][7]

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, carefully add deionized water to bring the final volume to the 10 mL mark on the volumetric flask.

  • Final Mix and Filtration: Cap the flask and invert several times to ensure homogeneity. For long-term storage or sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store in a tightly sealed container at 4°C. Confirm stability by visual inspection for precipitation before each use.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011-05-28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • Ascendia Pharmaceutical Solutions. (2021-07-26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Brainly. (2023-07-11). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. [Link]

  • PubChem. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989. [Link]

  • UNT Digital Library. (2025-12-15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • CD Formulation. pH Modifier Excipients. [Link]

  • Symmetric. (2024-09-18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • PubMed. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]

  • OSTI.GOV. (1991-10-31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • ResearchGate. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. [Link]

  • Chemguide. an introduction to carboxylic acids. [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • SciSpace. Lipid-based formulations for oral delivery of lipophilic drugs. [Link]

  • Semantic Scholar. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]

  • Drug Discovery Online. (2023-12-18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Quora. (2021-08-11). What is the standard pH of carboxylic acids?. [Link]

  • SDSU Chemistry. Chapter 13 Carboxylic Acids. [Link]

  • American Pharmaceutical Review. (2024-04-01). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. [Link]

  • R Discovery. (1991-11-01). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Tablets & Capsules. (2020-03-06). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. [Link]

  • Scribd. Solubilizing Excipients Guide | PDF | Solubility | Pharmaceutical Formulation. [Link]

  • Pharma.Tips. Troubleshooting Dissolution Failures in Formulated Tablets. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Pharmaceutical Technology. (2022-11-03). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • YouTube. (2022-03-07). How to select Co-solvent during hydrolytic forced degradation?. [Link]

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Technical Support Center: Purification of 3-Cyclopropyl-2,2-dimethylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclopropyl-2,2-dimethylpropanoic acid and its isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating these challenging compounds. Here, we synthesize technical principles with practical, field-proven insights to help you troubleshoot and optimize your purification workflows.

Understanding the Core Challenge: The Isomers

3-Cyclopropyl-2,2-dimethylpropanoic acid possesses a single chiral center at the carbon atom of the cyclopropyl ring attached to the main chain. This gives rise to a pair of enantiomers: (R)-3-Cyclopropyl-2,2-dimethylpropanoic acid and (S)-3-Cyclopropyl-2,2-dimethylpropanoic acid.

Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility, and chromatographic behavior on standard media). Therefore, their separation requires a chiral environment or methodology. The primary challenge is not removing simple impurities, but resolving the racemic mixture into its individual enantiomeric components, a critical step in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of 3-Cyclopropyl-2,2-dimethylpropanoic acid that I need to separate?

The molecule has one stereocenter, leading to a pair of enantiomers. Your primary task will be to resolve this racemic mixture into the individual (R) and (S) enantiomers. Depending on your synthesis route, you may also have diastereomeric or structural isomers as impurities, but the enantiomeric separation is the most common and critical challenge.

Q2: Can I use standard purification techniques like fractional distillation or simple crystallization?

No, not for separating the enantiomers. Enantiomers have identical boiling points, making separation by distillation, even fractional distillation, impossible.[1][2][3] Similarly, they typically have identical solubility in achiral solvents, meaning they will co-crystallize from a racemic mixture. Standard methods can only remove impurities that are not enantiomeric.

Q3: What are the most effective methods for resolving the enantiomers of this carboxylic acid?

There are two primary strategies:

  • Chiral Chromatography: This involves using a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system equipped with a Chiral Stationary Phase (CSP).[4][5] The CSP creates a chiral environment that interacts differently with each enantiomer, allowing for their separation.

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base.[6] This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (like solubility), which allows them to be separated by conventional methods like fractional crystallization.[6]

Q4: Between Chiral HPLC and SFC, which is preferred?

Supercritical Fluid Chromatography (SFC) is often the preferred method for preparative-scale chiral separations in the pharmaceutical industry.[7][8] It offers several advantages over HPLC, including significantly faster separation times, reduced consumption of organic solvents (using supercritical CO2 as the primary mobile phase), and often complementary or enhanced selectivity.[4][7][8]

Troubleshooting Guide: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful, direct method for both analytical and preparative-scale separation of enantiomers. Success depends on selecting the right chiral stationary phase (CSP) and optimizing the mobile phase.

Common Problems & Solutions

Q: I am seeing no separation of enantiomers on my chiral column. What should I do?

A: This is a common issue related to method development. The lack of separation indicates insufficient differential interaction between your enantiomers and the chiral stationary phase.

  • Troubleshooting Workflow:

    • Confirm Column Suitability: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often a good starting point for carboxylic acids.[5][9] If one type (e.g., amylose-based) fails, screen a different type (e.g., cellulose-based).

    • Optimize the Mobile Phase:

      • Acidic Modifier: For carboxylic acids, poor peak shape and retention are common. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid (0.1% is typical) to the mobile phase is crucial to suppress the ionization of the analyte's carboxyl group, leading to sharper peaks and better interactions.[9]

      • Co-Solvent Screening (SFC/Normal Phase HPLC): The alcohol co-solvent (e.g., methanol, ethanol, isopropanol) plays a critical role in selectivity. Screen different alcohols. Sometimes, a subtle change from methanol to ethanol can dramatically improve resolution.

    • Temperature: Temperature affects the thermodynamics of the chiral interaction. Try running the separation at a lower temperature (e.g., 15-25°C) to enhance the stability of the transient diastereomeric complexes formed on the column, which can improve resolution.

Q: My peaks are broad or tailing, leading to poor resolution. How can I fix this?

A: Poor peak shape is usually caused by secondary chemical interactions or slow kinetics.

  • Solutions:

    • Increase Acidic Modifier Concentration: If 0.1% acid isn't enough, try incrementally increasing it. This ensures the carboxylic acid is fully protonated.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving a sample in a much stronger solvent than the mobile phase can cause peak distortion.

    • Reduce Flow Rate: Lowering the flow rate increases the time enantiomers spend interacting with the CSP, which can improve peak shape and resolution, although it will lengthen the run time.

Q: Should I use HPLC or SFC for my preparative separation?

A: While both can work, SFC is generally superior for preparative scale.[8]

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (recycled)[10]Organic Solvents (e.g., Hexane, Heptane)
Speed 3-5 times faster due to low viscosity and high diffusivity of scCO2.[8]Slower, longer run and equilibration times.
Solvent Consumption Drastically lower; primarily uses CO2 with a small % of co-solvent.[8]High consumption of often toxic organic solvents.
Product Recovery Easier; CO2 is removed by depressurization, leaving the product in a small volume of co-solvent.Requires evaporation of large volumes of solvent.
Environmental Impact Greener and more sustainable.[7]Generates significant hazardous solvent waste.
Workflow for Chiral Method Development

cluster_prep Preparation cluster_screen Screening Phase cluster_optimize Optimization Phase cluster_result Result prep Dissolve Racemic Mixture in Mobile Phase Compatible Solvent screen_csp Screen Columns: 1. Immobilized Amylose CSP 2. Immobilized Cellulose CSP prep->screen_csp screen_solvent Screen Co-solvents: 1. Methanol 2. Ethanol 3. Isopropanol (all with 0.1% TFA) screen_csp->screen_solvent for each column no_sep No Separation screen_solvent->no_sep partial_sep Partial Separation (Rs < 1.5) screen_solvent->partial_sep baseline_sep Baseline Separation (Rs > 1.5) screen_solvent->baseline_sep optimize Optimize Best Condition: - Adjust Co-solvent % - Vary Temperature (15-40°C) - Adjust Flow Rate/Back Pressure optimize->baseline_sep no_sep->screen_csp Try different CSP class partial_sep->optimize final Optimized Method Ready for Scale-Up baseline_sep->final

Caption: Workflow for Chiral Chromatography Method Development.

Troubleshooting Guide: Diastereomeric Salt Resolution via Crystallization

This classic technique leverages basic chemistry to achieve separation without chromatography. It is particularly useful for large-scale resolutions where chromatography may be cost-prohibitive.

Principle of Operation

The process involves reacting the racemic acid (a mixture of R-acid and S-acid) with a single enantiomer of a chiral base (e.g., S-base). This creates a mixture of two diastereomeric salts: (R-acid, S-base) and (S-acid, S-base). These salts have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent.[6]

Common Problems & Solutions

Q: How do I choose the right chiral resolving agent?

A: The choice of the chiral amine is critical and often empirical.

  • Recommendations:

    • Common Amines: Start with commercially available and relatively inexpensive chiral amines. For acidic compounds like yours, common choices include:

      • (R)- or (S)-α-methylbenzylamine

      • (R)- or (S)-1-(1-Naphthyl)ethylamine

      • Brucine or Strychnine (use with caution due to toxicity)[6]

    • Screening: The most effective approach is to perform a small-scale screen with 3-4 different chiral amines in a variety of solvents to see which combination provides a crystalline salt with good recovery and diastereomeric purity.

Q: My attempt at crystallization resulted in an oil or failed to produce solids. What went wrong?

A: Oiling out is a common problem where the salt comes out of solution as a liquid phase instead of a solid crystal. This is usually a solvent or temperature issue.

  • Troubleshooting Steps:

    • Solvent System: The ideal solvent should dissolve the diastereomeric salt mixture at high temperatures but be a poor solvent at low temperatures.[11] If you are using a single solvent, try a binary solvent system (e.g., Ethanol/Water, Toluene/Heptane). This allows you to fine-tune the polarity and solubility.

    • Cooling Rate: Crashing the temperature too quickly promotes oiling out or the formation of very small, impure crystals. Allow the solution to cool slowly and undisturbed to ambient temperature, followed by further cooling in an ice bath or refrigerator.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal ("seed") to the supersaturated solution as it cools. This provides a nucleation site and encourages the growth of large, well-formed crystals.

Q: After crystallization, the recovered acid still has low enantiomeric excess (ee). How can I improve it?

A: Low ee means the crystallization was not selective enough.

  • Optimization Strategies:

    • Recrystallization: The most straightforward solution is to perform one or more recrystallizations of the diastereomeric salt cake. Each step will enrich the desired diastereomer.

    • Solvent Choice: The selectivity of the crystallization is highly dependent on the solvent. A different solvent may provide a much better separation. Re-screen solvents with a focus on achieving a large solubility difference between the two diastereomers.

    • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes help, as it ensures only the less soluble salt crystallizes, leaving the more soluble one in the mother liquor.

Workflow for Diastereomeric Salt Resolution

start Racemic Acid (R/S) add_base Add 1.0 eq. of Chiral Base (S) start->add_base form_salts Diastereomeric Salts (R,S) and (S,S) in Solution add_base->form_salts crystallize Fractional Crystallization (Cool Slowly) form_salts->crystallize filter Filter crystallize->filter solid Solid Cake (Enriched in one diastereomer, e.g., R,S) filter->solid liquid Mother Liquor (Enriched in other diastereomer, e.g., S,S) filter->liquid acidify_solid Acidify (e.g., HCl) & Extract solid->acidify_solid acidify_liquid Acidify (e.g., HCl) & Extract liquid->acidify_liquid enantiomer1 Pure Enantiomer 1 (e.g., R-acid) acidify_solid->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., S-acid) acidify_liquid->enantiomer2

Caption: Workflow for Resolution via Diastereomeric Salt Crystallization.

Detailed Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation:

    • In an appropriate flask, dissolve 1.0 equivalent of racemic 3-Cyclopropyl-2,2-dimethylpropanoic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature.

    • In a separate flask, dissolve 1.0 equivalent of the chosen chiral amine (e.g., (R)-α-methylbenzylamine) in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring. A precipitate may form immediately. Heat the mixture until all solids dissolve to form a clear solution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.

    • If no crystals form, try gently scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, place it in a refrigerator or ice bath for several hours to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold crystallization solvent.

    • Dry the crystals (the first crop of the diastereomeric salt). The filtrate (mother liquor) contains the enriched, more soluble diastereomer.

  • Liberation of the Free Acid:

    • Dissolve the collected crystalline salt in water.

    • Acidify the aqueous solution to a pH of ~1-2 using a strong acid (e.g., 2M HCl). The free carboxylic acid should precipitate out or form an oil.

    • Extract the free acid into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

    • Determine the enantiomeric excess (ee%) using an analytical chiral HPLC or SFC method.

  • Optimization:

    • If the ee is not satisfactory (>98%), the diastereomeric salt can be recrystallized from the same or a different solvent system before the acidification step.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). Analytical Methods (RSC Publishing).
  • Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
  • Supercritical fluid chrom
  • Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. (2019). PubMed.
  • Purification of carboxylic acids by complexation with selective solvents. (n.d.).
  • How to separate two close boiling isomers other than the distillation method
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Fractional Distill
  • What is Fractional Distill
  • Purification: Fractional Distillation. (n.d.). Department of Chemistry : University of Rochester.
  • Fractional distill
  • Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts.
  • Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts.
  • A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid. (n.d.). Benchchem.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry.
  • PURIFICATION AND CRITERIA OF PURITY. (n.d.). NCERT.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Cyclopropyl-2,2-dimethylpropanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropane ring is a unique structural motif in medicinal chemistry, often conferring potent and specific biological activities to molecules.[1][2] Its rigid, three-dimensional structure can facilitate optimal interactions with biological targets, while also influencing metabolic stability and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of 3-Cyclopropyl-2,2-dimethylpropanoic acid and its structurally related analogs. Due to the limited publicly available data on the parent compound, this guide will focus on a broader class of cyclopropane carboxamide derivatives to elucidate structure-activity relationships (SAR). We will delve into their antimicrobial and antiproliferative potentials, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Core Scaffold: Cyclopropanecarboxylic Acids

Cyclopropanecarboxylic acid derivatives are a versatile class of compounds with a wide range of biological activities. The inherent strain of the cyclopropane ring and its unique electronic properties contribute to their ability to interact with various enzymes and receptors. While specific data on 3-Cyclopropyl-2,2-dimethylpropanoic acid is scarce, the broader family of cyclopropanecarboxamides has been more extensively studied, particularly for their antimicrobial and antiproliferative effects.

Comparative Analysis of Biological Activity: A Focus on Cyclopropane Carboxamide Analogs

A significant study by Chen et al. (2024) provides a foundational dataset for comparing the biological activity of a series of fifty-three amide derivatives containing a cyclopropane core.[3][4] This research offers valuable insights into the structure-activity relationships governing their antimicrobial and antifungal properties.

Antimicrobial and Antifungal Activity

The antimicrobial potential of cyclopropane carboxamide analogs has been evaluated against a panel of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for comparison.

A selection of these compounds demonstrated moderate to excellent activity against various microbes. For instance, several analogs showed promising antifungal activity against Candida albicans, with MIC80 values (the MIC required to inhibit the growth of 80% of organisms) as low as 16 µg/mL.[3][4]

Table 1: Antimicrobial and Antifungal Activity of Selected Cyclopropane Carboxamide Analogs (MIC80 in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
F5 32>12832
F7 64>12832
F8 >128>12816
F9 643232
F24 >128>12816
F42 >128>12816
Ciprofloxacin (Control) 22N/A
Fluconazole (Control) N/AN/A2

Data sourced from Chen et al., 2024.[3][4]

Structure-Activity Relationship (SAR) Insights:

The data reveals several key trends:

  • Amide Substitution: The nature of the substituent on the amide nitrogen plays a crucial role in determining the antimicrobial spectrum and potency.

  • Aromatic Substituents: The presence and position of substituents on the phenyl ring attached to the cyclopropane core significantly influence activity.

  • Antifungal Selectivity: Certain structural features appear to confer greater antifungal activity over antibacterial activity. For example, compounds F8, F24, and F42, which feature a piperazine or a methoxy-substituted phenyl group on the amide, exhibit the most potent antifungal effects.[3][4]

Molecular docking studies from the same research suggest that the antifungal activity of these compounds may stem from their ability to bind to the active site of the fungal enzyme CYP51, a key enzyme in ergosterol biosynthesis.[3][4]

cluster_inhibition cluster_disruption Cyclopropane_Carboxamide Cyclopropane Carboxamide Analog CYP51 Fungal CYP51 Enzyme Cyclopropane_Carboxamide->CYP51 Binds to Active Site Inhibition Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Disruption Disruption Inhibition->Ergosterol_Biosynthesis Disruption->Fungal_Cell_Membrane

Caption: Proposed mechanism of antifungal action for cyclopropane carboxamide analogs.

Antiproliferative Activity

To guide future research in this area, a standard protocol for assessing antiproliferative activity is provided in the experimental section.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of 3-Cyclopropyl-2,2-dimethylpropanoic acid and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

1. Preparation of Bacterial/Fungal Inoculum:

  • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.
  • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
  • Dilute the microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
  • Include a positive control (microbes with no compound) and a negative control (broth medium only).
  • Seal the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

4. Determination of MIC:

  • After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
  • Alternatively, absorbance can be read using a microplate reader at 600 nm.

A[label="Prepare Microbial Inoculum\n(0.5 McFarland Standard)", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; B[label="Prepare Serial Dilutions\nof Test Compound in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; C [label="Inoculate Plate with\nMicrobial Suspension", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; D [label="Incubate at Appropriate\nTemperature and Time", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; E [label="Visually Inspect for Growth\nor Read Absorbance (600 nm)", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; F [label="Determine Minimum\nInhibitory Concentration (MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

A -> C; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for the Broth Microdilution Assay.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

1. Cell Seeding:

  • Harvest and count cells from a healthy culture.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
  • Cell viability can be calculated as a percentage of the vehicle control.

A[label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; B[label="Treat Cells with\nTest Compound", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; C [label="Add MTT Reagent\nand Incubate", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; D [label="Solubilize Formazan\nCrystals", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; E [label="Read Absorbance\nat 570 nm", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; F [label="Calculate Cell Viability\nand IC50", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for the MTT Antiproliferation Assay.

Conclusion

While direct comparative biological data for 3-Cyclopropyl-2,2-dimethylpropanoic acid is limited, the analysis of its structural analogs, particularly cyclopropane carboxamides, provides valuable insights into the potential of this chemical class. The presented data highlights the significant impact of substitutions on the amide and aromatic moieties on antimicrobial and antifungal activity. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the biological potential of 3-Cyclopropyl-2,2-dimethylpropanoic acid and its derivatives. Future studies focusing on the synthesis and systematic biological evaluation of a focused library of analogs are warranted to fully elucidate the therapeutic potential of this promising scaffold.

References

  • Chen, D., Cheng, Y., Shi, L., Gao, X., Huang, Y., & Du, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Novakov, O., et al. (2018). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67, 399-427. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Cyclopropyl-2,2-dimethylpropanoic acid, a molecule of interest in pharmaceutical development. As drug development professionals, our commitment is to ensure that every analytical method is not merely a procedure, but a robust, reliable, and validated system. This document is structured to provide both foundational principles and actionable, field-proven protocols, grounded in authoritative regulatory standards.

The core of any analytical method validation is to demonstrate its suitability for the intended purpose.[1][2] This guide will explore the validation of High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis, and Nuclear Magnetic Resonance (NMR) for identity, explaining the causality behind our experimental choices and providing the necessary frameworks for your own applications.

Chapter 1: The Regulatory Backbone: Principles of Method Validation

Before delving into specific techniques, it is crucial to understand the performance characteristics that define a validated analytical method. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.[3][4][5][6] The objective is to establish, through documented evidence, that the procedure is fit for its intended purpose.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

The following diagram outlines the logical workflow for a comprehensive analytical method validation process.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Analytical Procedure Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Initiate Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & SOP Generation Robustness->Report Finalize

Caption: General Workflow for Analytical Method Validation.

Chapter 2: Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is fundamentally driven by the question we aim to answer. For 3-Cyclopropyl-2,2-dimethylpropanoic acid, different questions—such as "How pure is the drug substance?" versus "What is its concentration in plasma?"—necessitate different approaches.

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile, UV-absorbing molecule like our target compound, reversed-phase HPLC with UV detection is the workhorse method for purity and assay determination.

  • Advantages: High resolution, excellent reproducibility, and wide applicability for non-volatile compounds make it a staple in quality control laboratories.[7]

  • Limitations: Requires derivatization for compounds without a chromophore. While sensitive, it does not match the levels required for modern bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[8] It is the gold standard for quantifying drugs and their metabolites in complex biological matrices.[9]

  • Advantages: Unmatched sensitivity (typically low ng/mL to pg/mL) and specificity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).[8]

  • Limitations: Susceptible to matrix effects, where co-eluting endogenous components can suppress or enhance the analyte signal. This necessitates rigorous validation, as outlined in FDA and ICH M10 guidelines.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

  • Advantages: Provides an unparalleled level of structural detail, making it the definitive method for identity confirmation. The signal is directly proportional to the number of nuclei, allowing for quantitative NMR (qNMR) without the need for an identical reference standard.

  • Limitations: Relatively low sensitivity compared to MS, making it unsuitable for trace-level quantification in biological samples.

Technique Primary Application Key Strengths Key Limitations Typical Sensitivity
HPLC-UV Purity, Assay, Impurity ProfilingRobust, reproducible, cost-effectiveModerate sensitivity, requires chromophore~1-10 µg/mL
LC-MS/MS Bioanalysis (Pharmacokinetics), Trace Impurity QuantificationExceptional sensitivity and specificityMatrix effects, higher instrument costpg/mL to ng/mL
NMR Structure Elucidation, Identity ConfirmationDefinitive structural information, quantitative (qNMR)Low sensitivity>10-50 µg/mL

Chapter 3: Field-Proven Experimental Protocols

The following protocols are presented as robust starting points for the validation of 3-Cyclopropyl-2,2-dimethylpropanoic acid analysis. The causality behind specific parameter choices is explained to empower adaptation and troubleshooting.

Protocol 1: Purity and Assay by Reversed-Phase HPLC-UV

This method is designed for the quantitative determination of 3-Cyclopropyl-2,2-dimethylpropanoic acid and the separation of potential process-related impurities.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh Standard/Sample Dissolve in Mobile Phase Filter (0.45 µm) Inject Inject onto RP-HPLC System Prep->Inject Separate Isocratic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Assay (%) & Purity (Area %) Integrate->Calculate G cluster_prep Sample Preparation (Protein Precipitation) cluster_lcms LC-MS/MS Analysis Spike Thaw Plasma Sample Spike with Internal Standard (IS) Precipitate Add Acetonitrile (3:1 ratio) Vortex to Precipitate Proteins Spike->Precipitate Centrifuge Centrifuge at >10,000g Precipitate->Centrifuge Transfer Transfer Supernatant to Clean Vial for Injection Centrifuge->Transfer Inject Inject Extract Transfer->Inject Separate Fast Gradient Separation (e.g., C18, 2.1x50mm) Inject->Separate Ionize Electrospray Ionization (ESI) Negative Mode Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect

Sources

The Pivotal Role of the Cyclopropyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 3-Cyclopropyl-2,2-dimethylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Within this pursuit, the incorporation of small, rigid structural motifs has proven to be a highly effective strategy. Among these, the cyclopropyl group stands out for its unique conformational and electronic properties. This guide delves into the structure-activity relationship (SAR) studies of 3-Cyclopropyl-2,2-dimethylpropanoic acid derivatives, a scaffold that holds significant promise in the development of new therapeutics. By objectively comparing the performance of various analogues and providing supporting experimental data, this document aims to equip researchers with the insights needed to navigate the chemical space of this intriguing class of compounds.

The Core Scaffold: Unveiling the Potential of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

The 3-Cyclopropyl-2,2-dimethylpropanoic acid scaffold is characterized by a unique combination of a cyclopropane ring and a gem-dimethyl substituted propanoic acid chain. This arrangement confers several advantageous properties. The cyclopropyl group, with its high s-character bonds, can act as a conformationally restricted analogue of a double bond or a phenyl ring, enabling specific interactions with biological targets. Furthermore, the 2,2-dimethyl substitution, often referred to as a gem-dimethyl group, provides steric hindrance that can enhance metabolic stability by preventing β-oxidation, thereby prolonging the compound's half-life in biological systems[1].

Investigations into cyclopropyl propanoic acid derivatives have underscored the critical role of the spatial relationship between the cyclopropyl group and the carboxylic acid functionality for optimal recognition and binding at enzyme active sites[1]. The three-carbon separation in the 3-cyclopropylpropanoic acid backbone appears to be a key determinant for maintaining this crucial spatial arrangement[1].

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

While comprehensive SAR studies on a wide range of 3-Cyclopropyl-2,2-dimethylpropanoic acid derivatives are still emerging, valuable insights can be gleaned from the evaluation of related analogues. The primary points of modification on this scaffold are the carboxylic acid moiety and the cyclopropane ring.

Modification of the Carboxylic Acid Group: The Amide and Ester Bioisosteres

A common strategy in medicinal chemistry is the conversion of a carboxylic acid to its corresponding amide or ester to modulate physicochemical properties such as solubility, lipophilicity, and cell permeability, as well as to explore new binding interactions with the target.

Anticancer Activity:

Recent studies on propanoic acid derivatives have demonstrated that modifications at the carboxylic acid terminus can significantly impact antiproliferative activity. For instance, in a series of 3,5-disubstituted thiadiazine-2-thiones, the presence of a propionic acid moiety attached to the core structure was found to be crucial for potent activity against the HeLa cancer cell line. Specifically, compound 1 (2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acid) exhibited a remarkable IC50 value of less than 4 µM[2]. This highlights the potential of the propionic acid side chain in conferring anticancer properties.

CompoundCore StructureR GroupCancer Cell LineIC50 (µM)
1 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-CH(CH₃)COOHHeLa< 4[2]
2 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-CH₂COOHHeLa< 4[2]
3 Dexibuprofen amideN-(2,5-dichlorophenyl)MCF-70.01 ± 0.002[3]
4 Dexibuprofen amideN-(2-chlorophenyl)MCF-7- (100% tumor inhibition)[3]

Table 1: Comparative anticancer activity of selected propanoic acid derivatives.

Furthermore, studies on dexibuprofen amides revealed that the nature of the substituent on the amide nitrogen plays a critical role in antitumor activity. For example, compounds with chloro-substituted phenyl rings, such as 3 and 4 , displayed excellent antitumor activity, with compound 3 showing an exceptionally low IC50 value against the MCF-7 breast cancer cell line[3]. The position of the chloro substituent was also found to be a major determinant of inhibitory activity, with ortho-substitution proving to be particularly beneficial[3].

Antiviral Activity:

While the direct antiviral activity of 3-Cyclopropyl-2,2-dimethylpropanoic acid itself is not extensively documented, related cyclopropyl-containing molecules have been investigated as antiviral agents. For instance, novel trans-2,2-dimethylcyclopropyl nucleosides were synthesized as potential antiviral agents, although they did not exhibit significant activity against a panel of viruses at the tested concentrations[4]. This suggests that while the cyclopropyl moiety is a promising scaffold, its combination with other pharmacophores is crucial for potent antiviral effects.

A notable example of a successful cyclopropane-containing antiviral is found in inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. Although not direct derivatives of the topic scaffold, these compounds demonstrate the potential of the cyclopropyl group in designing potent enzyme inhibitors. For example, a series of oligopeptide inhibitors incorporating a cyclopropane ring showed potent inhibition of the HCV NS3 protease, with IC values in the low micromolar to nanomolar range[5].

CompoundTargetAssayIC (µM)
9a HCV NS3 ProteaseCytopathic effect inhibition14[5]
9b HCV NS3 ProteaseCytopathic effect inhibition4.8[5]
9d HCV NS3 ProteaseCytopathic effect inhibition0.63[5]

Table 2: Inhibitory activity of cyclopropane-containing oligopeptides against HCV NS3 Protease.

These findings underscore the importance of the overall molecular architecture in conjunction with the cyclopropyl group for achieving potent antiviral activity.

Modifications on the Cyclopropane Ring

The substitution pattern on the cyclopropane ring is another critical determinant of biological activity. As previously mentioned, the 2,2-dimethyl substitution is known to enhance metabolic stability[1]. Further modifications to the cyclopropane ring could involve the introduction of other alkyl or functional groups to probe for additional binding interactions. Stereochemistry also plays a crucial role, and the precise configuration of substituents on the cyclopropane ring can significantly impact enzyme inhibition[1].

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and its derivatives, as well as for the evaluation of their biological activity.

Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid and its Derivatives

The synthesis of the core scaffold can be achieved through various routes, including cyclopropanation reactions and Grignard reactions[1]. A common and effective method for cyclopropanation is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane[1].

Workflow for the Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid Derivatives:

Synthesis_Workflow cluster_synthesis Synthesis of the Core Acid cluster_derivatization Derivatization start Starting Material (e.g., 4-methyl-pent-3-enoic acid ester) cyclopropanation Cyclopropanation (Simmons-Smith Reaction) start->cyclopropanation hydrolysis Ester Hydrolysis cyclopropanation->hydrolysis acid 3-Cyclopropyl-2,2-dimethylpropanoic Acid hydrolysis->acid activation Acid Activation (e.g., to Acyl Chloride) acid->activation amide_synth Amidation activation->amide_synth ester_synth Esterification activation->ester_synth amide Amide Derivative amide_synth->amide ester Ester Derivative ester_synth->ester

Caption: General workflow for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid and its amide/ester derivatives.

Step-by-Step Protocol for Acid Chloride Formation:

The conversion of the carboxylic acid to a more reactive acyl chloride is a key step for synthesizing amide and ester derivatives.

  • Reaction Setup: To a solution of 3-Cyclopropyl-2,2-dimethylpropanoic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF)[6].

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride to the reaction mixture at 0 °C[7].

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-Cyclopropyl-2,2-dimethylpropionyl chloride, which can often be used in the next step without further purification[6].

Step-by-Step Protocol for Amide Synthesis:

  • Reaction Setup: Dissolve the desired amine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0 °C.

  • Acyl Chloride Addition: Slowly add a solution of 3-Cyclopropyl-2,2-dimethylpropionyl chloride in the same solvent to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water or a mild aqueous base. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Biological Evaluation Protocols

Antiproliferative Activity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

MTT_Assay_Workflow cluster_assay MTT Assay Workflow seeding Cell Seeding (96-well plate) treatment Compound Treatment (24-72h incubation) seeding->treatment mtt_add MTT Addition (2-4h incubation) treatment->mtt_add solubilization Formazan Solubilization mtt_add->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance

Caption: A typical workflow for determining the antiproliferative activity of compounds using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight[8].

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours)[8].

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells[8].

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals[8].

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assay (HCV NS3/4A Protease):

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of HCV NS3/4A protease.

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol)[9].

  • Pre-incubation: Pre-incubate the HCV NS3/4A protease enzyme with various concentrations of the inhibitor in a 384-well microplate for a defined period (e.g., 240 minutes)[9].

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fluorogenic substrate[9][10].

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively)[9]. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Future Directions and Concluding Remarks

The 3-Cyclopropyl-2,2-dimethylpropanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent structural features of this core, particularly the conformationally rigid cyclopropyl group and the metabolism-blocking gem-dimethyl moiety, provide a solid foundation for designing compounds with improved pharmacological properties.

The comparative analysis presented in this guide, although drawing from related structural classes due to the nascent stage of research on this specific scaffold, highlights key SAR trends. The derivatization of the carboxylic acid to amides and the nature of the substituents on these amides have been shown to be critical for anticancer activity. Similarly, the incorporation of the cyclopropyl moiety into larger molecular frameworks has proven effective in the design of potent antiviral enzyme inhibitors.

Future research should focus on a systematic exploration of the chemical space around the 3-Cyclopropyl-2,2-dimethylpropanoic acid core. This includes the synthesis and evaluation of a diverse library of amides and esters with a wide range of substituents to establish a more comprehensive SAR. Furthermore, exploring modifications on the cyclopropane ring itself could unveil novel interactions with biological targets.

By leveraging the insights and experimental protocols detailed in this guide, researchers are well-equipped to advance the discovery and development of new and effective therapeutics based on this promising chemical scaffold.

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comparative analysis of different synthetic routes to 3-Cyclopropyl-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclopropyl-2,2-dimethylpropanoic acid is a valuable building block in medicinal chemistry and materials science. Its unique structural motif, combining a sterically demanding gem-dimethyl group with a reactive cyclopropyl ring, imparts desirable pharmacokinetic and physicochemical properties to parent molecules. The efficient and scalable synthesis of this carboxylic acid is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two distinct and plausible synthetic strategies for the preparation of 3-Cyclopropyl-2,2-dimethylpropanoic acid, offering detailed experimental protocols and a critical evaluation of each route's merits and drawbacks.

Route 1: Alkylation of an Isobutyrate Derivative

This initial approach is a classical and straightforward method that relies on the well-established chemistry of enolate alkylation. The core of this strategy is the formation of a new carbon-carbon bond by reacting the enolate of an isobutyrate ester with a suitable cyclopropylmethyl electrophile.

Chemical Rationale

The α-proton of isobutyrate esters can be readily abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate.[1][2] This enolate can then undergo an SN2 reaction with an electrophile like cyclopropylmethyl bromide.[3][4] The gem-dimethyl group is pre-installed in the starting material, simplifying the synthesis. The final step involves the hydrolysis of the sterically hindered ester to liberate the desired carboxylic acid.[5][6]

Experimental Protocol

Step 1: Synthesis of Ethyl 3-Cyclopropyl-2,2-dimethylpropanoate

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Allow the solution to warm to 0 °C for 20 minutes to ensure complete formation of LDA.[7]

  • Cool the LDA solution back to -78 °C and add a solution of ethyl isobutyrate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.[1]

  • Alkylation: To the enolate solution, add cyclopropylmethyl bromide (1.2 eq) dropwise at -78 °C.[8][9] Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure ethyl 3-cyclopropyl-2,2-dimethylpropanoate.

Step 2: Hydrolysis to 3-Cyclopropyl-2,2-dimethylpropanoic Acid

  • Saponification: Dissolve the ethyl 3-cyclopropyl-2,2-dimethylpropanoate (1.0 eq) in a mixture of methanol and dichloromethane (1:9 v/v).[6] Add an aqueous solution of sodium hydroxide (3.0 eq).

  • Stir the reaction mixture vigorously at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of ~2 with a cold aqueous solution of hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 3-Cyclopropyl-2,2-dimethylpropanoic acid. For sterically hindered esters, this hydrolysis may require more forcing conditions, such as heating.[5][10]

Diagram of Route 1

Route 1: Alkylation of an Isobutyrate Derivative cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Ethyl Isobutyrate Ethyl Isobutyrate Enolate Enolate Ethyl Isobutyrate->Enolate 1. LDA, THF, -78 °C Ethyl 3-Cyclopropyl-2,2-dimethylpropanoate Ethyl 3-Cyclopropyl-2,2-dimethylpropanoate Enolate->Ethyl 3-Cyclopropyl-2,2-dimethylpropanoate 2. Cyclopropylmethyl bromide Final Product 3-Cyclopropyl-2,2-dimethylpropanoic acid Ethyl 3-Cyclopropyl-2,2-dimethylpropanoate->Final Product NaOH, H2O/MeOH Route 2: Conjugate Addition cluster_0 Step 1 & 2: Tandem Reaction cluster_1 Step 3: Hydrolysis Methyl Methacrylate Methyl Methacrylate Enolate Intermediate Enolate Intermediate Methyl Methacrylate->Enolate Intermediate 1. (Cyclopropyl)2CuLi, Et2O, -78 °C Methyl 3-Cyclopropyl-2,2-dimethylpropanoate Methyl 3-Cyclopropyl-2,2-dimethylpropanoate Enolate Intermediate->Methyl 3-Cyclopropyl-2,2-dimethylpropanoate 2. Methyl Iodide Final Product 3-Cyclopropyl-2,2-dimethylpropanoic acid Methyl 3-Cyclopropyl-2,2-dimethylpropanoate->Final Product NaOH, H2O/MeOH

Caption: Synthetic pathway for Route 2.

Advantages and Disadvantages
  • Advantages:

    • Convergent synthesis that builds the carbon skeleton efficiently in a tandem reaction.

    • Avoids the use of LDA.

    • The tandem nature of the reaction can be more atom-economical.

  • Disadvantages:

    • Requires the preparation of an organolithium reagent and subsequent formation of the organocuprate, which are moisture and air-sensitive.

    • Copper-containing byproducts need to be removed during work-up.

    • The final hydrolysis step of the sterically hindered ester remains a potential challenge.

Comparative Analysis

FeatureRoute 1: Alkylation of IsobutyrateRoute 2: Conjugate Addition
Key Reaction Enolate AlkylationConjugate Addition-Enolate Trapping
Starting Materials Ethyl isobutyrate, Cyclopropylmethyl bromideCyclopropyl bromide, Methyl methacrylate, Methyl iodide
Number of Steps 23 (including cuprate formation)
Reagent Sensitivity LDA (moisture sensitive)Organolithium and cuprate (moisture/air sensitive)
Temperature Conditions Cryogenic (-78 °C)Cryogenic (-78 °C)
Scalability Potentially challenging due to cryogenics and LDAPotentially challenging due to organometallic reagents
Key Challenges Hydrolysis of hindered ester, use of LDAPreparation and handling of organometallics, hydrolysis

Conclusion

Both synthetic routes presented offer viable pathways to 3-Cyclopropyl-2,2-dimethylpropanoic acid. The choice between the two will likely depend on the specific laboratory capabilities, scale of the synthesis, and the chemist's familiarity with the techniques involved.

Route 1 is arguably more traditional and may be preferred if the necessary equipment for handling LDA at low temperatures is readily available. Its linear nature makes it conceptually straightforward.

Route 2 , while involving more sensitive organometallic reagents, offers a more convergent approach. The tandem conjugate addition-alkylation is an elegant way to construct the target's carbon framework.

For both routes, the final hydrolysis of the sterically hindered ester product is a critical step that may require optimization to achieve high yields without product degradation. Further investigation into alternative hydrolysis methods, such as those employing phase-transfer catalysis or microwave-assisted heating, could be beneficial.

[10]### References

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A Researcher's Guide to Unlocking the Therapeutic Potential of 3-Cyclopropyl-2,2-dimethylpropanoic Acid: A Proposed Framework for Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel pharmacophores that can overcome existing therapeutic challenges is paramount. Small molecules containing strained ring systems, such as cyclopropane, have garnered significant attention due to their unique conformational properties and metabolic stability, which can impart favorable pharmacological characteristics.[1][2] 3-Cyclopropyl-2,2-dimethylpropanoic acid is one such molecule, featuring a gem-dimethyl substituted cyclopropane ring attached to a propanoic acid moiety. While specific efficacy data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest a strong potential for biological activity, particularly in areas such as anti-inflammatory and analgesic applications.[3]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the in vitro and in vivo efficacy of 3-Cyclopropyl-2,2-dimethylpropanoic acid. We will delve into the scientific rationale behind proposed experimental designs, provide detailed protocols, and illustrate how to present and interpret the resulting data. This document serves as a roadmap for unlocking the therapeutic promise of this intriguing molecule.

The Scientific Rationale: Why Investigate 3-Cyclopropyl-2,2-dimethylpropanoic Acid?

The therapeutic potential of 3-Cyclopropyl-2,2-dimethylpropanoic acid can be inferred from its key structural features:

  • The Cyclopropane Ring: This three-membered carbocycle introduces conformational rigidity, which can enhance binding affinity and selectivity to biological targets.[3] The strained nature of the ring also makes it susceptible to specific enzymatic interactions, potentially leading to mechanism-based inhibition.[2][3]

  • The Gem-Dimethyl Substitution: The presence of two methyl groups on the cyclopropane ring can significantly enhance metabolic stability by preventing β-oxidation, a common metabolic pathway for carboxylic acids. This structural feature is crucial for extending the compound's half-life in biological systems.[3]

  • The Carboxylic Acid Moiety: This functional group provides a key site for interaction with biological targets, such as the active sites of enzymes, and also influences the compound's pharmacokinetic properties.

Given these features, a logical starting point for investigation is its potential as an anti-inflammatory agent, possibly through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Part 1: In Vitro Efficacy Evaluation - A Tiered Approach

A systematic in vitro evaluation is crucial to establish the baseline biological activity and mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanoic acid. We propose a tiered approach, starting with broad screening and moving towards more specific mechanistic studies.

Tier 1: Primary Screening for Anti-inflammatory Activity

The initial step is to assess the compound's ability to inhibit key enzymes in the inflammatory cascade. A COX-2 inhibition assay is a highly relevant starting point.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 3-Cyclopropyl-2,2-dimethylpropanoic acid in DMSO.

    • Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer.

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP).

  • Assay Procedure:

    • In a 96-well microplate, add the COX-2 enzyme, the test compound at various concentrations, and the fluorometric probe.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity at timed intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Proposed Data Presentation:

CompoundTargetIC50 (µM)
3-Cyclopropyl-2,2-dimethylpropanoic acidCOX-2TBD
Celecoxib (Positive Control)COX-2Known Value
Ibuprofen (Reference Compound)COX-1/2Known Value

TBD: To Be Determined

Tier 2: Cellular Assays to Confirm Activity

Following enzymatic assays, it is essential to confirm the compound's activity in a cellular context. A lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production assay in macrophages is a suitable model.

Experimental Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 24-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of 3-Cyclopropyl-2,2-dimethylpropanoic acid for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell media and incubate for 24 hours.

  • Quantification of PGE2: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.

  • Cytotoxicity Assay: Concurrently, perform an MTT or similar cytotoxicity assay to ensure that the observed reduction in PGE2 is not due to cell death.

Proposed Data Presentation:

CompoundConcentration (µM)PGE2 Production (% of Control)Cell Viability (%)
3-Cyclopropyl-2,2-dimethylpropanoic acid1TBDTBD
10TBDTBD
100TBDTBD
Dexamethasone (Positive Control)10Known ValueKnown Value
Visualizing the In Vitro Workflow

in_vitro_workflow cluster_tier1 Tier 1: Enzymatic Assay cluster_tier2 Tier 2: Cellular Assay enzyme COX-2 Enzyme assay Fluorometric Assay enzyme->assay compound 3-Cyclopropyl-2,2-dimethylpropanoic acid compound->assay substrate Arachidonic Acid substrate->assay ic50 Determine IC50 assay->ic50 cellular_efficacy Confirm Cellular Efficacy ic50->cellular_efficacy Proceed if IC50 is promising cells RAW 264.7 Macrophages treatment Compound Treatment cells->treatment lps LPS Stimulation pge2 Measure PGE2 (ELISA) lps->pge2 viability Assess Viability (MTT) lps->viability treatment->lps pge2->cellular_efficacy viability->cellular_efficacy

Caption: Proposed In Vitro Evaluation Workflow for 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Part 2: In Vivo Efficacy Assessment - Bridging the Gap to Therapeutic Application

Positive in vitro results provide a strong rationale for progressing to in vivo studies. An acute inflammatory model is a logical next step to evaluate the compound's efficacy in a whole-organism system.

Proposed In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.

Experimental Protocol:

  • Acclimatization and Grouping: Acclimatize male Wistar rats for one week. Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Compound Administration: Administer 3-Cyclopropyl-2,2-dimethylpropanoic acid (e.g., via oral gavage) one hour before inducing inflammation. The positive control group would receive a known NSAID like indomethacin.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Proposed Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Edema Inhibition
Vehicle Control-TBD0
3-Cyclopropyl-2,2-dimethylpropanoic acid10TBDTBD
30TBDTBD
100TBDTBD
Indomethacin (Positive Control)10Known ValueKnown Value
Visualizing the In Vivo Workflow

in_vivo_workflow start Acclimatize and Group Rats admin Administer Compound / Vehicle / Positive Control (Oral) start->admin induce Induce Edema (Sub-plantar Carrageenan Injection) admin->induce measure Measure Paw Volume with Plethysmometer (0-5 hours) induce->measure analyze Calculate % Edema Inhibition measure->analyze end Determine In Vivo Efficacy analyze->end

Caption: Proposed In Vivo Anti-Inflammatory Evaluation Workflow.

Discussion: Correlating In Vitro and In Vivo Data

A critical aspect of this research framework is the correlation between the in vitro and in vivo findings. A potent IC50 value in the COX-2 enzymatic assay that translates to significant PGE2 reduction in macrophages would be a strong predictor of in vivo efficacy. If 3-Cyclopropyl-2,2-dimethylpropanoic acid demonstrates significant inhibition of paw edema in the rat model, this would validate the initial hypothesis and provide a solid foundation for further preclinical development.

Discrepancies between in vitro and in vivo results are also informative. For instance, high in vitro potency but poor in vivo efficacy could suggest issues with pharmacokinetics (e.g., poor absorption, rapid metabolism despite the gem-dimethyl group). Conversely, moderate in vitro activity coupled with strong in vivo efficacy might indicate that the compound acts through multiple mechanisms or that its metabolites are more active.

Conclusion

While the definitive efficacy of 3-Cyclopropyl-2,2-dimethylpropanoic acid remains to be experimentally determined, its chemical structure presents a compelling case for its investigation as a novel therapeutic agent. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. By systematically progressing from targeted in vitro assays to a validated in vivo model, researchers can efficiently and effectively uncover the therapeutic potential of this promising molecule, paving the way for its potential translation into the clinic.

References

  • Smolecule. (n.d.). Buy 3-(2,2-Dimethylcyclopropyl)propanoic acid | 124201-52-1.
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A Researcher's Guide to Navigating the Cross-Reactivity of 3-Cyclopropyl-2,2-dimethylpropanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical entities with high target specificity and minimal off-target effects is paramount. 3-Cyclopropyl-2,2-dimethylpropanoic acid, a molecule featuring a unique combination of a strained cyclopropyl ring, a sterically demanding gem-dimethyl group, and a reactive carboxylic acid moiety, presents a compelling scaffold for therapeutic development. However, these same structural features necessitate a rigorous evaluation of its cross-reactivity profile to preemptively identify potential liabilities and ensure the integrity of screening data.

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity of 3-Cyclopropyl-2,2-dimethylpropanoic acid and its analogs. We will dissect the molecule's structural components, anticipate potential off-target interactions based on established chemical principles, and present a comprehensive, multi-tiered experimental workflow for a thorough selectivity assessment.

Deconstructing the Molecule: Structural Alerts for Potential Cross-Reactivity

The chemical architecture of 3-Cyclopropyl-2,2-dimethylpropanoic acid offers both opportunities for potent and selective target engagement and risks of unintended biological interactions. A proactive assessment begins with understanding the potential contributions of each key functional group.

  • The Cyclopropyl Ring: This three-membered carbocycle is a common motif in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals.[1][2] Its rigid structure can lock a molecule into a specific conformation, enhancing binding affinity for a target protein. However, the inherent ring strain can also render it susceptible to metabolic activation or interaction with unintended nucleophiles within the cellular milieu.

  • The Gem-Dimethyl Group: The presence of a gem-dimethyl moiety, as seen in the analogous pivalic acid[3][4], can significantly influence a compound's pharmacological properties. This group can enhance metabolic stability by blocking sites of oxidation, and its steric bulk can improve target selectivity by preventing binding to proteins with smaller active sites.[5] Conversely, it can also lead to unforeseen steric clashes with off-targets or alter the pKa of the neighboring carboxylic acid, thereby influencing its interaction profile.

  • The Carboxylic Acid Moiety: While often crucial for forming key hydrogen bonds or salt bridges within a target's active site, the carboxylic acid group is a well-known promiscuity element in biological assays.[6] Its acidic nature can lead to non-specific binding through ionic interactions with positively charged residues on protein surfaces, chelation of metal ions essential for enzyme function, or interference with assay reagents.[7] This can result in false positives in high-throughput screens and confound the interpretation of structure-activity relationships.

A Multi-Pronged Approach to De-risking Cross-Reactivity

A robust assessment of a compound's selectivity is not a single experiment but a carefully orchestrated workflow that integrates computational prediction with orthogonal in vitro validation. The following section outlines a best-practice approach for characterizing the cross-reactivity profile of 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Phase 1: In Silico Profiling - The Predictive Power of Computational Modeling

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about potential off-target interactions.[8][9][10]

Experimental Protocol: In Silico Target Prediction

  • Ligand-Based Similarity Searching: Utilize chemical informatics tools to screen large databases of known bioactive compounds (e.g., ChEMBL, PubChem) for molecules structurally similar to 3-Cyclopropyl-2,2-dimethylpropanoic acid. The identified analogs and their known targets can provide an initial list of potential off-targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structural features of the target compound. This model can then be used to virtually screen libraries of protein structures to identify those with binding pockets that can accommodate the key features of the molecule.

  • Machine Learning-Based Prediction: Employ validated machine learning models that have been trained on large datasets of drug-target interactions to predict the probability of 3-Cyclopropyl-2,2-dimethylpropanoic acid binding to a wide range of biological targets.[11][12]

  • Molecular Docking: For a prioritized list of potential off-targets identified in the previous steps, perform molecular docking studies to predict the binding mode and estimate the binding affinity of the compound within the active site of each protein.[13]

Causality Behind Experimental Choices: This in silico-first approach is cost-effective and allows for a broad, unbiased survey of the potential target landscape. By integrating multiple computational methods, the confidence in the predicted off-targets is increased, providing a more focused and informed direction for subsequent in vitro testing.

cluster_in_silico Phase 1: In Silico Profiling Ligand Similarity Ligand Similarity Prioritized Off-Target List Prioritized Off-Target List Ligand Similarity->Prioritized Off-Target List Identifies known targets of structural analogs Pharmacophore Screening Pharmacophore Screening Pharmacophore Screening->Prioritized Off-Target List Matches 3D features to protein structures Machine Learning Prediction Machine Learning Prediction Machine Learning Prediction->Prioritized Off-Target List Predicts binding probability Molecular Docking Molecular Docking Prioritized Off-Target List->Molecular Docking Refines predictions with binding mode analysis

Caption: In Silico Workflow for Off-Target Prediction.

Phase 2: In Vitro Broad Panel Screening - Casting a Wide Net

The prioritized list of potential off-targets from the in silico analysis provides the basis for broad-panel in vitro screening. This phase aims to experimentally test the compound against a diverse set of protein families known to be common sources of off-target effects.

Recommended Initial Screens:

  • Kinase Panel: Protein kinases are a large and structurally diverse family of enzymes, and unintended kinase inhibition is a frequent cause of toxicity. Screening against a panel of representative kinases is a critical step in early safety assessment.[14][15][16]

  • GPCR Panel: G-protein coupled receptors are the largest family of cell surface receptors and are targeted by a significant portion of approved drugs. Off-target GPCR activity can lead to a wide range of physiological effects.[17][18][19]

  • Safety Pharmacology Panel: This typically includes a panel of targets known to be associated with adverse drug reactions, such as ion channels (e.g., hERG), nuclear receptors, and transporters.

Experimental Protocol: Kinase Selectivity Profiling (Example)

  • Assay Principle: A common method is a mobility shift assay or a bioluminescence-based assay that measures the amount of ADP produced as a result of kinase activity.[20]

  • Compound Preparation: Prepare a stock solution of 3-Cyclopropyl-2,2-dimethylpropanoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Execution: In a multi-well plate format, incubate each kinase from the panel with its specific substrate and ATP in the presence of the test compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Acquisition: After a defined incubation period, add the detection reagents and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of each kinase by the test compound relative to a vehicle control.

Causality Behind Experimental Choices: Broad panel screening provides a comprehensive overview of the compound's selectivity at an early stage. The use of standardized, high-throughput assays allows for the rapid and cost-effective evaluation of hundreds of potential off-targets. Identifying liabilities at this stage can save significant resources down the line.

Phase 3: Confirmatory and Functional Assays - From Binding to Biological Effect

Hits identified in the broad panel screens should be followed up with more detailed studies to confirm the interaction and assess its functional consequences.

Experimental Protocol: Dose-Response and Functional Follow-up

  • Dose-Response Confirmation: For any off-target that shows significant inhibition in the initial screen, perform a full dose-response experiment to determine the IC50 value. This provides a quantitative measure of the compound's potency against the off-target.

  • Orthogonal Assay Validation: To rule out assay-specific artifacts, confirm the off-target interaction using a different assay format. For example, if the initial hit was from an enzymatic assay, a biophysical method like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) could be used to directly measure binding.

  • Cell-Based Functional Assays: For confirmed off-targets, it is crucial to assess the compound's effect in a more physiologically relevant context.[21] For example, if an off-target kinase is identified, a cell-based assay that measures the phosphorylation of a known downstream substrate of that kinase can be employed.

Causality Behind Experimental Choices: This confirmatory phase is essential for validating the initial screening hits and understanding their potential biological impact. Moving from biochemical to cell-based assays provides a more accurate picture of how the compound might behave in a complex cellular environment, helping to distinguish between true off-target liabilities and irrelevant in vitro findings.

cluster_workflow Comprehensive Cross-Reactivity Assessment Workflow In Silico Profiling In Silico Profiling Broad Panel Screening Broad Panel Screening In Silico Profiling->Broad Panel Screening Generates prioritized off-target list Confirmatory Assays Confirmatory Assays Broad Panel Screening->Confirmatory Assays Identifies initial hits Final Selectivity Profile Final Selectivity Profile Confirmatory Assays->Final Selectivity Profile Validates hits and assesses functional consequences

Caption: Integrated Workflow for Cross-Reactivity Assessment.

Data Presentation: A Hypothetical Selectivity Profile

To illustrate the expected outcome of such a comprehensive assessment, the following table presents a hypothetical data set for 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Target ClassTarget NameAssay TypeIC50 (µM)Notes
Primary Target Target X Enzymatic 0.05 Potent on-target activity
KinaseKinase AEnzymatic> 50No significant inhibition
KinaseKinase BEnzymatic8.5Moderate off-target activity
KinaseKinase CEnzymatic> 50No significant inhibition
GPCRGPCR 1Binding> 30No significant binding
GPCRGPCR 2Functional12.2Weak antagonist activity
Ion ChannelhERGElectrophysiology> 30No significant inhibition
Nuclear ReceptorNR AlphaReporter Gene> 30No significant activity

Interpretation of Hypothetical Data:

This hypothetical data suggests that 3-Cyclopropyl-2,2-dimethylpropanoic acid is a potent inhibitor of its primary target (Target X). However, it also exhibits moderate off-target activity against Kinase B and weak antagonist activity at GPCR 2. This information is critical for guiding the next steps in the drug discovery process. For example, medicinal chemistry efforts could be directed towards modifying the structure to improve selectivity against Kinase B and GPCR 2 while maintaining potency for Target X.

Conclusion

The unique structural features of 3-Cyclopropyl-2,2-dimethylpropanoic acid make it an intriguing starting point for drug discovery, but they also underscore the importance of a proactive and thorough assessment of its cross-reactivity. By integrating in silico prediction with a multi-tiered in vitro screening cascade, researchers can build a comprehensive selectivity profile. This data-driven approach not only de-risks potential liabilities early in the development process but also provides a deeper understanding of the molecule's biological interactions, ultimately paving the way for the design of safer and more effective therapeutics.

References

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Benchmarking 3-Cyclopropyl-2,2-dimethylpropanoic Acid: A Comparative Guide for FAAH Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound, 3-Cyclopropyl-2,2-dimethylpropanoic acid, against known inhibitors of Fatty Acid Amide Hydrolase (FAAH). As a key enzyme in the endocannabinoid system, FAAH is a compelling therapeutic target for a multitude of disorders, including pain, anxiety, and inflammatory conditions.[1][2] Inhibition of FAAH elevates the levels of endogenous cannabinoids like anandamide, offering a nuanced approach to modulating cannabinoid receptor signaling with potentially fewer side effects than direct receptor agonists.[3][4]

Herein, we, as Senior Application Scientists, present a detailed guide for the rigorous evaluation of 3-Cyclopropyl-2,2-dimethylpropanoic acid. This document outlines the scientific rationale, experimental protocols, and data interpretation necessary to position this compound within the existing landscape of FAAH inhibitors. We will utilize well-characterized inhibitors, such as the irreversible inhibitor URB597 and the highly selective covalent inhibitor PF-3845, as benchmarks for potency and selectivity.[5][6]

The Scientific Rationale: Targeting FAAH for Therapeutic Intervention

FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[7][8] By catalyzing the hydrolysis of AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity at cannabinoid receptors (CB1 and CB2) and other targets.[3][9] The inhibition of FAAH leads to a sustained elevation of endogenous anandamide levels, thereby amplifying its analgesic, anxiolytic, and anti-inflammatory effects.[10][11] This "on-demand" enhancement of endocannabinoid tone is a sophisticated therapeutic strategy that may circumvent the adverse psychotropic effects associated with direct CB1 receptor agonists.[11]

The structural motif of 3-Cyclopropyl-2,2-dimethylpropanoic acid presents an intriguing scaffold for potential interaction with the active site of FAAH. The cyclopropyl group, a strained ring system, can participate in various binding interactions and has been explored in the design of enzyme inhibitors.[12][13] This guide will provide the necessary framework to experimentally validate this hypothesis.

Experimental Workflow for Benchmarking

A systematic approach is crucial for the robust evaluation of a novel inhibitor. The following workflow outlines the key stages of benchmarking 3-Cyclopropyl-2,2-dimethylpropanoic acid.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Pharmacokinetic Profiling In_Vitro_Assay In Vitro FAAH Inhibition Assay (IC50 Determination) Selectivity_Panel Serine Hydrolase Selectivity Profiling In_Vitro_Assay->Selectivity_Panel If potent Mechanism_of_Inhibition Mechanism of Inhibition Studies (Reversible vs. Irreversible) Selectivity_Panel->Mechanism_of_Inhibition Cellular_Assay Cell-Based FAAH Activity Assay Mechanism_of_Inhibition->Cellular_Assay If selective & potent Endogenous_Substrate Measurement of Endogenous Anandamide Levels Cellular_Assay->Endogenous_Substrate ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) Cellular_Assay->ADME If active in cells Downstream_Signaling Downstream Signaling Analysis (e.g., cAMP, pERK) Endogenous_Substrate->Downstream_Signaling In_Vivo_PK In Vivo Pharmacokinetic Studies (Rodent Model) ADME->In_Vivo_PK

Figure 1: A comprehensive workflow for the evaluation of a novel FAAH inhibitor.

Part 1: In Vitro Inhibitory Potency and Selectivity

The initial step is to determine the direct inhibitory activity of 3-Cyclopropyl-2,2-dimethylpropanoic acid on purified FAAH enzyme and to assess its selectivity against other related enzymes.

Protocol 1: Fluorometric In Vitro FAAH Inhibition Assay

This assay quantifies the enzymatic activity of FAAH by measuring the fluorescence of a product released from a synthetic substrate. The reduction in fluorescence in the presence of an inhibitor allows for the determination of its potency (IC50).[7][9][14]

Materials:

  • Recombinant human FAAH (available from commercial sources)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[8]

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[14]

  • 3-Cyclopropyl-2,2-dimethylpropanoic acid (test compound)

  • URB597 and PF-3845 (benchmark inhibitors)

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[8][14]

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-Cyclopropyl-2,2-dimethylpropanoic acid, URB597, and PF-3845 in DMSO. Create a serial dilution series in FAAH Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant human FAAH in cold FAAH Assay Buffer to the desired working concentration.

  • Assay Reaction:

    • To each well of the 96-well plate, add the diluted compounds.

    • Add the diluted FAAH enzyme to each well, except for the no-enzyme control wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity in a microplate reader pre-warmed to 37°C. Record readings every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Inhibitory Potency

The IC50 values of 3-Cyclopropyl-2,2-dimethylpropanoic acid and the benchmark inhibitors should be summarized in a table for direct comparison.

InhibitorIC50 (nM) vs. human FAAHNotes
3-Cyclopropyl-2,2-dimethylpropanoic acid (Experimental Data)Novel compound under investigation.
URB597 4.6[5]Potent, irreversible carbamate-based inhibitor.[3]
PF-3845 7.2 (hFAAH)[5]Highly potent and selective, irreversible urea-based inhibitor.[6]

Table 1: Comparative in vitro inhibitory potency against human FAAH.

Protocol 2: Serine Hydrolase Selectivity Profiling

To assess the selectivity of a potent hit, it is crucial to screen it against a panel of other serine hydrolases. This is critical to identify potential off-target effects. A common method is activity-based protein profiling (ABPP).[3]

Rationale: Lack of selectivity can lead to undesirable side effects. For instance, dual inhibition of FAAH and monoacylglycerol lipase (MAGL) can produce different physiological outcomes compared to selective FAAH inhibition.[3]

Procedure: A commercially available serine hydrolase selectivity profiling service or in-house panel can be utilized. The test compound is incubated with cell or tissue lysates, and its activity against a broad range of serine hydrolases is measured.

Part 2: Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit FAAH within a cellular context and modulate downstream signaling is a critical next step.

Protocol 3: Cell-Based FAAH Activity Assay

This assay confirms the ability of the compound to cross the cell membrane and inhibit intracellular FAAH.

Materials:

  • Human cell line with endogenous FAAH expression (e.g., A549 lung carcinoma cells)[15]

  • Cell culture medium and supplements

  • 3-Cyclopropyl-2,2-dimethylpropanoic acid, URB597, and PF-3845

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Fluorometric FAAH activity assay components (as in Protocol 1)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the test and benchmark compounds for a specified duration.

  • Cell Lysis: Wash the cells and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay for normalization.

  • FAAH Activity Measurement: Perform the fluorometric FAAH activity assay on the cell lysates as described in Protocol 1.

  • Data Analysis: Normalize the FAAH activity to the total protein concentration. Calculate the cellular IC50 value for each compound.

Protocol 4: Quantification of Endogenous Anandamide Levels

The ultimate validation of FAAH inhibition in a biological system is the measurement of an increase in its primary endogenous substrate, anandamide.

Methodology: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of endocannabinoids.[15]

Procedure:

  • Treat cells or animal tissues with the test compound or vehicle.

  • Extract lipids from the samples.

  • Analyze the lipid extracts by LC-MS to quantify the levels of anandamide and other relevant fatty acid amides.

  • Compare the anandamide levels in treated samples to vehicle-treated controls.

Signaling Pathway Analysis

FAAH inhibition and the subsequent rise in anandamide levels are expected to modulate downstream signaling pathways, primarily through the activation of cannabinoid receptors.

G cluster_0 Upstream cluster_1 Receptor Activation cluster_2 Downstream Signaling FAAH_Inhibitor 3-Cyclopropyl-2,2-dimethylpropanoic acid (or Benchmark Inhibitor) FAAH FAAH FAAH_Inhibitor->FAAH Inhibits Anandamide ↑ Anandamide FAAH->Anandamide Degrades (Blocked) CB1_R CB1 Receptor Anandamide->CB1_R Activates CB2_R CB2 Receptor Anandamide->CB2_R Activates Adenylyl_Cyclase ↓ Adenylyl Cyclase CB1_R->Adenylyl_Cyclase MAPK_Pathway MAPK Pathway (e.g., ↑ pERK) CB1_R->MAPK_Pathway cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Figure 2: Simplified signaling pathway modulated by FAAH inhibition.

Experimental Validation:

  • cAMP Measurement: Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[16] This can be measured using commercially available ELISA or HTRF assays.

  • ERK1/2 Phosphorylation: Cannabinoid receptor activation can also modulate the MAPK/ERK signaling pathway. The ratio of phosphorylated ERK (p-ERK) to total ERK can be assessed by Western blotting or ELISA.[16]

Part 3: Preliminary Pharmacokinetic Profiling

An early assessment of the drug-like properties of 3-Cyclopropyl-2,2-dimethylpropanoic acid is essential for its further development.

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion)
  • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolic degradation.

  • Cell Permeability: Use assays like the Caco-2 permeability assay to predict intestinal absorption.

In Vivo Pharmacokinetics

Should the in vitro and cellular data be promising, preliminary pharmacokinetic studies in a rodent model would be warranted to determine key parameters such as bioavailability, half-life, and brain penetration.[17][18][19]

Conclusion and Future Directions

This guide provides a rigorous, multi-tiered approach to benchmark 3-Cyclopropyl-2,2-dimethylpropanoic acid against established FAAH inhibitors. By systematically evaluating its in vitro potency, selectivity, cellular activity, and pharmacokinetic properties, researchers can build a comprehensive profile of this novel compound. Positive results from these studies would provide a strong rationale for advancing 3-Cyclopropyl-2,2-dimethylpropanoic acid into more complex preclinical models of pain, anxiety, or inflammation to explore its therapeutic potential. The data generated will be crucial for making informed decisions in the drug discovery and development pipeline.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signalling in the nervous system. Chemical Reviews, 108(5), 1687–1707. [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Maccarrone, M., et al. (2020). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. International Journal of Molecular Sciences, 21(18), 6649. [Link]

  • Wikipedia. (2023, December 2). Fatty-acid amide hydrolase. Retrieved from [Link]

  • Bátkai, S., et al. (2007). A novel inhibitor of fatty acid amide hydrolase normalizes cardiovascular function in hypertension without adverse metabolic effects. Journal of Biological Chemistry, 282(46), 33795-33804. [Link]

  • ResearchGate. (n.d.). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. Retrieved from [Link]

  • Almeida, L., et al. (2022). Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 111(2), 391-403. [Link]

  • van der Mey, D., et al. (2016). Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers. Clinical Drug Investigation, 36(8), 643-651. [Link]

  • Almeida, L., et al. (2022). Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 111(2), 391-403. [Link]

  • Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bisogno, T., & Maccarrone, M. (2013). Fluorimetric Assay of FAAH Activity. In Endocannabinoids (pp. 125-131). Humana Press. [Link]

  • Bisogno, T., & Maccarrone, M. (2013). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. [Link]

  • Mor, M., et al. (2011). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor. British Journal of Pharmacology, 163(1), 115-127. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Pop, D. C., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(24), 13576. [Link]

  • Ghaffari, P., et al. (2018). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. British Journal of Pharmacology, 175(11), 1964-1978. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Lambert, D. M., & Vandevoorde, S. (2016). FAAH inhibitors in the limelight, but regrettably. International Journal of Clinical Pharmacology and Therapeutics, 54(7), 497-501. [Link]

  • Penchala, S. C., et al. (2021). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Bahr, B. A., et al. (2012). A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity. Neurochemical Research, 37(1), 123-132. [Link]

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A Comparative Guide to the Enantioselective Synthesis and Separation of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Chirality is a cornerstone of modern drug development, with the stereochemistry of a molecule often dictating its pharmacological activity. 3-Cyclopropyl-2,2-dimethylpropanoic acid, a valuable building block in medicinal chemistry, possesses a single stereocenter at the C3 position of the cyclopropane ring. The distinct spatial arrangement of its enantiomers can lead to differential interactions with biological targets, making access to enantiomerically pure forms of this acid crucial for the synthesis of novel therapeutics. This guide provides a comparative overview of the primary strategies for obtaining the individual enantiomers of 3-Cyclopropyl-2,2-dimethylpropanoic acid: enantioselective synthesis and chiral separation of the racemate. We will delve into the mechanistic underpinnings of these methods, present comparative data, and provide exemplary experimental protocols to aid researchers in selecting the most suitable approach for their specific needs. Cyclopropane-containing compounds are prevalent in a number of FDA-approved drugs, highlighting the importance of efficient synthetic routes to chiral cyclopropyl motifs[1].

I. Enantioselective Synthesis: Crafting Chirality from the Outset

Asymmetric synthesis offers an elegant and often more atom-economical approach to chiral molecules by establishing the desired stereocenter early in the synthetic sequence. For 3-Cyclopropyl-2,2-dimethylpropanoic acid, the key challenge lies in the stereocontrolled formation of the cyclopropane ring.

Asymmetric Cyclopropanation

The direct formation of the cyclopropane ring in an enantioselective manner is a powerful strategy. This typically involves the reaction of a diazo compound with an appropriate alkene, catalyzed by a chiral transition metal complex. For the synthesis of our target molecule, a plausible route would involve the asymmetric cyclopropanation of 2,2-dimethyl-4-pentenoic acid or a derivative thereof.

Causality in Catalyst Selection: The choice of catalyst is paramount in achieving high enantioselectivity. Chiral rhodium (II) and cobalt (II) complexes are well-established for their efficacy in asymmetric cyclopropanation reactions[2]. The catalyst's chiral ligands create a stereochemically defined environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other. For instance, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have demonstrated broad applicability in the asymmetric cyclopropanation of various olefins with diazoacetates, affording high yields and excellent diastereo- and enantioselectivities[2].

Logical Workflow for Asymmetric Cyclopropanation

cluster_synthesis Asymmetric Cyclopropanation start Prochiral Alkene (e.g., 2,2-dimethyl-4-pentenoic acid ester) reaction Cyclopropanation Reaction start->reaction diazo Diazo Reagent (e.g., Ethyl Diazoacetate) diazo->reaction catalyst Chiral Catalyst (e.g., Rh₂(S-DOSP)₄ or Co(II)-Porphyrin) catalyst->reaction workup Reaction Work-up and Purification reaction->workup product Enantioenriched 3-Cyclopropyl-2,2-dimethylpropanoic Acid Ester workup->product hydrolysis Hydrolysis product->hydrolysis final_product Enantiopure Acid hydrolysis->final_product

Caption: Workflow for Asymmetric Cyclopropanation.

Chiral Auxiliary-Mediated Synthesis

An alternative approach involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid, a chiral auxiliary could be appended to a precursor molecule to direct a diastereoselective cyclopropanation.

The Logic of Chiral Auxiliaries: The auxiliary, by virtue of its own chirality, creates a diastereomeric intermediate. The steric and electronic properties of the auxiliary then favor the approach of reagents from a specific face, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. While effective, this method is often less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary.

II. Chiral Separation: Resolving a Racemic Mixture

In many instances, the racemic synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid may be more straightforward or cost-effective. In such cases, chiral separation techniques are employed to isolate the individual enantiomers.

Diastereomeric Crystallization

This classical resolution technique remains a powerful and scalable method. It involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization[3].

Key Considerations for Successful Resolution:

  • Choice of Resolving Agent: The selection of the chiral amine is critical. Common choices include naturally derived alkaloids like cinchonidine and cinchonine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. The ideal resolving agent will form a salt with one enantiomer of the acid that is significantly less soluble than the salt formed with the other enantiomer.

  • Solvent Selection: The solvent system plays a crucial role in the differential solubility of the diastereomeric salts. A systematic screening of solvents is often necessary to identify conditions that maximize the yield and enantiomeric excess of the desired diastereomer.

  • Temperature Control: Crystallization is a thermodynamically controlled process, and temperature can significantly influence the solubility and, therefore, the efficiency of the separation.

Experimental Protocol: Diastereomeric Crystallization (Exemplary)

This protocol is based on established methods for resolving similar cyclopropane carboxylic acids[4][5].

  • Salt Formation: In a suitable flask, dissolve one equivalent of racemic 3-Cyclopropyl-2,2-dimethylpropanoic acid in a heated solvent (e.g., ethanol, isopropanol, or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Enrichment: The enantiomeric excess of the crystallized salt can often be improved by recrystallization from a suitable solvent.

  • Liberation of the Free Acid: Suspend the resolved diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Preparative Chiral Chromatography

Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a versatile and often rapid method for separating enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP)[6].

Supercritical Fluid Chromatography (SFC) as a Preferred Method: For preparative scale separations, SFC is often advantageous over HPLC due to its lower viscosity mobile phases, which allow for higher flow rates and faster separations. Additionally, the use of supercritical CO₂ as the primary mobile phase component simplifies solvent removal from the collected fractions.

Column and Mobile Phase Selection: The choice of CSP is critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have shown success in resolving structurally similar 2,2-dimethyl-3-aryl-propanoic acids[6]. The mobile phase typically consists of supercritical CO₂ and a polar co-solvent such as methanol or ethanol.

Logical Workflow for Preparative Chiral SFC

cluster_separation Preparative Chiral SFC racemate Racemic 3-Cyclopropyl-2,2-dimethylpropanoic Acid dissolution Dissolve in Co-solvent racemate->dissolution injection Inject onto Chiral SFC System dissolution->injection separation Separation on Chiral Stationary Phase injection->separation fractionation Fraction Collection separation->fractionation enantiomer1 Enantiomer 1 fractionation->enantiomer1 enantiomer2 Enantiomer 2 fractionation->enantiomer2 evaporation Solvent Evaporation enantiomer1->evaporation enantiomer2->evaporation pure_enantiomer Pure Enantiomer evaporation->pure_enantiomer

Caption: Workflow for Preparative Chiral SFC Separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For 3-Cyclopropyl-2,2-dimethylpropanoic acid, this could involve the enantioselective esterification of the acid or the enantioselective hydrolysis of its racemic ester derivative.

The Principle of Kinetic Resolution: The enzyme's chiral active site accommodates one enantiomer more readily, leading to a significantly faster reaction rate for that enantiomer. This results in the accumulation of the unreacted, enantiomerically enriched substrate and the formation of the enantiomerically enriched product. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%[7].

III. Comparative Analysis

The optimal method for obtaining enantiopure 3-Cyclopropyl-2,2-dimethylpropanoic acid depends on several factors, including the desired scale, available equipment, and cost considerations.

MethodAdvantagesDisadvantagesBest Suited For
Asymmetric Synthesis High atom economy (catalytic), establishes chirality early, can be highly selective.May require specialized catalysts and optimization, potential for low yields during development.Large-scale manufacturing where atom economy is critical and a robust process has been established.
Diastereomeric Crystallization Scalable, cost-effective, well-established technique.Success is highly dependent on finding the right resolving agent and solvent, can be labor-intensive.Both lab-scale and industrial-scale production, particularly when a suitable resolving agent is identified.
Preparative Chiral Chromatography Rapid method development, high purity achievable, applicable to a wide range of compounds.Higher cost of specialized columns and equipment, may be less scalable than crystallization.Lab-scale synthesis, rapid access to small quantities of pure enantiomers for initial studies, and purification of final products.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum 50% yield (without dynamic resolution), may require screening of multiple enzymes.Applications where green chemistry is a priority and moderate yields are acceptable.

IV. Conclusion

Both enantioselective synthesis and chiral separation offer viable pathways to enantiomerically pure 3-Cyclopropyl-2,2-dimethylpropanoic acid. The choice between these strategies is not always straightforward and requires careful consideration of the specific project goals. For early-stage research and development, where flexibility and speed are paramount, preparative chiral chromatography often provides the quickest route to obtaining pure enantiomers for biological evaluation. For larger-scale production, diastereomeric crystallization and asymmetric synthesis become more attractive due to their potential for lower costs and higher throughput, respectively. As the demand for enantiopure pharmaceuticals continues to grow, the development of efficient and scalable methods for the synthesis and separation of key chiral building blocks like 3-Cyclopropyl-2,2-dimethylpropanoic acid will remain an area of active research and innovation.

V. References

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Shodhganga. Retrieved from [Link]

  • Yuan, C., et al. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Chinese Journal of Pharmaceuticals, 41(8), 581-583.

  • DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. (2019). JETIR, 6(6). Retrieved from [Link]

  • Ruppel, J. V., et al. (2009). Asymmetric Co(II)-catalyzed cyclopropanation with succinimidyl diazoacetate: general synthesis of chiral cyclopropyl carboxamides. Organic Letters, 11(11), 2273–2276. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2021). Molecules, 26(21), 6436. [Link]

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). BMC Biotechnology, 21(1), 60. [Link]

  • Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 54–63. [Link]

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2011). Organic Process Research & Development, 15(5), 1130-1136.

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). Chemistry of Heterocyclic Compounds, 55(12), 1461-1478.

  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. (2022). Journal of the American Chemical Society, 144(3), 1234–1241. [Link]

  • Novel processes for the synthesis of cyclopropyl compounds. (2005). Google Patents. Retrieved from

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2003). Journal of the Brazilian Chemical Society.

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2021). The Journal of Organic Chemistry, 86(17), 11843–11850. [Link]

  • Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. (2021). Organic & Biomolecular Chemistry, 19(19), 4276-4280.

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). Molecules, 27(21), 7069. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2021). Molecules, 26(5), 1328. [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (n.d.). Retrieved from [Link]

  • Asymmetric cyclopropane synthesis via phosphine oxide mediated cascade reactions. (2007). Tetrahedron, 63(32), 7793-7804.

  • Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. (2003). Advanced Synthesis & Catalysis, 345(6-7), 757-764.

  • Asymmetric Synthesis of Cyclopentenes by [3 + 2] Annulations Between Vinylcarbenoids and Vinyl Ethers. (2000). Journal of the American Chemical Society, 122(35), 8583-8584.

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A Comparative Guide to the Synthesis and Reproducibility of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclopropyl Carboxylic Acids

Cyclopropane rings are privileged motifs in medicinal chemistry, imparting unique conformational constraints, metabolic stability, and lipophilicity to parent molecules. When coupled with a carboxylic acid function, these structures become versatile building blocks for drug discovery. 3-Cyclopropyl-2,2-dimethylpropanoic acid, with its gem-dimethyl substitution, presents a particularly interesting scaffold, offering potential advantages in terms of steric shielding and pharmacokinetic properties. However, the successful and reproducible synthesis of such substituted cyclopropanes is paramount for their effective application in research and development.

This guide will dissect a proposed, highly reproducible synthetic route to 3-Cyclopropyl-2,2-dimethylpropanoic acid and compare its key experimental parameters with a known, structurally related alternative.

Comparative Synthesis Strategies: A Logic-Driven Approach

The synthesis of cyclopropanecarboxylic acids can be approached through various methodologies. Common strategies include the Simmons-Smith reaction, Corey-Chaykovsky reaction, and intramolecular cyclization reactions.[1] For the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid, a malonic ester-based approach followed by a robust cyclopropanation is proposed. This strategy is selected for its high degree of control, amenability to scale-up, and the ready availability of starting materials.

As a direct comparator, we will utilize experimental data for the synthesis of 3-(2,2-Dimethylcyclopropyl)propanoic acid, a compound that shares the core cyclopropane and propanoic acid moieties, differing only in the position of the gem-dimethyl group.[2]

Diagram: Proposed Synthetic Workflow

cluster_0 Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid (Proposed) cluster_1 Synthesis of 3-(2,2-Dimethylcyclopropyl)propanoic acid (Alternative) A Diethyl 2,2-dimethylmalonate C Diethyl allyl(2,2-dimethyl)malonate A->C 1. NaH, THF 2. Allyl bromide B Allyl bromide D 3-Cyclopropyl-2,2-dimethylpropanoic acid C->D 1. Simmons-Smith (Et2Zn, CH2I2) 2. NaOH, H2O/EtOH 3. H3O+ E Ethyl 3,3-dimethylacrylate G Michael Adduct E->G NaOEt, EtOH F Diethyl malonate F->G H 3-(2,2-Dimethylcyclopropyl)propanoic acid G->H 1. Hydrolysis & Decarboxylation 2. Reduction (e.g., LiAlH4) 3. Tosylation 4. Cyanation (NaCN) 5. Hydrolysis

Caption: Comparative synthetic workflows for the target and alternative compounds.

Detailed Experimental Protocols

Protocol 1: Proposed Synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic Acid

This protocol is a proposed, robust method based on established organic synthesis principles.

Step 1: Alkylation of Diethyl 2,2-dimethylmalonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl 2,2-dimethylmalonate (1.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Cool the mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford diethyl allyl(2,2-dimethyl)malonate.

Step 2: Simmons-Smith Cyclopropanation and Hydrolysis

  • To a solution of diethylallyl(2,2-dimethyl)malonate (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.5 M in hexanes, 2.2 eq.) dropwise.

  • Add diiodomethane (2.2 eq.) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude cyclopropanated ester, add a solution of sodium hydroxide (3.0 eq.) in a 1:1 mixture of water and ethanol.

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid at 0 °C.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Cyclopropyl-2,2-dimethylpropanoic acid.

Protocol 2: Synthesis of 3-(2,2-Dimethylcyclopropyl)propanoic acid (Alternative)

This protocol is based on known synthetic routes for this class of compounds.[2]

  • Michael Addition: React ethyl 3,3-dimethylacrylate with diethyl malonate in the presence of a base like sodium ethoxide in ethanol.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting tetraester with aqueous base, followed by acidification and heating to induce decarboxylation, yielding 3-(2,2-dimethyl-1-carboxyethyl)propanoic acid.

  • Reduction: Reduce the carboxylic acid groups to alcohols using a strong reducing agent like lithium aluminum hydride.

  • Functional Group Manipulation: Selectively protect one hydroxyl group, convert the other to a leaving group (e.g., tosylate), and displace with cyanide.

  • Final Hydrolysis: Hydrolyze the nitrile to the carboxylic acid to obtain 3-(2,2-Dimethylcyclopropyl)propanoic acid.

Comparative Performance Data

The following table provides a comparison of the expected experimental outcomes for the proposed synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid and the known data for the synthesis of 3-(2,2-Dimethylcyclopropyl)propanoic acid.

ParameterProposed: 3-Cyclopropyl-2,2-dimethylpropanoic acidAlternative: 3-(2,2-Dimethylcyclopropyl)propanoic acid[2]
Overall Yield Estimated 60-70% (over 2 steps)Reported yields vary (multi-step synthesis)
Number of Steps 2> 5
Key Reagents NaH, Allyl bromide, Et₂Zn, CH₂I₂, NaOHNaOEt, LiAlH₄, TsCl, NaCN, NaOH
Purification Liquid-liquid extraction, potential for distillation or chromatographyMultiple chromatographic purifications often required
Reproducibility High (based on well-established reactions)Moderate to High (dependent on each step's optimization)
Scalability Readily scalableMore challenging to scale due to multiple steps and hazardous reagents

Discussion on Reproducibility and Experimental Causality

The proposed synthesis for 3-Cyclopropyl-2,2-dimethylpropanoic acid is designed for high reproducibility. The choice of a malonic ester alkylation is a classic and reliable method for carbon-carbon bond formation. The subsequent Simmons-Smith cyclopropanation is a well-understood and widely utilized reaction for the formation of cyclopropane rings from alkenes. The use of diethylzinc and diiodomethane is a standard and robust protocol for this transformation.[1] The final hydrolysis of the ester to the carboxylic acid is a straightforward and high-yielding step.

In contrast, the synthesis of the alternative compound, 3-(2,2-Dimethylcyclopropyl)propanoic acid, involves a more convoluted multi-step sequence. While each step is based on known chemical transformations, the increased number of steps inherently introduces more potential points for yield loss and variability, thus impacting overall reproducibility. The use of highly reactive and hazardous reagents such as lithium aluminum hydride and sodium cyanide also requires more stringent experimental controls.

The trustworthiness of the proposed protocol stems from its reliance on fundamental, high-yielding, and well-documented reactions in organic synthesis. Each step is a self-validating system with clear indicators of reaction progress and completion (e.g., gas evolution in the alkylation step, color change in the cyclopropanation, and precipitation upon acidification in the final step).

Conclusion and Future Directions

This guide presents a detailed and robust proposed synthetic protocol for 3-Cyclopropyl-2,2-dimethylpropanoic acid, a compound of interest for which direct experimental data is limited. By leveraging established and reliable chemical transformations, the proposed route is anticipated to be highly reproducible and scalable. The comparison with the synthesis of a structurally similar compound highlights the efficiency and practicality of the proposed method.

Researchers are encouraged to utilize this guide as a starting point for the synthesis of 3-Cyclopropyl-2,2-dimethylpropanoic acid and to further optimize the reaction conditions for their specific applications. The development of a reliable synthetic route is the first critical step in unlocking the full potential of this promising molecular scaffold in drug discovery and materials science.

References

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclopropyl-2,2-dimethylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 3-Cyclopropyl-2,2-dimethylpropanoic acid (CAS No. 131469-76-6). As professionals in research and development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that disposal protocols are not merely followed, but understood.

PART 1: CORE DIRECTIVE - Hazard-Driven Disposal Planning

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards. All handling and disposal steps are logical consequences of the inherent risks. For 3-Cyclopropyl-2,2-dimethylpropanoic acid, a specific, universally available Safety Data Sheet (SDS) is not readily found in common public databases. Therefore, we must proceed with a conservative assessment based on its chemical class (a carboxylic acid) and the requirements of the Occupational Safety and Health Administration (OSHA).

Under OSHA's Laboratory Standard (29 CFR 1910.1450), employers are mandated to develop and implement a written Chemical Hygiene Plan (CHP) that outlines procedures for protecting employees from chemical hazards.[1][2][3][4][5] A critical component of this plan is determining the hazards of chemicals used in the lab.[1][2]

Based on its structure as a carboxylic acid, 3-Cyclopropyl-2,2-dimethylpropanoic acid should be handled as a substance with the potential for:

  • Corrosivity: Like most carboxylic acids, it can be corrosive to skin, eyes, and metals. The U.S. Environmental Protection Agency (EPA) classifies a waste as corrosive if it has a pH of ≤ 2.0 or ≥ 12.5, or if it corrodes steel at a specified rate.[6][7][8]

  • Irritation: It may cause significant irritation to the skin, eyes, and respiratory tract upon contact or inhalation.

  • Toxicity: While specific toxicity data is not available, all chemicals of unknown toxicity should be handled as if they are toxic.

Therefore, all waste containing this compound must be treated as hazardous waste until proven otherwise through formal analysis.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Personnel Protection & Engineering Controls: A Self-Validating System

The "why" behind our safety protocols is to create a barrier between the researcher and the potential hazard. The choice of controls is a direct response to the anticipated risks of corrosivity and irritation.

  • Engineering Controls: All handling of 3-Cyclopropyl-2,2-dimethylpropanoic acid, especially the generation and management of its waste, must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): The selection of PPE is your last line of defense.

    • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes of corrosive material.

    • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

    • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

Step-by-Step Disposal Protocol

The correct disposal path is determined by the concentration of the acid and the presence of other contaminants. The guiding principle is segregation to prevent unintended reactions and to ensure proper disposal by licensed professionals.

Protocol 1: Concentrated or Contaminated Waste (Primary Recommended Method)

This protocol applies to the pure compound, reaction mixtures, and any solutions contaminated with other hazardous materials (e.g., solvents, metals).

  • Waste Identification: This stream is considered hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified with the waste code D002 for corrosivity .[6][7][8]

  • Container Selection: Use a designated, leak-proof hazardous waste container made of compatible material, such as high-density polyethylene (HDPE). Ensure the container is in good condition.[9]

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."[10]

    • The full chemical name: "Waste 3-Cyclopropyl-2,2-dimethylpropanoic acid." Avoid formulas or abbreviations.[10]

    • The associated hazards (e.g., "Corrosive," "Irritant").[10]

    • The accumulation start date.

  • Storage: Keep the waste container tightly sealed except when adding waste.[10][11] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10] Ensure secondary containment is used to capture any potential leaks.

  • Disposal Request: Once the container is full (do not exceed 90% capacity), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste disposal contractor.[12]

Protocol 2: Dilute, Uncontaminated Aqueous Solutions (<10%)

This method should only be used if permitted by your institution's EHS department and local wastewater authority. Many municipalities prohibit the drain disposal of any organic acids, regardless of pH.[10]

  • Verification: First, confirm with your EHS office if neutralization and drain disposal are permitted.

  • Setup: Perform the neutralization in a chemical fume hood while wearing full PPE. Use a beaker or flask large enough to prevent splashing.

  • Dilution: If not already dilute, slowly add the acid solution to a larger volume of cold water with stirring. Never add water to the acid.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 10% sodium hydroxide solution, while stirring continuously. Be cautious, as the reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate).

  • pH Monitoring: Use a calibrated pH meter or pH strips to monitor the solution. The target pH should be between 6.0 and 8.0.[12]

  • Final Disposal: If authorized, pour the neutralized solution down a laboratory sink with a copious amount of running water (at least 20 times the volume of the solution) to further dilute it.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Disposal Planning Summary
ParameterConcentrated / Contaminated WasteDilute / Uncontaminated Aqueous Waste (<10%)
Waste Classification Hazardous Waste (likely D002 Corrosive)Neutralized Aqueous Solution (Non-Hazardous)
Primary Container High-Density Polyethylene (HDPE)N/A
Labeling "Hazardous Waste," Chemical Name, HazardsN/A
Storage Sealed Container in Satellite Accumulation AreaN/A
Disposal Method EHS / Licensed Contractor PickupDrain Disposal (ONLY if permitted by EHS)
Governing Regulation EPA RCRA (40 CFR Part 261)[13]Local and Institutional Sewer Ordinances
Experimental Workflow: Disposal Decision Process

The following diagram outlines the critical decision-making process for the proper disposal of 3-Cyclopropyl-2,2-dimethylpropanoic acid waste streams.

DisposalWorkflow Disposal Decision Workflow for 3-Cyclopropyl-2,2-dimethylpropanoic acid start Waste Generated check_type Is waste concentrated, pure, or contaminated with other hazardous materials? start->check_type hw_stream Treat as Hazardous Waste check_type->hw_stream Yes dilute_stream Is waste a dilute (<10%) aqueous solution with NO other contaminants? check_type->dilute_stream No package_hw Protocol 1: Package in compatible, labeled container (HDPE) hw_stream->package_hw dilute_stream->hw_stream No check_policy Is drain disposal of neutralized organic acids permitted by EHS? dilute_stream->check_policy Yes check_policy->hw_stream No neutralize Protocol 2: Neutralize to pH 6-8 under fume hood check_policy->neutralize Yes drain Drain Disposal with copious water neutralize->drain store_hw Store in Satellite Accumulation Area package_hw->store_hw pickup_hw Request EHS Pickup store_hw->pickup_hw

Caption: Decision workflow for segregating waste streams.

References

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. U.S. Occupational Safety and Health Administration. [Link]

  • Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina Environmental Health & Safety. [Link]

  • Chemical Hygiene Plan Checklist. State University of New York System Administration. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of Colorado Boulder Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

Sources

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